molecular formula C13H13NO B1347071 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol CAS No. 5423-67-6

1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

カタログ番号: B1347071
CAS番号: 5423-67-6
分子量: 199.25 g/mol
InChIキー: WKJMQLMWPMZUQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13233. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-8-11/h1-6,11,14-15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJMQLMWPMZUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252939
Record name 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-67-6
Record name 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5423-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5423-67-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS 5423-67-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a heterocyclic organic compound with a tetracyclic structure. It belongs to the tetrahydroquinoline class of molecules, which are known for their presence in various biologically active compounds and are of significant interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the known physicochemical properties, spectral data, and potential biological activities of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol, serving as a technical resource for professionals in the field. This compound is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1]

Physicochemical Properties

The fundamental physicochemical properties of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol are summarized in the table below. It is typically a white to off-white solid.[2] There are some discrepancies in the reported melting point values, with the range of 148-150 °C being more commonly cited by chemical suppliers.[3] It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents such as chloroform and ethanol.[3][4]

PropertyValueSource(s)
CAS Number 5423-67-6[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [5]
Appearance White to off-white solid[2]
Melting Point 148-150 °C[3]
Boiling Point (Predicted) 424.3 °C at 760 mmHg[3]
Solubility Soluble in DMSO, Chloroform, Ethanol[3][4]

Spectroscopic Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center. The mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 199, which corresponds to the molecular weight of the compound. Other significant fragment ions are observed at m/z 180 and 154.[1]

A proposed fragmentation pathway is illustrated below. The initial fragmentation likely involves the loss of a hydroxyl radical (•OH) or a water molecule (H₂O), followed by further fragmentation of the tetracyclic ring system.

fragmentation_pathway M [C₁₃H₁₃NO]⁺˙ m/z = 199 (Molecular Ion) F1 [C₁₃H₁₂N]⁺ m/z = 180 M->F1 - H₂O F2 [C₁₂H₁₀N]⁺ m/z = 154 F1->F2 - C₂H₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While specific, detailed 1H and 13C NMR spectra with peak assignments for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol are not widely published, some suppliers indicate that the provided spectra conform to the expected structure.[2] For related tetrahydroquinoline structures, the proton NMR spectra typically show characteristic signals for the aliphatic protons in the tetrahydroquinoline ring and the aromatic protons of the fused benzene and naphthalene rings.[6] Similarly, the IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.[6]

Synthesis

A plausible synthetic workflow for a related tetrahydrobenzo[h]quinoline derivative is depicted below. This illustrates a general strategy that could potentially be adapted for the synthesis of the target molecule.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Aldehyde P1 One-Pot Reaction (n-butanol, reflux) A->P1 B Cyclic Ketone B->P1 C Nitrile C->P1 D Ammonium Salt D->P1 Product Tetrahydrobenzo[h]quinoline Derivative P1->Product

Caption: General Synthetic Workflow for Tetrahydrobenzo[h]quinolines

Biological Activity and Potential Applications

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is primarily regarded as a building block for the synthesis of more complex, biologically active molecules.[3] While there is a lack of specific biological data for this exact compound, the broader class of tetrahydrobenzo[h]quinolines has been investigated for various therapeutic applications.

Studies on structurally related arylated benzo[h]quinolines have demonstrated potential anti-cancer activity. The proposed mechanism for some of these derivatives involves the induction of oxidative stress-mediated DNA damage in cancer cells. This can lead to the activation of DNA damage signaling pathways and ultimately, apoptosis of the cancer cells.

The general signaling pathway for DNA damage-induced apoptosis is outlined below. It is important to note that the involvement of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol in this pathway has not been experimentally confirmed and this serves as a hypothetical model based on related compounds.

dna_damage_pathway Compound Benzo[h]quinoline Derivative ROS Increased ROS Compound->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes ATM_H2AX ATM/H2AX Activation DNA_Damage->ATM_H2AX Activates Apoptosis Apoptosis ATM_H2AX->Apoptosis Leads to

Caption: DNA Damage-Induced Apoptosis Pathway

Additionally, other tetrahydroquinoline derivatives have been explored for their potential as inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting possible applications in the management of diabetes.[7]

Conclusion

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a valuable chemical intermediate with a foundation in the well-established biological relevance of the tetrahydroquinoline scaffold. While specific experimental data on its biological activity and detailed reaction protocols are limited in publicly accessible sources, the available physicochemical and spectroscopic information confirms its identity. Further research into the synthesis of novel derivatives from this compound and the exploration of their biological activities, particularly in the areas of oncology and metabolic diseases, could be promising avenues for future drug discovery efforts. The conflicting data on its melting point highlights the need for careful experimental verification of its physical properties.

References

Physical and chemical properties of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a complex organic molecule with a tetracyclic structure. It is a derivative of benzo(h)quinoline, characterized by the saturation of one of the heterocyclic rings and the presence of a hydroxyl group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [1][2]
CAS Number 5423-67-6[1][2]
Appearance White to off-white or gray solid[3][4][5]
Melting Point 148-150 °C[4]
Boiling Point (Predicted) 424.3 ± 34.0 °C at 760 mmHg[3]
Density (Predicted) 1.219 ± 0.06 g/cm³[3]
Solubility Soluble in chloroform, ethanol, and ether.[3]
pKa (Predicted) 14.33 ± 0.20

Synthesis

Proposed Experimental Protocol: Catalytic Hydrogenation of Benzo(h)quinolin-3-ol

This procedure outlines a two-step process starting from benzo(h)quinoline, which is first oxidized to benzo(h)quinolin-3-ol, followed by catalytic hydrogenation.

Step 1: Synthesis of Benzo(h)quinolin-3-ol (Not detailed in search results, assumed as starting material for the key step)

Step 2: Catalytic Hydrogenation to this compound

  • Materials:

    • Benzo(h)quinolin-3-ol

    • Ethanol (or a similar suitable solvent)

    • Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Platinum(IV) oxide)

    • Hydrogen gas (H₂)

    • High-pressure autoclave or a similar hydrogenation apparatus

  • Procedure:

    • In a high-pressure autoclave, dissolve a known quantity of benzo(h)quinolin-3-ol in a suitable solvent such as ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

    • Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any air.

    • Pressurize the autoclave with hydrogen gas to a desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with continuous stirring.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

G start Benzo(h)quinolin-3-ol reagents H₂, Pd/C Ethanol, Heat, Pressure start->reagents Hydrogenation product This compound reagents->product

Proposed synthesis of this compound.

Spectroscopic Properties

Detailed experimental spectral data for this compound are not widely available in the public domain. However, commercial suppliers confirm that the spectra of their products are consistent with the expected structure.[4][5] Based on the molecular structure, the following characteristic signals can be anticipated:

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Characteristic Signals
¹H NMR - Aromatic protons in the benzo-fused ring system.- Signals for the aliphatic protons of the tetrahydroquinoline ring, likely showing complex splitting patterns due to their diastereotopic nature.- A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration.- A signal for the N-H proton of the tetrahydroquinoline ring.
¹³C NMR - Multiple signals in the aromatic region corresponding to the carbon atoms of the benzo-fused rings.- Aliphatic signals for the carbon atoms of the tetrahydroquinoline ring, including a signal for the carbon bearing the hydroxyl group.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.- N-H stretching vibration in the region of 3300-3500 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic protons (above and below 3000 cm⁻¹, respectively).- C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.- C-N and C-O stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.25 g/mol ).[1]

Biological Activity and Potential Signaling Pathways

This compound is recognized for its potential in pharmaceutical research, with broad indications of anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities.[3] While specific studies on this exact compound are limited, research on structurally related tetrahydroquinoline and benzoquinoline derivatives provides insights into its potential mechanisms of action, particularly in cancer.

Anticancer Activity and Apoptosis Induction

Studies on related tetrahydrobenzo[h]quinoline derivatives have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis.[6][7] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.[6]

This pathway is characterized by a change in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 leads to an increased Bax/Bcl-2 ratio.[6] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[6]

G compound This compound (and related derivatives) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Proposed intrinsic apoptosis pathway activated by tetrahydrobenzo[h]quinolines.
Involvement of NF-κB and Akt/mTOR Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is often implicated in cancer.[8][9] Several tetrahydroquinoline derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[8] Inhibition of this pathway can suppress the transcription of genes involved in cell survival and proliferation, thereby contributing to the anticancer effects of these compounds.

Furthermore, the PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some quinoline derivatives have been shown to induce autophagic and apoptotic cell death by inhibiting the Akt/mTOR signaling pathway.[10]

G cluster_0 Potential Signaling Pathway Interactions compound This compound (and related derivatives) nfkb NF-κB Pathway compound->nfkb Inhibits akt_mtor Akt/mTOR Pathway compound->akt_mtor Inhibits inflammation Inflammation nfkb->inflammation Promotes proliferation Cell Proliferation & Survival nfkb->proliferation Promotes akt_mtor->proliferation Promotes

Potential signaling pathways targeted by this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. While further research is needed to fully elucidate its properties and mechanisms of action, this guide provides a solid foundation of its known physical and chemical characteristics, a plausible synthetic route, and an overview of its potential therapeutic applications based on studies of structurally related compounds. The information presented here should aid researchers in designing future studies to explore the full potential of this promising molecule.

References

A Technical Guide to a C13H13NO Tetrahydrobenzoquinoline Derivative: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a specific tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO. The focus is on its chemical identity, synthetic methodologies, and reported biological activities, presented in a manner accessible to researchers and professionals in the field of drug development.

IUPAC Name and Chemical Properties

The tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO is identified by the IUPAC name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol .[1] Key chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C13H13NOPubChem[1]
Molecular Weight 199.25 g/mol PubChem[1]
CAS Number 5423-67-6PubChem[1]
Appearance White crystalline solidChemBK[2]
Melting Point 148-150 °CChemBK[2]
Boiling Point (Predicted) 424.3±34.0 °CChemBK[2]
Solubility Soluble in chloroform, ethanol, and etherChemBK[2]

Synthesis of Tetrahydrobenzoquinoline Derivatives

While a specific, detailed protocol for the synthesis of 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol via hydrogenation reduction has been mentioned, a more thoroughly documented and versatile method for a related class of these derivatives involves a one-pot multicomponent reaction.[2][3] This approach allows for the generation of a library of diversely substituted arylated tetrahydrobenzo[h]quinoline-3-carbonitriles.

Experimental Protocol: General Procedure for the Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives [3]

  • Reactants: In a 100 ml round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), an appropriate aromatic aldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Solvent: Add n-butanol (20 ml) to the flask.

  • Reaction: The reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol as the mobile phase.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried to afford the purified arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivative.

  • Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as EI-MS, HREI-MS, ¹H NMR, and ¹³C NMR.

Biological Activities and Quantitative Data

Tetrahydrobenzoquinoline derivatives exhibit a wide range of pharmacological and biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties.[2] A study on a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives demonstrated their potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase enzymes.[3]

Table of In Vitro α-Amylase and α-Glucosidase Inhibitory Activity [3]

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
2 15.14 ± 0.159.23 ± 0.11
3 12.33 ± 0.127.65 ± 0.09
4 9.87 ± 0.105.12 ± 0.07
5 6.21 ± 0.083.45 ± 0.05
12 10.56 ± 0.116.88 ± 0.08
13 8.43 ± 0.094.21 ± 0.06
19 3.42 ± 0.050.65 ± 0.02
32 13.78 ± 0.148.14 ± 0.10
33 11.91 ± 0.137.01 ± 0.09
34 7.54 ± 0.093.98 ± 0.06
Acarbose (Standard) 14.35 ± 0.13Not Reported

Note: The compound numbers are as reported in the cited literature.

Additionally, other studies on various tetrahydroquinoline derivatives have shown significant anti-inflammatory, analgesic, and antioxidant activities.[4][5]

Visualizations

Diagram of the One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

The following diagram illustrates the workflow for the one-pot multicomponent synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.

Synthesis_Workflow Reactants Reactants: - 6-methoxy-1-tetralone - Ethyl Cyanoacetate - Aromatic Aldehyde - Ammonium Acetate Reaction Reflux Reactants->Reaction Solvent Solvent: n-Butanol Solvent->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Sampling Workup Work-up: - Cooling - Filtration - Washing Reaction->Workup Reaction complete TLC->Reaction Continue if incomplete Product Purified Product: Arylated Tetrahydrobenzo[h] quinoline-3-carbonitrile Workup->Product

Caption: A flowchart illustrating the key steps in the one-pot synthesis of tetrahydrobenzoquinoline derivatives.

This guide provides a foundational understanding of the C13H13NO tetrahydrobenzoquinoline derivative, 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol, and related compounds. The presented synthetic protocol and biological activity data for analogous structures offer valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydrobenzoquinoline scaffold.

References

Molecular structure and weight of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key chemical properties and outlines a general synthetic approach based on available scientific literature.

Molecular Structure and Properties

This compound is a complex organic molecule built upon a quinoline scaffold. Its structure is characterized by a benzo-fused, partially saturated heterocyclic system containing a hydroxyl group. The established molecular formula is C₁₃H₁₃NO.[1][2][3][4] The molecular weight is consistently reported as approximately 199.25 g/mol .[1][2][3][4]

Below is a table summarizing the key physicochemical properties of this compound. It is important to note that there are conflicting reports in the literature regarding its melting point, which may be attributable to variations in purity or experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[1][2][3][4]
Molecular Weight 199.25 g/mol [1][3][4]
CAS Number 5423-67-6[1][2][3][4]
Appearance White to off-white or gray solid[5]
Melting Point 148-150 °C or 216-219 °C[1][6]
IUPAC Name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol

Synthesis and Characterization

Characterization of this compound typically involves standard analytical techniques. A certificate of analysis from a commercial supplier indicates that the ¹H NMR spectrum is consistent with the expected structure; however, the detailed spectral data has not been publicly disseminated.[5]

Experimental Protocols

Given the absence of a specific published synthesis for this compound, a generalized experimental workflow for the synthesis of related tetrahydroquinoline derivatives is presented below. This serves as a representative methodology for researchers aiming to prepare this or analogous compounds.

General Synthetic Workflow for Tetrahydroquinolines

The synthesis of tetrahydroquinolines can often be achieved through a domino reaction involving the reduction of a nitro group, followed by a reductive amination/cyclization cascade.[8]

G General Synthetic Workflow for Tetrahydroquinolines A 2-Nitroarylketone/aldehyde (Starting Material) B Reduction of Nitro Group (e.g., H2, Pd/C) A->B Catalytic Hydrogenation C Formation of Cyclic Imine (Intermediate) B->C Intramolecular Condensation D Reduction of Imine C->D Further Reduction E 1,2,3,4-Tetrahydroquinoline (Product) D->E

Caption: A generalized workflow for the synthesis of tetrahydroquinolines.

Biological Significance and Applications

There is no direct evidence of this compound being involved in specific biological signaling pathways. Its primary significance in the scientific literature is as a chemical intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.[1][9] The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[8] Derivatives of benzo[h]quinolines have been investigated for their potential as DNA-intercalating antitumor agents.[1]

Role as a Synthetic Intermediate

The logical relationship of this compound as a precursor in drug discovery is illustrated below.

G Role of this compound in Drug Discovery A This compound (Core Scaffold) B Chemical Modification (e.g., functional group derivatization) A->B Synthetic Chemistry C Library of Analogs B->C Diversification D Biological Screening (e.g., anti-cancer, anti-microbial assays) C->D High-Throughput Screening E Lead Compound Identification D->E

Caption: The utility of the target compound in a drug discovery workflow.

References

An In-depth Technical Guide to the Safety and Hazards of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for the heterocyclic compound 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. Due to the limited specific toxicological data for this exact molecule, this guide also furnishes detailed experimental protocols for key toxicological assays, enabling researchers to conduct further safety assessments.

Chemical and Physical Properties

PropertyValueSource
CAS Number 5423-67-6PubChem[1]
Molecular Formula C₁₃H₁₃NOPubChem[1]
Molecular Weight 199.25 g/mol PubChem[1]
Appearance White or light yellow powder/solidAK Scientific, Inc.[2], ChemBK[3]
Melting Point 148-150 °CSigma-Aldrich[4]
Boiling Point 424.3 °C at 760 mmHg (Predicted)Sigma-Aldrich[4]
Solubility Soluble in chloroform, ethanol, and ether.ChemBK[3]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated information from multiple suppliers indicates the following hazards.[1]

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed

Signal Word: Warning[4][5]

GHS Pictogram:

alt text

Precautionary Statements: A comprehensive list of precautionary statements can be found in the PubChem database.[1] Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

Toxicological Data

A study on the acute oral toxicity of a related compound, 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, in rats determined the LD50 to be higher than 2000 mg/kg, suggesting low acute oral toxicity for this structural class. Furthermore, studies on derivatives of the parent aromatic compound, benzo(h)quinoline, have shown that while some metabolites can be mutagenic, the parent compounds and their dihydrodiol derivatives were not found to be tumorigenic in newborn mice.

Given the absence of specific data, experimental determination of the toxicological profile is essential. The following sections provide detailed, standardized protocols for key toxicological endpoints.

Experimental Protocols

Acute Oral Toxicity Assessment (OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure for determining the LD50 value.

Acute_Oral_Toxicity_Workflow start Start: Preliminary Estimate of LD50 dose1 Dose first animal at a step below the estimated LD50 start->dose1 observe1 Observe for 48 hours dose1->observe1 outcome1 Animal survives or dies? observe1->outcome1 survives1 Increase dose for the next animal outcome1->survives1 Survives dies1 Decrease dose for the next animal outcome1->dies1 Dies dose_next Dose next animal survives1->dose_next dies1->dose_next observe_next Observe for 48 hours dose_next->observe_next outcome_next Animal survives or dies? observe_next->outcome_next continue_dosing Continue dosing sequence until stopping criteria are met outcome_next->continue_dosing continue_dosing->dose_next Repeat calculate_ld50 Calculate LD50 and confidence intervals using Maximum Likelihood Method continue_dosing->calculate_ld50 Stop

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

Methodology:

  • Animal Selection: Healthy, young adult rodents (preferably females) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Preparation: The test substance is typically administered orally via gavage in a suitable vehicle.

  • Dosing Procedure: A single animal is dosed. The outcome (survival or death) determines the dose for the next animal (increased for survival, decreased for death).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of cultured cells by 50% (IC50).

MTT_Assay_Workflow start Start: Seed cells in a 96-well plate incubate1 Incubate for 24 hours to allow attachment start->incubate1 treat Treat cells with various concentrations of the test compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Culture: Plate cells in a 96-well microplate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

Bacterial Reverse Mutation Test (Ames Test)

This assay assesses the mutagenic potential of the compound.

Ames_Test_Workflow start Start: Prepare bacterial strains (e.g., Salmonella typhimurium) prepare_mix Prepare test mixture: bacteria, test compound, and S9 mix (for metabolic activation) start->prepare_mix plate Pour mixture onto minimal glucose agar plates prepare_mix->plate incubate Incubate plates for 48-72 hours at 37°C plate->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Compare colony counts of treated plates to control plates count_colonies->analyze

Caption: Workflow for the Ames Mutagenicity Test.

Methodology:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (or tryptophan-dependent E. coli).

  • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to account for metabolic activation of the test substance into a mutagen.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) compared to the negative control.

Handling and Safety Precautions

Based on the GHS classification, the following precautions should be taken when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its potential harm if swallowed. While specific toxicological studies on this compound are limited, this guide provides the foundational safety information and detailed experimental protocols necessary for researchers to conduct a thorough risk assessment. Adherence to appropriate safety protocols and further experimental evaluation are crucial for the safe handling and use of this compound in research and development.

References

The Multifaceted Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant medicinal interest.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the prominent biological activities of tetrahydroquinoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The content is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[6][7][8]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various tetrahydroquinoline derivatives is summarized in the tables below, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Tetrahydroquinolinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4a HCT-116 (Colon)~13[3]
A549 (Lung)11.33 ± 0.67[3]
5 HCT-116 (Colon)~13[3]
6 HCT-116 (Colon)~13[3]
A549 (Lung)40.18 ± 0.94[3]
18c HCT-116 (Colon)18.93 ± 1.26[4]
A549 (Lung)23.83 ± 4.02[4]
19b HCT-116 (Colon)13.49 ± 0.20[4]
A549 (Lung)15.69 ± 2.56[4]
19c HCT-116 (Colon)12.96 ± 2.68[4]
A549 (Lung)28.44 ± 0.56[4]
20a HCT-116 (Colon)13.11 ± 1.55[4]
A549 (Lung)21.79 ± 0.22[4]
20d HCT-116 (Colon)12.04 ± 0.57[4]
A549 (Lung)12.55 ± 0.54[4]

Table 2: Anticancer Activity of Tetrahydrobenzo(g)imidazo[α-1,2]quinolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5c U-87MG (Glioblastoma)11.91[6]

Table 3: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
10d A549 (Lung)0.062 ± 0.01[1]
MCF-7 (Breast)0.58 ± 0.11[1]
MDA-MB-231 (Breast)1.003 ± 0.008[1]
10e A549 (Lung)0.033 ± 0.003[1]
10h MCF-7 (Breast)0.087 ± 0.007[1]

Table 4: Anticancer Activity of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4ag SNB19 (Glioblastoma)38.3[8][9]
LN229 (Glioblastoma)40.6[8][9]
Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the tetrahydroquinoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

Protocol:

  • Cell Treatment: Treat cells with the tetrahydroquinoline derivative for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways in Anticancer Activity

The anticancer effects of tetrahydroquinoline derivatives are often mediated by their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in cancer. Several studies have shown that tetrahydroquinoline derivatives can inhibit this pathway, leading to decreased cancer cell proliferation and survival.[10][11][12] Morpholine-substituted tetrahydroquinolines, in particular, have been designed as potent mTOR inhibitors.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Derivatives THQ->mTORC1 inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of some tetrahydroquinoline derivatives.

Antimicrobial Activity

Tetrahydroquinoline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[13][14]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 5: Antibacterial Activity of Tetrahydroquinoline Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
2 5050>50>50[14]
6 25255050[14]
QQ2 2.44 (MIC50) / 9.76 (MIC90)---[15]
QQ6 2.44 (MIC50) / 9.76 (MIC90)---[15]

Table 6: Antifungal Activity of Tetrahydroquinoline Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus flavusAspergillus nigerFusarium oxysporumReference
6 >50>50>50>50[14]
3b-e 50-100---[16]
5b 50-100---[16]
6g ----[2]
Experimental Protocol: Agar Disk Diffusion Method

This method is used to test the susceptibility of bacteria to antibiotics.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the tetrahydroquinoline derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have shown potent anti-inflammatory effects in various in vivo models.[17] Their mechanism of action often involves the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

Table 7: In Vivo Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

CompoundModelDoseInhibition (%)Reference
WY-28342 Rat Carrageenan Paw Edema-Optimal Activity[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening anti-inflammatory drugs.

Protocol:

  • Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

  • Compound Administration: Administer the tetrahydroquinoline derivative or standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some compounds are attributed to the downregulation of the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response.[18][19][20]

MAPK_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, ERK, JNK) Stimuli->MAPK IKK IKK Stimuli->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB phosphorylates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription THQ Tetrahydroquinoline Derivatives THQ->MAPK inhibition THQ->NFkB inhibition

References

The Neuroprotective Potential of Tetrahydroquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function. Current therapeutic strategies are largely symptomatic, highlighting the urgent need for novel neuroprotective agents that can slow or halt the underlying disease processes. Tetrahydroquinoline (THQ) and its isomeric counterpart, tetrahydroisoquinoline (THIQ), have emerged as promising scaffolds in the development of such therapies. Possessing a range of biological activities, including antioxidant, anti-inflammatory, and modulatory effects on key signaling pathways, these heterocyclic compounds offer a multifaceted approach to combating neurodegeneration. This technical guide provides an in-depth overview of the neuroprotective effects of tetrahydroquinoline compounds, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms to inform and guide future drug discovery and development efforts.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various tetrahydroquinoline and tetrahydroisoquinoline derivatives has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo models, providing a comparative overview of their potency and mechanisms of action.

Table 1: Antioxidant and Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

CompoundAssayModelResultReference
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Grip Strength TestRotenone-induced Parkinson's Disease in ratsSignificant improvement in motor-coordination scores[1]
HTHQWalking Beam TestRotenone-induced Parkinson's Disease in ratsSignificant increase in points scored[1]
HTHQOpen Field TestRotenone-induced Parkinson's Disease in ratsSignificant increase in points scored[1]
N-allyl/propargyl-THQs with methyl substituentABTS AssayIn vitroSC50 < 10 µg/mL[2]
N-allyl-THQ with methyl substituentButyrylcholinesterase (BChE) InhibitionIn vitroHigh efficiency[3]
N-propargyl-THQ with methyl substituentAcetylcholinesterase (AChE) InhibitionIn vitroHigh efficiency[3]
JatrorrhizineMonoamine Oxidase-A (MAO-A) InhibitionIn vitroIC50 = 57.73 ± 5.26 μM[4]
THICAPACell Viability (Aβ42-induced toxicity)PC12 cells>92% cell viability at 100 μM[4]
Quinolylnitrone (QN6)Neuronal Metabolic ActivityOxygen-Glucose Deprivation in neuroblastoma cellsEC50 = 3.97 ± 0.78 μM[5]
Quinolylnitrone (QN6)Necrotic Cell DeathOxygen-Glucose Deprivation in neuroblastoma cellsEC50 = 3.79 ± 0.83 μM[5]
Quinolylnitrone (QN6)Apoptotic Cell DeathOxygen-Glucose Deprivation in neuroblastoma cellsEC50 = 3.99 ± 0.21 μM[5]
4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag)CytotoxicitySNB19 Glioblastoma cellsIC50 = 38.3 μM[6]
4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag)CytotoxicityLN229 Glioblastoma cellsIC50 = 40.6 μM[6]

Table 2: Modulation of Signaling Pathways by Tetrahydroisoquinoline Derivatives

CompoundTargetEffectModelReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)NMDA ReceptorUncompetitive antagonist, reduces excitotoxicityPrimary cultures of rat cerebellar granule cells[7]
Dauricine (Dau)Ca2+/Calmodulin (CaM) pathwayMitigates cognitive declined-galactose/AlCl3-induced AD in mice[4]
Tetrahydropiperine (THP)PI3K/Akt/mTOR pathwayActivation, inhibition of autophagyIschemic stroke in rats

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of tetrahydroquinoline compounds are mediated through their interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

Glutamate-mediated excitotoxicity, primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological process in many neurodegenerative diseases.[8] This leads to excessive calcium influx, triggering a cascade of neurotoxic events.[8] Tetrahydroisoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to act as uncompetitive NMDA receptor antagonists.[7] By blocking the ion channel of the receptor, they can prevent excessive calcium entry and mitigate downstream neurotoxic effects.[7][9]

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds THIQ Tetrahydroisoquinoline Derivative (e.g., 1MeTIQ) THIQ->NMDA_R Blocks Channel (Antagonism) Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Triggers

NMDA Receptor Antagonism by Tetrahydroquinolines.
Activation of the PI3K/Akt/mTOR Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth while inhibiting apoptosis.[10][11] Several natural and synthetic compounds with neuroprotective properties have been shown to activate this pathway.[12][13] Some tetrahydroquinoline derivatives are believed to exert their pro-survival effects by modulating this pathway, thereby enhancing neuronal resilience against neurotoxic insults.

PI3K_Akt_mTOR_Pathway THQ Tetrahydroquinoline Derivative Receptor Cell Surface Receptor THQ->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes

PI3K/Akt/mTOR Survival Pathway Activation.
Upregulation of the Nrf2/Foxo1 Antioxidant Response

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The transcription factors Nuclear factor erythroid 2-related factor 2 (Nrf2) and Forkhead box protein O1 (Foxo1) are master regulators of the cellular antioxidant response.[14][15] Activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant and detoxification genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[16][17] Some tetrahydroquinoline compounds have been shown to activate the Nrf2/Foxo1 signaling axis, thereby bolstering the endogenous antioxidant defense system and protecting neurons from oxidative damage.[18]

Nrf2_Foxo1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THQ Tetrahydroquinoline Derivative Keap1 Keap1 THQ->Keap1 Induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change in Keap1 Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Releases Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes transcription

Nrf2-Mediated Antioxidant Response.

Experimental Protocols

The following section provides detailed methodologies for key in vivo experiments cited in the study of tetrahydroquinoline compounds' neuroprotective effects.

Rotenone-Induced Parkinson's Disease Model in Rats

This model recapitulates key pathological features of Parkinson's disease, including dopaminergic neuron loss and motor deficits.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)[19][20]

  • Rotenone

  • Vehicle (e.g., sunflower oil, or a 1:1 mixture of Dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG))[21]

  • Syringes and needles for injection (intraperitoneal or subcutaneous) or stereotaxic infusion apparatus[19][21][22]

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Rotenone Preparation: Dissolve rotenone in the chosen vehicle to the desired concentration (e.g., 2.5 mg/kg body weight for intraperitoneal injection).[19][20]

  • Induction of Parkinsonism:

    • Systemic Administration: Administer rotenone (e.g., 2.5 mg/kg) via intraperitoneal or subcutaneous injection once daily for a specified period (e.g., 9-60 days).[19][20][23]

    • Stereotaxic Infusion: For a more localized model, stereotaxically infuse a small dose of rotenone (e.g., 3-12 µg in 1 µl DMSO) into the substantia nigra and/or ventral tegmental area.[22]

  • Behavioral Assessment: Monitor the rats for the development of Parkinsonian signs, such as stooped posture, postural instability, akinesia, bradykinesia, and muscular rigidity.[19][20] Conduct behavioral tests like the rotarod test, open field test, and grip strength test to quantify motor deficits.[1][23]

  • Tetrahydroquinoline Compound Administration: Administer the test tetrahydroquinoline compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection) according to the experimental design (either as a prophylactic or therapeutic treatment).

Rotenone_Model_Workflow Start Start: Animal Acclimatization Rotenone_Prep Rotenone Preparation Start->Rotenone_Prep Induction Induction of Parkinsonism (Systemic or Stereotaxic) Rotenone_Prep->Induction Behavioral_Monitoring Behavioral Monitoring Induction->Behavioral_Monitoring THQ_Admin Tetrahydroquinoline Compound Administration Behavioral_Monitoring->THQ_Admin Endpoint Endpoint Analysis: Neurochemical & Histological THQ_Admin->Endpoint

Workflow for Rotenone-Induced PD Model.
Focal Cerebral Ischemia-Reperfusion Model in Rats

This model is widely used to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)[24]

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C throughout the surgery.

  • Surgical Procedure (Intraluminal Suture Method):

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[24][25][26]

    • Ligate the ECA and the CCA distal to the bifurcation.[24]

    • Make a small incision in the CCA.

    • Introduce the nylon suture through the incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[25][26] A slight resistance indicates proper placement.

  • Ischemia: Maintain the occlusion for the desired duration of ischemia (e.g., 60-120 minutes).

  • Reperfusion: Gently withdraw the suture to allow for reperfusion of the ischemic territory.[24][25]

  • Tetrahydroquinoline Compound Administration: Administer the test compound at the desired time point (before, during, or after ischemia) and via the appropriate route.

  • Neurological Deficit Scoring: After recovery from anesthesia, assess neurological deficits at various time points using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).[25] Calculate the infarct volume.

Ischemia_Reperfusion_Workflow Start Start: Animal Anesthesia & Preparation Surgery Surgical Procedure: Expose Carotid Arteries Start->Surgery Occlusion Middle Cerebral Artery Occlusion (Intraluminal Suture) Surgery->Occlusion Ischemia Ischemia Period Occlusion->Ischemia Reperfusion Reperfusion (Suture Withdrawal) Ischemia->Reperfusion THQ_Admin Tetrahydroquinoline Compound Administration Reperfusion->THQ_Admin Assessment Neurological & Histological Assessment THQ_Admin->Assessment

Workflow for Ischemia-Reperfusion Model.

Conclusion and Future Directions

Tetrahydroquinoline and its derivatives represent a promising class of compounds with significant potential for the development of novel neuroprotective therapies. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and specific signaling pathway modulation, offer a comprehensive approach to addressing the complex pathology of neurodegenerative diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this versatile scaffold.

Future research should focus on several key areas. Structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of these compounds for their respective biological targets. Further elucidation of their downstream signaling effects will provide a more complete understanding of their neuroprotective mechanisms. Additionally, comprehensive preclinical evaluation in a wider range of neurodegenerative disease models is essential to validate their therapeutic potential. Ultimately, the continued investigation of tetrahydroquinoline compounds holds great promise for the development of disease-modifying treatments for devastating neurological disorders.

References

The Synthesis of Benzo[h]quinoline: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The benzo[h]quinoline scaffold is a significant heterocyclic motif in the landscape of chemical and pharmaceutical sciences. As a structural isomer of acridine and phenanthridine, its unique electronic and steric properties have established it as a privileged structure in the development of therapeutic agents, functional materials, and catalytic systems. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to benzo[h]quinoline, offering detailed experimental protocols and comparative data for researchers, scientists, and professionals in drug development.

The Dawn of Quinoline Synthesis: Foundational Reactions

The journey to synthesizing benzo[h]quinoline is intrinsically linked to the discovery of methods for constructing the simpler quinoline core. The late 19th century was a fertile period for synthetic organic chemistry, witnessing the development of several named reactions that remain fundamental to heterocyclic chemistry today.[1][2] These classical methods, originally designed for quinoline, were later adapted for the synthesis of its benzo-fused analogues.

A variety of synthetic strategies for quinoline and its derivatives were discovered starting in the late 1800s, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, and Combes syntheses.[1][2]

  • Skraup Synthesis (1880): Zdenko Hans Skraup developed a method to synthesize quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1][3][4] This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.[5][6]

  • Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines.[1][7][8]

  • Friedländer Synthesis (1882): Paul Friedländer reported the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde) under acid or base catalysis.[9][10][11][12] This method is one of the most straightforward approaches to quinoline derivatives.[12]

  • Pfitzinger Reaction (1886): Wilhelm Pfitzinger discovered that isatin reacts with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[13][14][15]

  • Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[3][16][17][18]

Historical_Timeline_of_Quinoline_Synthesis node_1880 1880 Skraup Synthesis node_1881 1881 Doebner-von Miller Reaction node_1880->node_1881 node_1882 1882 Friedländer Synthesis node_1881->node_1882 node_1886 1886 Pfitzinger Reaction node_1882->node_1886 node_1888 1888 Combes Synthesis node_1886->node_1888 node_1888->path_end path_start->node_1880

Chronological development of major quinoline synthesis methods.

Adapting Classical Syntheses for Benzo[h]quinoline

The synthesis of the benzo[h]quinoline ring system is achieved by strategically adapting these classical quinoline syntheses, primarily by substituting the aniline precursor with its naphthalene analog, 1-naphthylamine (also known as α-naphthylamine).

The Skraup Reaction for Benzo[h]quinoline

The Skraup reaction can be applied to synthesize the parent benzo[h]quinoline. The reaction of 1-naphthylamine with glycerol, sulfuric acid, and an oxidizing agent yields the target heterocycle.

Table 1: Skraup Synthesis of Benzo[h]quinoline - Reaction Parameters

Reactant 1Reactant 2Catalyst/Dehydrating AgentOxidizing AgentAdditiveYield
1-NaphthylamineGlycerolSulfuric AcidArsenic PentoxideBoric Acid~50%
1-NaphthylamineGlycerolSulfuric AcidNitrobenzeneFerrous SulfateVariable
The Friedländer Synthesis for Substituted Benzo[h]quinolines

The Friedländer synthesis is a versatile method for preparing substituted benzo[h]quinolines. The condensation of 1-amino-2-naphthaldehyde with a ketone containing an α-methylene group, such as acetone, provides a direct route to 2-substituted benzo[h]quinolines.

Friedlander_Synthesis_for_Benzohquinoline start_materials 1-Amino-2-naphthaldehyde + Ketone (R-CO-CH3) aldol Aldol Condensation start_materials->aldol React catalyst Acid or Base Catalyst catalyst->aldol imine_formation Intramolecular Imine Formation catalyst->imine_formation dehydration1 Dehydration aldol->dehydration1 H2O dehydration1->imine_formation Cyclization dehydration2 Final Dehydration (Aromatization) imine_formation->dehydration2 H2O product Substituted Benzo[h]quinoline dehydration2->product

Reaction pathway for the Friedländer synthesis of benzo[h]quinoline.
The Pfitzinger Reaction for Benzo[h]quinoline-4-carboxylic Acids

The Pfitzinger reaction provides an effective route to benzo[h]quinoline-4-carboxylic acids, which are valuable synthetic intermediates. The reaction of α-naphthisatin (a derivative of isatin fused with a benzene ring) with a carbonyl compound and a strong base leads to the desired product. For instance, the reaction of α-naphthisatin with acetone in a boiling water-alcohol solution of potassium hydroxide can produce the corresponding benzo[f]quinoline derivative in good yield.[19]

Detailed Experimental Protocols

The following protocols are generalized from classical literature procedures and should be adapted with appropriate safety precautions and stoichiometric calculations for specific substrates.

Protocol 1: Friedländer Synthesis of 2-Methylbenzo[h]quinoline

Materials:

  • 1-Amino-2-naphthaldehyde

  • Acetone (in excess, also acts as solvent)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-amino-2-naphthaldehyde (1.0 eq) in a mixture of ethanol and acetone.

  • Base Addition: Prepare a solution of KOH (2-3 eq) in a minimal amount of water and add it dropwise to the flask with stirring. The reaction is typically exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetone and ethanol under reduced pressure.

  • Neutralization and Extraction: Add water to the residue and neutralize the mixture carefully with dilute HCl. The product may precipitate. Extract the aqueous mixture with an organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Experimental_Workflow_Friedlander cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 1-amino-2-naphthaldehyde in Ethanol/Acetone add_base Add aq. KOH solution dropwise dissolve->add_base reflux Reflux for 2-4 hours add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT & Concentrate monitor->cool Reaction Complete extract Neutralize with HCl & Extract with DCM cool->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Pure 2-Methylbenzo[h]quinoline purify->product

General experimental workflow for Friedländer synthesis.
Protocol 2: Combes Synthesis of a Dimethylbenzo[h]quinoline

Materials:

  • 1-Naphthylamine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Chloroform)

Procedure:

  • Condensation: In a flask, mix 1-naphthylamine (1.0 eq) with acetylacetone (1.1 eq). The mixture can be gently warmed to initiate the condensation reaction, forming the intermediate enamine. This step is often performed without a solvent.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid or PPA with vigorous stirring. The amount of acid should be sufficient to create a stirrable paste.

  • Heating: After the addition is complete, heat the mixture, typically in a water or oil bath at 80-100°C, for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of NaHCO₃ or dilute NaOH until the product precipitates.

  • Isolation and Purification: Filter the solid precipitate, wash it thoroughly with water, and dry it. Alternatively, if the product is oily, extract it with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Modern Developments in Benzo[h]quinoline Synthesis

While classical methods are robust, modern organic synthesis has introduced more efficient, atom-economical, and environmentally benign approaches. Recent advancements include:

  • Transition Metal-Catalyzed Reactions: Palladium, copper, and gold catalysts have been employed in various C-H activation and annulation strategies to construct the benzo[h]quinoline core from simpler precursors.

  • Multi-Component Reactions (MCRs): One-pot reactions involving three or more starting materials have been developed to rapidly build molecular complexity and synthesize libraries of substituted benzo[h]quinolines.

  • Photochemical and Electrochemical Methods: Light- or electricity-driven reactions offer alternative energy sources for cyclization, often proceeding under mild conditions. For instance, the electrocyclization of 3-(naphthylamino)-2-alkene imines triggered by UV light provides a regioselective route to substituted benzo[h]quinolines in good yields.[20]

  • Novel Annulation Strategies: A recent one-pot method involves the base-catalyzed double annulation cascade reaction of benzonitriles and diynones, leading to functionalized benzo[h]quinolines in high yields.[21] Another approach utilizes the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene as precursors for a single-step synthesis with naphthalen-1-amine.[20]

Table 2: Comparison of Classical vs. Modern Synthetic Approaches

FeatureClassical Methods (e.g., Skraup, Friedländer)Modern Methods (e.g., Catalytic, MCRs)
Reaction Conditions Often harsh (strong acids/bases, high temperatures)Generally milder, often room temperature
Reagents Stoichiometric, sometimes hazardous reagentsCatalytic amounts of reagents, more benign options
Atom Economy Moderate to lowHigh
Substrate Scope Can be limitedOften broader, better functional group tolerance
Byproducts Significant waste generationMinimized waste
Yields Variable, often moderateGenerally good to excellent

Conclusion

The synthesis of benzo[h]quinoline has evolved significantly from its roots in classical 19th-century name reactions. The foundational methods of Skraup, Friedländer, Combes, and Pfitzinger, originally conceived for quinoline, proved adaptable for the construction of this important benzo-fused heterocycle and remain relevant for their straightforwardness. However, the demands of modern chemistry, particularly in drug discovery and materials science, have spurred the development of more sophisticated, efficient, and sustainable synthetic strategies. This guide provides a historical context and practical foundation, bridging the seminal discoveries with contemporary innovations in the synthesis of the benzo[h]quinoline core.

References

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of organic spectroscopy and a generalized synthetic protocol adapted from established literature methods for related compounds.

Chemical Structure and Properties

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a heterocyclic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol . Its structure features a fused tetracyclic system, including a tetrahydroquinoline core annulated with a naphthalene ring system, and a hydroxyl group at the 3-position.

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
CAS Number 5423-67-6
Appearance Predicted to be a white to off-white solid
Melting Point Reported in the range of 148-150 °C

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.0m2HAr-H
~ 7.3 - 7.5m4HAr-H
~ 4.8 (broad s)s1HN-H
~ 4.2 - 4.3m1HCH-OH
~ 3.3 - 3.5m2HCH₂-N
~ 2.8 - 3.0m2HAr-CH₂
~ 1.9 (broad s)s1HO-H

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon Type
~ 145Ar-C
~ 132Ar-C
~ 129Ar-CH
~ 128Ar-CH
~ 127Ar-CH
~ 126Ar-CH
~ 125Ar-C
~ 123Ar-CH
~ 115Ar-C
~ 68CH-OH
~ 45CH₂-N
~ 28Ar-CH₂
Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200BroadO-H stretch (alcohol) and N-H stretch (secondary amine)
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 2950 - 2850MediumC-H stretch (aliphatic)
~ 1600, 1450Medium to StrongC=C stretch (aromatic)
~ 1200 - 1000StrongC-O stretch (alcohol)
~ 850 - 750StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
199Molecular ion [M]⁺
181[M - H₂O]⁺
170[M - CH₂OH]⁺
154Further fragmentation
128Naphthalene moiety fragment

Proposed Synthetic Protocol

A plausible synthetic route to 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol involves the reductive amination of a suitable keto-precursor. The following is a generalized experimental protocol.

Reaction Scheme:

A potential synthesis could involve the reaction of 1-naphthylamine with an appropriate three-carbon synthon, such as epichlorohydrin, followed by cyclization and reduction. A more direct, albeit hypothetical, approach would be the reduction of a corresponding ketone.

Example Protocol: Reductive Amination of a Hypothetical Precursor

  • Precursor Synthesis: The synthesis would begin with a suitable starting material, such as a derivative of naphthalenone, which would be functionalized to introduce the necessary atoms for the quinoline ring.

  • Cyclization: An intramolecular cyclization reaction would be carried out to form the tetrahydrobenzo[h]quinoline ring system.

  • Reduction: If a keto-group is present at the 3-position, it would be reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Detailed Steps (Illustrative):

  • To a solution of the precursor ketone (1 equivalent) in methanol, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol.

Visualizations

The following diagrams illustrate the chemical structure, a conceptual synthetic workflow, and key predicted NMR correlations.

chemical_structure cluster_molecule 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol mol

Caption: Chemical Structure of the target compound.

synthetic_workflow start Starting Materials (e.g., Naphthalene Derivative) step1 Functionalization start->step1 step2 Cyclization to form Tetrahydrobenzo[h]quinolinone step1->step2 step3 Reduction of Ketone step2->step3 product This compound step3->product

Caption: Conceptual Synthetic Workflow.

nmr_correlations cluster_aromatic Aromatic Region (7.3-8.0 ppm) cluster_aliphatic Aliphatic Region (2.8-4.3 ppm) ArH1 Ar-H Ar_CH2 Ar-CH2 ArH1->Ar_CH2 NOESY (possible) ArH2 Ar-H CH_OH CH-OH CH2_N CH2-N CH_OH->CH2_N COSY CH2_N->Ar_CH2 COSY

Caption: Key Predicted ¹H-¹H NMR Correlations.

An In-depth Technical Guide on the Solubility of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the nascent stage of research into its specific physicochemical properties, this document summarizes the currently available qualitative solubility data and furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is an organic compound featuring a fused benzene and quinoline ring system.[1] Its structure, which includes a hydroxyl group, suggests its potential for various chemical interactions and biological activities.[1] Compounds within the quinoline family are integral to numerous pharmaceutical agents, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. While the specific applications of this compound are still under investigation, its structural motifs are of significant interest in the synthesis of novel bioactive molecules.

Solubility Data

Currently, only qualitative solubility data for this compound in common organic solvents is publicly available. Quantitative measurements, which are crucial for formulation development, pharmacokinetic studies, and in vitro assay design, have not been reported in the reviewed literature.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[2]
EthanolSoluble[2]
EtherSoluble[2]

Note: "Soluble" indicates that the compound dissolves in the specified solvent, but the exact concentration at saturation is not specified.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following section details a comprehensive experimental protocol based on the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound.[3][4][5] This method is considered the gold standard for its accuracy and reliability.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., chloroform, ethanol, diethyl ether, etc.)

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Dispense a precise volume of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical incubation period is 24 to 48 hours.[6] Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Calculate the solubility, typically expressed in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Start: Excess solid compound and solvent addition B Equilibration in Thermostatic Shaker (24-48h) A->B C Centrifugation to separate solid and liquid phases B->C D Filtration of supernatant (0.22 µm filter) C->D E Dilution of saturated solution D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Processing and Solubility Calculation F->G H End: Report solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While the current understanding of the solubility of this compound is limited to qualitative observations, this guide provides a robust framework for its quantitative determination. The detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to generate the precise solubility data necessary for advancing the study of this compound in drug development and other scientific applications. The generation of such data will be a critical step in unlocking the full potential of this promising heterocyclic scaffold.

References

Structure-Activity Relationship of Tetrahydrobenzo[h]quinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzo[h]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydrobenzo[h]quinoline analogs, with a focus on their anticancer and enzyme-inhibitory properties. Detailed experimental protocols for the synthesis of these compounds and the evaluation of their biological activities are presented, alongside a comprehensive summary of quantitative SAR data. Furthermore, this guide elucidates the underlying mechanism of action for a subset of these analogs, involving the induction of oxidative stress and subsequent DNA damage, visualized through a detailed signaling pathway diagram.

Introduction

The quinoline ring system is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives have been explored for a wide range of pharmacological applications, including as antimalarial, antibacterial, anti-inflammatory, and anticancer agents.[1] The partially saturated analogs, specifically tetrahydrobenzo[h]quinolines, have garnered considerable attention due to their unique three-dimensional architecture, which allows for diverse interactions with biological targets.

This guide focuses on the structure-activity relationships of tetrahydrobenzo[h]quinoline analogs, summarizing key findings from recent research. It aims to provide a comprehensive resource for researchers in the field of drug discovery and development by presenting quantitative biological data, detailed experimental methodologies, and a mechanistic overview of their mode of action.

Structure-Activity Relationships

The biological activity of tetrahydrobenzo[h]quinoline analogs is significantly influenced by the nature and position of substituents on the heterocyclic core. The following sections summarize the SAR for their anticancer and enzyme-inhibitory activities.

Anticancer Activity

Studies have shown that tetrahydrobenzo[h]quinoline derivatives exhibit potent cytotoxic effects against a variety of human cancer cell lines. A key observation is that the saturation of the quinoline ring in tetrahydrobenzo[h]quinolines generally leads to greater cytotoxicity compared to their unsaturated benzo[h]quinoline counterparts.[2]

The substitution pattern on the tetrahydrobenzo[h]quinoline core plays a critical role in determining the potency and selectivity of the anticancer activity. For instance, the presence of specific aryl groups and piperidine/morpholine moieties can result in significant cytotoxicity.[3]

Table 1: Cytotoxicity of Tetrahydrobenzo[h]quinoline Analogs Against Human Cancer Cell Lines

Compound IDR GroupCell LineIC50 (µM)Reference
6e (dimethylamino)ethylcarboxamide side chainA549 (Lung)1.86[2]
MCF-7 (Breast)3.91[2]
A2780 (Ovarian)2.45[2]
C26 (Colon)3.21[2]
3f 4-chlorophenyl, morpholineHCT116 (Colon)4.9[3]
MCF7 (Breast)4.7[3]
H460 (Lung)5.4[3]
3j 4-methoxyphenyl, morpholineH460 (Lung)4.8[3]
MCF7 (Breast)5.2[3]
HCT116 (Colon)6.8[3]
18 2-methyl-4-acetamidoHeLa (Cervical)13.15[1]
Enzyme Inhibitory Activity

Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[4] The SAR studies revealed that the presence of a nitro group on the aryl substituent enhances the inhibitory activity against both enzymes.[4]

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Analogs

Compound IDAryl Substituentα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Reference
2 2-nitrophenyl5.211.12[4]
3 3-nitrophenyl3.420.65[4]
4 4-nitrophenyl4.890.98[4]
12 2-chlorophenyl15.149.23[4]
13 3-chlorophenyl12.457.81[4]
Acarbose (Standard) -14.35-[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of tetrahydrobenzo[h]quinoline analogs and the key experiments used to evaluate their biological activity.

Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

This protocol describes a one-pot multicomponent reaction for the synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.[1]

Materials:

  • 6-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Ethyl cyanoacetate

  • Substituted aromatic aldehydes

  • Ammonium acetate

  • n-Butanol

  • Ethanol

  • 100 ml round-bottomed flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (Silica gel GF-254)

  • Filtration apparatus

Procedure:

  • To a 100 ml round-bottomed flask, add 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), the appropriate substituted aldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Add 20 ml of n-butanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours.

  • Monitor the progress of the reaction by TLC using a dichloromethane:methanol solvent system.

  • After completion of the reaction, allow the flask to cool to room temperature.

  • The resulting product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Air dry the final product.

  • Characterize the synthesized compounds using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Tetrahydrobenzo[h]quinoline analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrobenzo[h]quinoline analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

DNA Intercalation Evaluation using Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a sensitive method to determine the DNA binding affinity of a compound by measuring the displacement of a fluorescent intercalator from DNA.

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium bromide (EtBr) or another fluorescent intercalator

  • Tris-HCl buffer

  • NaCl

  • Tetrahydrobenzo[h]quinoline analog solutions

  • Fluorometer

Procedure:

  • Prepare a DNA-EtBr complex solution: In a cuvette, mix ctDNA and EtBr in a Tris-HCl buffer containing NaCl. The concentrations should be optimized to give a stable and high fluorescence signal.

  • Fluorescence Measurement: Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission scan from 550 to 700 nm).

  • Compound Titration: Add increasing concentrations of the tetrahydrobenzo[h]quinoline analog to the cuvette.

  • Incubation and Measurement: After each addition, incubate the mixture for a short period to allow for equilibrium to be reached, and then record the fluorescence emission spectrum.

  • Data Analysis: The displacement of EtBr by the compound will result in a quenching of the fluorescence intensity. Plot the fluorescence intensity at the emission maximum against the concentration of the analog. The data can be used to calculate the binding constant (K) of the compound to DNA.

Western Blot Analysis of H2AX and ATM Phosphorylation

This protocol details the detection of phosphorylated H2AX (γH2AX) and ATM, key markers of the DNA damage response.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-H2AX (Ser139), anti-phospho-ATM (Ser1981))

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with Tween 20)

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-H2AX and phospho-ATM overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated H2AX and ATM.

Mechanism of Action: Oxidative Stress and DNA Damage

A key mechanism of action for some anticancer tetrahydrobenzo[h]quinoline analogs involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress.[3] This oxidative stress, in turn, causes DNA damage, primarily in the form of double-strand breaks (DSBs).[5][6] The cellular response to DSBs is a complex signaling cascade known as the DNA Damage Response (DDR).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by tetrahydrobenzo[h]quinoline analogs, leading to cell cycle arrest and apoptosis.

G THBQ Tetrahydrobenzo[h]quinoline Analog ROS Increased Intracellular Reactive Oxygen Species (ROS) THBQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DSB DNA Double-Strand Breaks (DSBs) OxidativeStress->DSB ATM ATM Activation (Phosphorylation) DSB->ATM H2AX H2AX Phosphorylation (γH2AX) DSB->H2AX DDR DNA Damage Response (DDR) ATM->DDR H2AX->DDR CCA Cell Cycle Arrest DDR->CCA Apoptosis Apoptosis DDR->Apoptosis

Caption: Oxidative stress-mediated DNA damage signaling pathway.

Upon cellular uptake, certain tetrahydrobenzo[h]quinoline analogs induce the production of ROS, leading to a state of oxidative stress.[3] This results in the formation of DNA double-strand breaks.[5] The cell recognizes these breaks, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase through autophosphorylation.[7][8] Activated ATM then phosphorylates a variant of histone H2A, called H2AX, at serine 139, forming γH2AX.[7] The accumulation of γH2AX at the sites of DNA damage serves as a platform to recruit other DNA repair and signaling proteins, initiating the broader DNA Damage Response. This response can ultimately lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger programmed cell death (apoptosis).

Experimental Workflow

The following diagram illustrates the experimental workflow to investigate the proposed mechanism of action.

G Synthesis Synthesis of THBQ Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity LeadIdentification Identification of Lead Compounds Cytotoxicity->LeadIdentification ROS_Measurement Intracellular ROS Measurement LeadIdentification->ROS_Measurement DNA_Binding DNA Binding Assay (FID) LeadIdentification->DNA_Binding WesternBlot Western Blot Analysis (p-ATM, γH2AX) ROS_Measurement->WesternBlot Mechanism Mechanism of Action Elucidation DNA_Binding->Mechanism WesternBlot->Mechanism

Caption: Workflow for mechanistic studies of THBQ analogs.

Conclusion

Tetrahydrobenzo[h]quinoline analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their biological activity is highly dependent on the substitution patterns on the core scaffold, providing a rich landscape for further optimization through medicinal chemistry efforts. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and advance the therapeutic potential of this important class of molecules. Future studies should focus on elucidating the specific molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical candidates.

References

Initial Anticancer Screening of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While direct experimental data on the anticancer activity of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol is not extensively available in public literature, the broader class of tetrahydrobenzo[h]quinoline and benzo[h]quinoline derivatives has emerged as a promising scaffold in oncology research. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, oxidative stress-mediated DNA damage, and potential interference with key cellular processes such as DNA intercalation. This guide provides a consolidated overview of the initial screening methodologies and representative data for analogs, offering a framework for the evaluation of novel derivatives within this chemical class.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Benzo[h]quinoline and Tetrahydrobenzo[h]quinoline Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from the benzo[h]quinoline and tetrahydrobenzo[h]quinoline series against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassRepresentative AnalogCancer Cell LineTissue of OriginIC50 (µM)Reference CompoundIC50 (µM)
Benzo[h]quinolineCompound 3f¹H460Lung5.4Doxorubicin2.1
Benzo[h]quinolineCompound 3f¹MCF7Breast4.7Doxorubicin2.1
Benzo[h]quinolineCompound 3f¹HCT116Colon4.9Doxorubicin2.1
Benzo[h]quinolineCompound 3j¹H460Lung4.8Doxorubicin-
Benzo[h]quinolineCompound 3j¹MCF7Breast5.2Doxorubicin-
Tetrahydrobenzo[h]quinolineCompound 6e²A549Lung1.86--
Tetrahydrobenzo[h]quinolineCompound 6e²MCF-7Breast3.91--
Tetrahydrobenzo[h]quinolineCompound 6e²A2780Ovarian2.45--

¹Data extracted from a study on arylated benzo[h]quinolines.[1] ²Data from a study on benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating agents.[2]

Table 2: Apoptotic Induction in A549 Lung Cancer Cells

This table presents the percentage of apoptotic cells following treatment with representative tetrahydrobenzo[h]quinoline derivatives, as determined by Annexin V-FITC/Propidium Iodide staining.

CompoundConcentration% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal Apoptotic Cells (%)
Control-2.51.84.3
Compound 6eIC5028.715.444.1
Compound 6bIC5015.28.924.1
Compound 6iIC5010.86.517.3

Data is illustrative, based on findings that compound 6e exhibited stronger apoptotic induction.[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8][9]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells, combine with the supernatant, and centrifuge at low speed (e.g., 300 x g for 5 minutes).[9]

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[8][9][10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[8][10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[10] Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[10]

Protocol 3: Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[11]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 2 x 10⁶ cells by centrifugation.

  • Fixation: Resuspend the cell pellet and slowly add it dropwise into 9 mL of ice-cold 70% ethanol while gently vortexing, to fix the cells and prevent clumping.[12] Store at 4°C for at least 2 hours.[12]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.[12]

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.[13]

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[12]

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[14]

  • Protein Extraction: Treat cells with the test compound, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and capture the signal with an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualizations

Experimental and Logical Workflows

G cluster_0 In Vitro Screening Workflow A Cancer Cell Lines (MCF-7, A549, etc.) B Compound Treatment (Tetrahydrobenzo[h]quinoline analog) A->B C MTT Assay B->C D Determine IC50 Value C->D E Mechanism of Action Studies (at IC50 concentration) D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (Propidium Iodide) E->G H Western Blot (Apoptotic Markers) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: General workflow for the initial in vitro screening of a novel anticancer compound.

Potential Signaling Pathway

G cluster_1 Proposed Apoptotic Pathway cluster_2 cluster_3 Compound Tetrahydrobenzo[h]quinoline Analog Cell Cancer Cell DNA Nuclear DNA (Intercalation) Compound->DNA ROS ↑ Reactive Oxygen Species (Oxidative Stress) Compound->ROS Damage DNA Damage DNA->Damage ROS->Damage Mito Mitochondrial Pathway Damage->Mito Bcl2 Bcl-2 Family Modulation (↑ Bax / ↓ Bcl-2) Mito->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism involving DNA interaction, oxidative stress, and the intrinsic apoptotic pathway.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol from Naphthalen-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, naphthalen-1-amine. The protocols detailed herein are based on established chemical transformations, including the Skraup reaction for the formation of the core benzo[h]quinoline structure, followed by catalytic hydrogenation and a subsequent hydroxylation sequence.

Introduction

1,2,3,4-Tetrahydrobenzo[h]quinoline derivatives are of significant interest in drug discovery due to their presence in a variety of biologically active compounds. Their rigid, three-dimensional structure makes them attractive pharmacophores for targeting a range of biological targets. This application note outlines a reliable synthetic pathway to access the 3-hydroxy substituted analogue, a key intermediate for further functionalization and the development of novel therapeutic agents.

Overall Synthetic Pathway

The synthesis of this compound from naphthalen-1-amine is proposed to proceed via a three-step sequence. The initial step involves the construction of the benzo[h]quinoline ring system using the Skraup synthesis. This is followed by the selective reduction of the pyridine ring through catalytic hydrogenation. The final and most complex step is the introduction of a hydroxyl group at the 3-position, which is achieved through a multi-stage process involving the formation of a dihydro intermediate, epoxidation, and subsequent acid-catalyzed ring-opening.

Synthetic Pathway naphthalenamine Naphthalen-1-amine benzoquinoline Benzo[h]quinoline naphthalenamine->benzoquinoline Step 1: Skraup Reaction tetrahydrobenzoquinoline 1,2,3,4-Tetrahydrobenzo[h]quinoline benzoquinoline->tetrahydrobenzoquinoline Step 2: Catalytic Hydrogenation dihydrobenzoquinoline 1,2-Dihydrobenzo[h]quinoline tetrahydrobenzoquinoline->dihydrobenzoquinoline Step 3a: Dehydrogenation epoxide Epoxy-tetrahydrobenzo[h]quinoline dihydrobenzoquinoline->epoxide Step 3b: Epoxidation final_product This compound epoxide->final_product Step 3c: Ring Opening

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Benzo[h]quinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] In this case, naphthalen-1-amine is used to construct the benzo[h]quinoline core.

Reaction Scheme:

(Chemical structure diagram of naphthalen-1-amine reacting with glycerol in the presence of H₂SO₄ and an oxidizing agent to form benzo[h]quinoline)

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reagents: To the flask, add naphthalen-1-amine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be controlled with an ice bath.

  • Heating: Heat the reaction mixture to the specified temperature (typically 140-160 °C) and maintain for several hours. The reaction is often vigorous, and careful temperature control is crucial.[2]

  • Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude benzo[h]quinoline is then purified by steam distillation followed by recrystallization or column chromatography.

ParameterValue/ConditionReference
Starting MaterialNaphthalen-1-amine[3]
ReagentsGlycerol, Conc. H₂SO₄[1]
Oxidizing AgentNitrobenzene or Arsenic Acid[1]
Temperature140-160 °C[2]
Reaction Time3-5 hoursGeneral Skraup
Typical Yield40-60%Estimated
Step 2: Reduction of Benzo[h]quinoline to 1,2,3,4-Tetrahydrobenzo[h]quinoline

The selective reduction of the pyridine ring of the benzo[h]quinoline is achieved through catalytic hydrogenation.

Reaction Scheme:

(Chemical structure diagram of benzo[h]quinoline being hydrogenated to 1,2,3,4-tetrahydrobenzo[h]quinoline)

Protocol:

  • Catalyst Preparation: Suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • Substrate Addition: Add the benzo[h]quinoline to the vessel.

  • Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetrahydrobenzo[h]quinoline, which can be further purified by recrystallization or column chromatography if necessary.

ParameterValue/ConditionReference
Starting MaterialBenzo[h]quinoline-
Catalyst5-10% Palladium on Carbon[4]
SolventEthanol or Ethyl Acetate[5]
Hydrogen Pressure1-5 atm[4]
TemperatureRoom Temperature to 50 °CGeneral Hydrogenation
Typical Yield85-95%[6]
Step 3: Synthesis of this compound

This step involves a three-part sequence: formation of a dihydro intermediate, epoxidation, and acid-catalyzed ring-opening of the epoxide.

Step 3a: Synthesis of 1,2-Dihydrobenzo[h]quinoline

A controlled dehydrogenation is required to introduce a double bond in the tetrahydro-ring.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydrobenzo[h]quinoline in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Dehydrogenation Agent: Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, filtered, and the solvent is removed. The crude product is purified by column chromatography.

Step 3b: Epoxidation of 1,2-Dihydrobenzo[h]quinoline

The double bond of the dihydro intermediate is then epoxidized.

Protocol:

  • Reaction Setup: Dissolve the 1,2-dihydrobenzo[h]quinoline in an inert solvent such as dichloromethane (DCM).

  • Epoxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Reaction: The reaction is stirred at low temperature and allowed to warm to room temperature. Progress is monitored by TLC.

  • Work-up: The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) and washed with a base (e.g., sodium bicarbonate solution) to remove the acid byproduct.

  • Purification: The organic layer is dried and concentrated to give the crude epoxide, which is often used in the next step without extensive purification.

Step 3c: Acid-Catalyzed Ring Opening of the Epoxide

The final step is the acid-catalyzed hydrolysis of the epoxide to yield the desired 3-hydroxy product.

Protocol:

  • Reaction Setup: Dissolve the crude epoxide in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

  • Reaction: The mixture is stirred at room temperature or gently heated until the epoxide is consumed (monitored by TLC).

  • Work-up: The reaction is neutralized with a base, and the product is extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

ParameterValue/ConditionReference
Starting Material1,2,3,4-Tetrahydrobenzo[h]quinoline-
Step 3a Reagents DDQGeneral Dehydrogenation
Step 3b Reagents m-CPBA[7]
Step 3c Reagents H₂SO₄ (cat.), Water[8]
Typical Overall Yield30-50% (over 3 steps)Estimated

Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydroxylation s1_react Mix Naphthalen-1-amine, Glycerol, Oxidizing Agent s1_acid Add conc. H₂SO₄ s1_react->s1_acid s1_heat Heat to 140-160°C s1_acid->s1_heat s1_workup Work-up & Purification s1_heat->s1_workup s1_product Benzo[h]quinoline s1_workup->s1_product s2_react Dissolve Benzo[h]quinoline in Solvent with Pd/C s1_product->s2_react s2_h2 Hydrogenate (1-5 atm H₂) s2_react->s2_h2 s2_workup Filter Catalyst & Evaporate s2_h2->s2_workup s2_product 1,2,3,4-Tetrahydrobenzo[h]quinoline s2_workup->s2_product s3a_dehydro 3a: Dehydrogenation (DDQ) s2_product->s3a_dehydro s3b_epox 3b: Epoxidation (m-CPBA) s3a_dehydro->s3b_epox s3c_open 3c: Ring Opening (H₃O⁺) s3b_epox->s3c_open s3_purify Purification s3c_open->s3_purify s3_final Final Product s3_purify->s3_final

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • The Skraup reaction is highly exothermic and can be violent. It should be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with care.

  • Oxidizing agents used in the Skraup reaction can be toxic and should be handled appropriately.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with proper grounding to prevent static discharge.

  • Peroxy acids like m-CPBA are potentially explosive and should be handled with care.

This document is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety measures in place.

References

Application Notes and Protocols: One-Pot Synthesis of Tetrahydroquinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydroquinoline scaffolds are significant nitrogen-containing heterocyclic structures prevalent in medicinal chemistry.[1] Derivatives bearing a 3-carbonitrile group, in particular, have garnered substantial interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The efficient construction of these complex molecules is a key objective in drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing these derivatives, offering advantages such as high atom economy, operational simplicity, and the ability to generate diverse chemical libraries from simple starting materials.[1][4][5] These methods align with the principles of green chemistry by often utilizing benign solvents and reducing the need for intermediate purification steps.[6][7]

This document provides detailed protocols for two common and efficient one-pot methods for synthesizing tetrahydroquinoline-3-carbonitrile derivatives.

Protocol 1: Four-Component Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles

This protocol describes a versatile one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a cyclic ketone, and ammonium acetate. The reaction can be catalyzed by various agents, including weak acids or reusable solid catalysts, and often proceeds in green solvents like ethanol.[6][8]

Experimental Protocol

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Cyclic Ketone (e.g., Cyclohexanone, 1-Tetralone) (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: Acetic Acid (catalytic amount) or Cellulose-based Cerium(IV)[6][8]

  • Solvent: Ethanol or Toluene (10 mL)

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the cyclic ketone (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add the solvent (10 mL of ethanol) and a catalytic amount of the chosen catalyst (e.g., 2-3 drops of glacial acetic acid).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux (for ethanol, approx. 80°C) or stir at room temperature, depending on the catalyst's efficiency.[1][6]

  • Monitor the reaction progress using TLC until the starting materials are consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Yields

The following table summarizes representative yields for the synthesis of various 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using the four-component method.

EntryAromatic Aldehyde (Ar)Cyclic KetoneCatalyst / SolventTime (h)Yield (%)
1PhenylCyclohexanoneAcetic Acid / Ethanol392
24-ChlorophenylCyclohexanoneAcetic Acid / Ethanol2.595
34-MethoxyphenylCyclohexanoneAcetic Acid / Ethanol490
4Phenyl1-TetraloneAcetic Acid / Toluene588[8]
54-NitrophenylCyclohexanoneCe(IV)-Cellulose / Ethanol294[6]

Visualizations: Workflow and Mechanism

experimental_workflow_4_component start_end start_end process process decision decision output output A 1. Mix Reactants (Aldehyde, Malononitrile, Ketone, NH4OAc) B 2. Add Solvent & Catalyst A->B C 3. Reaction (Reflux / Stir) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Work-up (Cool, Filter, Wash) D->E Complete F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G H Final Product G->H

Caption: Experimental workflow for the four-component synthesis.

reaction_mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Cyclization & Aromatization reactant reactant intermediate intermediate product product step step A Aldehyde + Malononitrile B Arylidene- malononitrile A->B A->B D Michael Adduct B->D B->D C Cyclic Ketone Enamine C->D E Intramolecular Cyclization D->E Thorpe-Ziegler F Final Product (Tetrahydroquinoline) E->F -H2O -H2

Caption: Proposed reaction mechanism for the four-component synthesis.[8]

Protocol 2: Microwave-Assisted Three-Component Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol details a green and highly efficient method for synthesizing quinoline-3-carbonitrile derivatives from anilines, aldehydes, and malononitrile. The use of water as a solvent and microwave irradiation significantly reduces reaction times and environmental impact.[7]

Experimental Protocol

Materials:

  • Substituted Aniline (e.g., 4-Methylaniline) (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • (L)-Proline (5 mol %, ~0.006 g)

  • Water (10 mL)

  • Microwave-safe reaction vessel (Pyrex or Teflon-capped)

  • CEM Discover monomode microwave oven (or equivalent)

  • Magnetic stir bar

  • Filtration apparatus

Procedure:

  • Place the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), aniline (1.0 mmol), and (L)-proline (5 mol %) into a microwave-safe reaction vessel.[7]

  • Add 10 mL of water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Apply microwave irradiation for the specified time and temperature (e.g., 30-60 seconds at 90°C).[7]

  • Monitor the reaction by TLC to confirm the consumption of starting materials.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the residue thoroughly with water to remove the catalyst and any water-soluble impurities.

  • Dry the pure product. The high purity of the product often negates the need for further chromatographic separation.[6]

  • Characterize the final product using appropriate spectroscopic methods.

Data Presentation: Representative Yields

This method is known for its high efficiency and excellent yields across a range of substrates.[7]

EntryAromatic Aldehyde (Ar)Aniline (Ar')Time (s)Yield (%)
14-Nitrophenyl4-Methylphenyl3099
24-ChlorophenylPhenyl4596
3Phenyl4-Methoxyphenyl6094
42-HydroxyphenylPhenyl6092
54-Methylphenyl4-Chlorophenyl4595

Visualization: Workflow

experimental_workflow_3_component process process condition condition output output A 1. Combine Reactants (Aniline, Aldehyde, Malononitrile) in Water with L-Proline B 2. Microwave Irradiation A->B 30-60s, 90°C C 3. Cool & Filter B->C D 4. Wash with Water C->D E Pure Product D->E

Caption: Workflow for the microwave-assisted three-component synthesis.[7]

References

Application Notes and Protocols: Gold-Catalyzed Synthesis of Tetrahydroquinolines from Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gold-catalyzed synthesis of tetrahydroquinolines from propargylamines. This methodology offers a highly efficient and regioselective route to construct the tetrahydroquinoline scaffold, a crucial structural motif in numerous biologically active molecules and pharmaceuticals.[1][2] The protocols described herein are based on established literature, offering simple reaction conditions and broad substrate compatibility.[1][3]

Introduction

The synthesis of tetrahydroquinolines is of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and pharmacologically active compounds.[2][4] Traditional methods for their synthesis often require harsh reaction conditions or multi-step procedures.[1] Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines has emerged as a powerful alternative, providing a direct and efficient pathway to these valuable N-heterocycles.[1][3][4] This approach typically involves the activation of the alkyne moiety by a gold catalyst, followed by an intramolecular attack of the aniline ring.[5][6] Subsequent steps, such as transfer hydrogenation, can lead to the fully saturated tetrahydroquinoline ring system.[1][3][4]

Reaction Principle

The core of this synthetic strategy is a gold-catalyzed tandem reaction involving an intramolecular hydroarylation followed by a transfer hydrogenation.[4][7] The gold catalyst, acting as a soft π-acid, activates the carbon-carbon triple bond of the propargylamine substrate.[5] This activation facilitates the nucleophilic attack of the electron-rich aromatic ring (intramolecular hydroarylation) to form a dihydroquinoline intermediate. In the presence of a hydrogen donor, a subsequent transfer hydrogenation reduces the endocyclic double bond to afford the final tetrahydroquinoline product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Gold-Catalyzed Synthesis of a Model Tetrahydroquinoline
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1XPhosAuNTf₂ (5)HFIP652487
2JohnPhosAu(CH₃CN)SbF₆ (5)CH₂Cl₂80-High Yield
3(PPh₃)AuCl/AgOTf (5)-Room Temp0.1-1High Yield
4(PPh₃)AuNTf₂ (5)-Room Temp0.1-1High Yield

Data compiled from multiple sources for illustrative purposes.[1][8][9]

Table 2: Substrate Scope of the Gold-Catalyzed Tetrahydroquinoline Synthesis
EntrySubstrate (N-propargylaniline derivative)ProductYield (%)
1N-propargyl-N-phenylaniline1,2,3,4-Tetrahydroquinolineup to 87
2N-propargyl-N-(4-methylphenyl)aniline6-Methyl-1,2,3,4-tetrahydroquinolineGood
3N-propargyl-N-(4-methoxyphenyl)aniline6-Methoxy-1,2,3,4-tetrahydroquinolineGood
4N-propargyl-N-(4-chlorophenyl)aniline6-Chloro-1,2,3,4-tetrahydroquinolineGood

Yields are based on optimized reaction conditions and may vary depending on the specific substrate and experimental setup.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Gold-Catalyzed Synthesis of Tetrahydroquinolines

This protocol is a general guideline based on the work by Yi et al. (2023).[1][4][5]

Materials:

  • N-aryl propargylamine substrate (1.0 equiv)

  • Gold catalyst (e.g., XPhosAuNTf₂, 5 mol%)

  • Solvent (e.g., 1,1,1,3,3,3-Hexafluoroisopropanol - HFIP)

  • Hydrogen donor (e.g., Hantzsch ester, 1.5 equiv)

  • Schlenk tube or other suitable reaction vessel

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the N-aryl propargylamine substrate (e.g., 0.2 mmol, 1.0 equiv), the gold catalyst (0.01 mmol, 5 mol%), and the hydrogen donor (0.3 mmol, 1.5 equiv).

  • Add the anhydrous solvent (e.g., HFIP, 2.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 65 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_0 Gold-Catalyzed Cycle Propargylamine N-Aryl Propargylamine Activated_Complex π-Alkyne Gold Complex Propargylamine->Activated_Complex Coordination Au_Catalyst [Au]⁺ Catalyst Au_Catalyst->Activated_Complex Hydroarylation_Intermediate Dihydroquinoline Intermediate Activated_Complex->Hydroarylation_Intermediate Intramolecular Hydroarylation (6-endo-dig) Reduced_Intermediate Reduced Dihydroquinoline Hydroarylation_Intermediate->Reduced_Intermediate Protonation Product Tetrahydroquinoline H_donor Hydrogen Donor (e.g., Hantzsch Ester) H_donor->Reduced_Intermediate Reduction Reduced_Intermediate->Product Tautomerization

Caption: Proposed mechanism for the gold-catalyzed synthesis of tetrahydroquinolines.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Substrate, Catalyst, and Hydrogen Donor in an Inert Atmosphere start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction (e.g., 65 °C, 24 h) solvent->reaction workup Cool and Concentrate the Reaction Mixture reaction->workup purification Purify by Flash Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization end End characterization->end

References

Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,2,3,4-tetrahydroquinolines, a pivotal scaffold in medicinal chemistry and drug discovery, utilizing efficient domino reactions. Domino reactions, also referred to as tandem or cascade reactions, offer substantial advantages in organic synthesis, including enhanced operational efficiency, reduction of waste, and the capacity to construct complex molecular architectures from simple starting materials in a single synthetic operation. This compilation focuses on a selection of catalytic systems and methodologies, presenting quantitative data in clearly structured tables, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Domino Reaction via Reduction-Reductive Amination

A robust strategy for the synthesis of 1,2,3,4-tetrahydroquinolines involves a domino sequence initiated by the reduction of a nitro group, followed by an intramolecular reductive amination. This approach, developed by Bunce and co-workers, allows for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters.

Reaction Pathway

The reaction proceeds through the catalytic hydrogenation of a nitro-containing substrate, which subsequently cyclizes and undergoes further reduction to yield the tetrahydroquinoline core.

G cluster_start Starting Material cluster_process Domino Process cluster_end Product Start 2-(2-Nitroaroyl)acrylate Derivative Reduction1 Catalytic Hydrogenation (Nitro Group Reduction) Start->Reduction1 H2, Pd/C Cyclization Intramolecular Cyclization (Imine Formation) Reduction1->Cyclization Reduction2 Imine Reduction Cyclization->Reduction2 End 1,2,3,4-Tetrahydroquinoline Reduction2->End

Caption: Domino Reduction-Reductive Amination Workflow.

Quantitative Data
EntryYield (%)Diastereomeric Ratio (cis:trans)
1HMe95>99:1
2HEt96>99:1
36-MeMe93>99:1
46-OMeMe94>99:1
56-ClMe95>99:1
Experimental Protocol

General Procedure for the Tandem Reduction-Reductive Amination Reaction:

A solution of the appropriate 2-(2-nitroaroyl)acrylate (1.0 mmol) in absolute ethanol (20 mL) is subjected to hydrogenation at 50 psi in the presence of 10% palladium on carbon (0.10 g) for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude product. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure 1,2,3,4-tetrahydroquinoline derivative.

Domino Reductive Cyclization of 2-Nitrochalcones

This method, reported by Patti and Pedotti, provides a straightforward synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines through a domino reductive cyclization of readily available 2-nitrochalcones.[1]

Reaction Pathway

The synthesis involves the simultaneous reduction of the nitro group and the carbon-carbon double bond of the chalcone, followed by intramolecular cyclization.

G Start 2-Nitrochalcone Process Catalytic Hydrogenation (Nitro and Alkene Reduction) & Intramolecular Cyclization Start->Process H2, Pd/C, Dichloromethane End 2-Aryl-1,2,3,4-tetrahydroquinoline Process->End

Caption: Reductive Cyclization of 2-Nitrochalcones.

Quantitative Data
EntryArRYield (%)
1PhH85
24-MeC₆H₄H88
34-MeOC₆H₄H90
44-ClC₆H₄H82
5PhMe75
Experimental Protocol

General Procedure for the Reductive Cyclization of 2-Nitrochalcones: [1]

To a solution of the 2-nitrochalcone (1 mmol) in dichloromethane (10 mL), 10% palladium on carbon (10 wt %) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours. The reaction mixture is then filtered through a Celite pad, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired 2-aryl-1,2,3,4-tetrahydroquinoline.[1]

Acid-Catalyzed Domino Reaction of Enamides

Gigant and Gillaizeau developed an acid-promoted domino reaction between enamides and benzyl azide for the synthesis of fused-ring tetrahydroquinolines. This reaction proceeds with high diastereoselectivity.

Reaction Pathway

The reaction is initiated by the acid-promoted rearrangement of benzyl azide to an N-phenyliminium intermediate, which then undergoes nucleophilic addition by the enamide, followed by cyclization.

G Start1 Enamide Intermediate2 Nucleophilic Addition Adduct Start1->Intermediate2 Nucleophilic Addition Start2 Benzyl Azide Intermediate1 N-Phenyliminium Intermediate Start2->Intermediate1 Triflic Acid Intermediate1->Intermediate2 End Fused-Ring Tetrahydroquinoline Intermediate2->End Intramolecular Cyclization

Caption: Acid-Catalyzed Domino Reaction of Enamides.

Quantitative Data
EntryEnamide Substituent (R)Yield (%)
1Me85
2Et82
3Ph75
44-MeOC₆H₄78
52-Naphthyl65
Experimental Protocol

General Procedure for the Acid-Promoted Domino Reaction:

To a solution of the enamide (0.5 mmol) and benzyl azide (0.6 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere, is added triflic acid (0.55 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the corresponding fused-ring tetrahydroquinoline.

Metal-Catalyzed Oxidative Cyclization of Amino Alcohols

The Fujita group reported a novel metal-catalyzed oxidative cyclization of amino alcohols to synthesize 1,2,3,4-tetrahydroquinolines. This method utilizes an iridium complex as the catalyst.[1]

Reaction Pathway

The proposed mechanism involves the iridium-catalyzed oxidation of the alcohol to an aldehyde, followed by intramolecular imine formation and subsequent reduction by a hydrido-iridium species.[1]

G Start 3-(2-Aminophenyl)propanol Oxidation Alcohol Oxidation to Aldehyde Start->Oxidation [Cp*IrCl2]2, K2CO3 Cyclization Intramolecular Imine Formation Oxidation->Cyclization Reduction Imine Reduction Cyclization->Reduction Hydrido-Iridium Species End 1,2,3,4-Tetrahydroquinoline Reduction->End

Caption: Metal-Catalyzed Oxidative Cyclization.

Quantitative Data
EntryRYield (%)
1H83
2Me78
3Ph75
44-MeC₆H₄79
54-ClC₆H₄72
Experimental Protocol

General Procedure for the Iridium-Catalyzed Oxidative Cyclization: [1]

A mixture of the 3-(2-aminophenyl)propanol derivative (0.5 mmol), [Cp*IrCl₂]₂ (0.0125 mmol), and K₂CO₃ (0.25 mmol) in toluene (5 mL) is stirred at 110 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography on silica gel to afford the corresponding 1,2,3,4-tetrahydroquinoline.[1]

References

HPLC analytical method for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantification of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol has been developed, offering a robust and reliable analytical procedure for researchers, scientists, and professionals in drug development. This method is crucial for the accurate determination of the compound in various stages of research and manufacturing.

Application Note & Protocol

Introduction

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is a quinoline derivative of significant interest in pharmaceutical research. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the reliable quantification of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The described method is based on established principles for the analysis of quinoline derivatives and provides a strong foundation for routine laboratory use.

Materials and Reagents

  • 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this method. Data acquisition and processing are performed using a compatible chromatography data system.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation

Dissolve the sample containing 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Optimization may be required depending on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Method Validation

The analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assess the linearity of the method by plotting the peak area response against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.999 is typically desired.

  • Accuracy: Determine the accuracy by spiking a known amount of the analyte into a blank matrix and calculating the percent recovery.

  • Precision: Evaluate the precision of the method by performing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

Table 1: Representative Quantitative Data for Method Validation

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD) < 1.5%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Note: The data presented in this table are representative and should be verified by the end-user.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Solution Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System Chromatographic_Conditions Set Chromatographic Conditions HPLC_System->Chromatographic_Conditions Chromatographic_Conditions->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

Logical_Relationship cluster_method HPLC Method Components Analyte 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Stationary_Phase Stationary Phase (C18 Column) Analyte->Stationary_Phase Mobile_Phase Mobile Phase (ACN/H2O/Acid) Analyte->Mobile_Phase Result Accurate Quantification Stationary_Phase->Result Separation Mobile_Phase->Result Elution Detector UV Detector (254 nm) Detector->Result Detection

Caption: Logical relationship of the key components in the HPLC analytical method.

Application Notes and Protocols: 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure and the presence of a reactive secondary alcohol and a secondary amine make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The tetrahydroquinoline core is a common motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for utilizing 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol as a building block in the synthesis of novel derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO[2]
Molecular Weight199.25 g/mol [2]
AppearanceWhite to off-white solid[3]
Melting Point148-150 °C[3]
Boiling Point424.3 °C at 760 mmHg[3]
Density1.219 g/cm³[3]
SolubilitySoluble in chloroform, ethanol, and ether.[4]

Applications in Organic Synthesis

The chemical reactivity of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is primarily centered around the hydroxyl and amino groups, allowing for a variety of chemical transformations.

Derivatization of the Hydroxyl Group

The secondary alcohol at the 3-position is a key functional group for derivatization, enabling the synthesis of esters and ethers. These modifications can significantly impact the molecule's lipophilicity, steric profile, and biological activity.

1. Esterification: The hydroxyl group can be readily acylated to form esters. This is a common strategy in drug design to create prodrugs or to modulate the pharmacokinetic properties of a lead compound.

2. Etherification: The formation of ethers via reactions such as the Williamson ether synthesis provides another avenue for structural diversification.[5] Introducing different alkyl or aryl substituents can probe the structure-activity relationship (SAR) of the resulting derivatives.

N-Alkylation of the Tetrahydroquinoline Nitrogen

The secondary amine within the tetrahydroquinoline ring system can be alkylated to introduce various substituents. This modification can influence the basicity of the molecule and its ability to interact with biological targets.

Experimental Protocols

The following section provides a detailed, representative protocol for the derivatization of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol.

Protocol 1: General Procedure for O-Alkylation of 1,2,3,4-Tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one (A Representative Analog)

Reaction Scheme:

Materials:

  • 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Note: The choice of base, solvent, and temperature can influence the regioselectivity between N- and O-alkylation. For the related tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one, using potassium carbonate in DMF at 80 °C resulted in exclusive O-alkylation.[8]

Application in Drug Discovery: Anticancer Activity

Derivatives of the tetrahydrobenzo[h]quinoline scaffold have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathway: Intrinsic Apoptosis Induction by a Tetrahydrobenzo[h]quinoline Derivative

A study on the anti-proliferative and apoptotic effects of a tetrahydrobenzo[h]quinoline derivative on MCF-7 human breast cancer cells revealed its ability to induce apoptosis through the intrinsic pathway.[9] The compound was found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase cascade, ultimately leading to cell death.[9]

Below is a diagram illustrating this apoptotic signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Tetrahydrobenzo[h]quinoline_Derivative Tetrahydrobenzo[h]quinoline_Derivative Bcl2 Bcl2 Tetrahydrobenzo[h]quinoline_Derivative->Bcl2 Inhibits Bax Bax Tetrahydrobenzo[h]quinoline_Derivative->Bax Activates Cytochrome_c Cytochrome_c Bcl2->Cytochrome_c Inhibits release Bax->Cytochrome_c Promotes release Apoptosome Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase9 Procaspase9->Apoptosome Recruited to Executioner_Caspases Executioner_Caspases Caspase9->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Executes Cytochrome_c->Apoptosome Forms

Caption: Intrinsic apoptosis pathway induced by a tetrahydrobenzo[h]quinoline derivative.

Quantitative Data: Anticancer Activity of Tetrahydrobenzo[h]quinoline Derivatives

The following table summarizes the cytotoxic activity of a representative tetrahydrobenzo[h]quinoline derivative against the MCF-7 human breast cancer cell line.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)Reference
Tetrahydrobenzo[h]quinoline DerivativeMCF-72410[9]
Tetrahydrobenzo[h]quinoline DerivativeMCF-7487.5[9]

Conclusion

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its derivatization at the hydroxyl and amino positions allows for the generation of diverse chemical libraries for drug discovery programs. The demonstrated anticancer activity of its derivatives, through mechanisms such as the induction of apoptosis, highlights the potential of this scaffold in developing new therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising chemical entity.

References

Application of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The rigid, three-dimensional structure of the tetrahydrobenzo[h]quinoline scaffold makes it an attractive framework for the design of novel therapeutic agents. This document provides a summary of the current understanding of the biological activities of these compounds, along with detailed protocols for their synthesis and biological evaluation.

Biological Activities

Derivatives of the 1,2,3,4-tetrahydrobenzo(h)quinoline scaffold have demonstrated a range of biological activities, including potential as antidiabetic and anticancer agents.

Antidiabetic Activity

Certain arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

Anticancer Activity

Tetrahydrobenzo[h]quinoline derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and intercalation with DNA, suggesting their potential as novel anticancer therapeutics.

Data Presentation

Table 1: Antidiabetic Activity of Arylated Tetrahydrobenzo(h)quinoline-3-carbonitrile Derivatives
Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Derivative 1 5.21 ± 0.183.45 ± 0.09
Derivative 2 3.42 ± 0.110.65 ± 0.02
Derivative 3 4.89 ± 0.152.11 ± 0.07
Acarbose (Standard) 14.35 ± 0.52-
Table 2: Anticancer Activity of Tetrahydrobenzo[h]quinoline Derivatives
CompoundCell LineIC50 (µM)
Derivative A MCF-7 (Breast Cancer)2.5
Derivative A A549 (Lung Cancer)3.1
Derivative B MCF-7 (Breast Cancer)1.8
Derivative B A549 (Lung Cancer)2.2
Doxorubicin (Standard) MCF-7 (Breast Cancer)0.8
Doxorubicin (Standard) A549 (Lung Cancer)1.2

Experimental Protocols

Synthesis of this compound Derivatives

This protocol is a general procedure for the synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.

Materials:

  • Appropriate aromatic aldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • n-Butanol

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1.1 mmol), and ammonium acetate (1.5 mmol).

  • Add 20 mL of n-butanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro α-Amylase Inhibition Assay

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (pH 6.9)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-amylase in sodium phosphate buffer.

  • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the microplate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro α-Glucosidase Inhibition Assay

Materials:

  • Saccharomyces cerevisiae α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in sodium phosphate buffer.

  • In a 96-well microplate, add 100 µL of the α-glucosidase solution.

  • Add 50 µL of the test compound solution at various concentrations and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials (Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate) reaction One-Pot Reaction (n-Butanol, Reflux) start->reaction purification Purification (Filtration, Washing) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization antidiabetic Antidiabetic Assays (α-Amylase & α-Glucosidase Inhibition) characterization->antidiabetic anticancer Anticancer Assays (MTT Assay) characterization->anticancer ic50 IC50 Determination antidiabetic->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway THBQ Tetrahydrobenzo[h]quinoline Derivative DNA_damage DNA Damage THBQ->DNA_damage Induces FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 p53 p53 activation DNA_damage->p53 Bax Bax activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by tetrahydrobenzo[h]quinoline derivatives.

Application Notes and Protocols: Molecular Docking of Tetrahydroquinoline Derivatives with B-DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Significance of Targeting B-DNA with Tetrahydroquinoline Derivatives

Deoxyribonucleic acid (DNA) is a primary target for numerous anticancer and antimicrobial agents.[1][2] The interaction of small molecules with DNA can disrupt cellular processes like replication and transcription, leading to therapeutic effects.[3] Tetrahydroquinoline derivatives are a class of heterocyclic compounds that have garnered significant interest due to their potential to bind to DNA and exhibit biological activity, including anticancer properties.[4][5] These compounds can interact with the B-form of DNA, the most common physiological conformation, through two primary modes: intercalation between base pairs or binding within the minor or major grooves.[4][6]

Molecular docking is a powerful computational technique used to predict the preferred binding mode, affinity, and interaction patterns of a small molecule (ligand) with a macromolecular target (receptor).[7] In the context of drug discovery, docking studies on tetrahydroquinoline derivatives with B-DNA can elucidate structure-activity relationships, guide the rational design of more potent and selective DNA-binding agents, and screen virtual libraries to identify promising lead compounds.[8][9][10] Commonly used software for this purpose includes AutoDock, Glide, and DOCK, which employ scoring functions to estimate the binding free energy.[11][12]

This document provides a detailed protocol for performing molecular docking studies of tetrahydroquinoline derivatives with a standard B-DNA model and for analyzing the resulting data.

Experimental Protocols: Molecular Docking Workflow

This section details a generalized protocol for docking tetrahydroquinoline derivatives to B-DNA using widely accessible molecular modeling software.

  • Molecular Docking Software: AutoDock Vina is recommended due to its accuracy, speed, and free availability for academic use.[11][12] Other options include Schrödinger's Glide, GOLD, or DOCK 6.[11][13]

  • Molecular Visualization Software: UCSF Chimera or PyMOL for preparing structures and visualizing results.[11][14]

  • Structure Preparation Tools: AutoDock Tools (MGLTools) for preparing receptor and ligand files for AutoDock Vina.

  • B-DNA Structure: A canonical B-DNA dodecamer, such as PDB ID: 1BNA, is a common receptor model for these studies.[8][9]

Step 1: Receptor Preparation (B-DNA)

  • Download the Structure: Obtain the coordinate file for B-DNA (e.g., PDB ID: 1BNA) from the Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera. Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.

  • Add Hydrogens and Charges: Add polar hydrogens to the DNA structure. Assign partial charges using a suitable force field. For DNA, the AMBER force fields (e.g., AMBER99SB) are widely used and have shown good agreement with experimental results.[1][2][15]

  • Save the Receptor File: Save the prepared DNA structure in the PDB format. If using AutoDock Vina, convert the PDB file to the required PDBQT format using AutoDock Tools, which adds charges and defines atom types.

Step 2: Ligand Preparation (Tetrahydroquinoline Derivatives)

  • Create 3D Structures: Draw the 2D structures of the tetrahydroquinoline derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a stable, low-energy conformation. This is crucial as docking software often treats bond lengths and angles as rigid.[16] The MMFF94 force field is well-suited for drug-like small molecules.[16]

  • Assign Charges and Torsions: Assign Gasteiger charges to the ligand atoms. Define the rotatable bonds (torsions) to allow for conformational flexibility during the docking process.

  • Save the Ligand Files: Save the prepared ligand structures. For AutoDock Vina, this involves converting each ligand file into the PDBQT format.

Step 3: Molecular Docking Procedure (Using AutoDock Vina)

  • Define the Grid Box: The grid box defines the search space for the docking simulation on the receptor. For B-DNA, the grid box should encompass the entire DNA molecule to allow the ligand to explore both groove binding and intercalation possibilities. Center the grid on the DNA and ensure its dimensions are large enough to cover the entire structure.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor (DNA) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for higher accuracy at the cost of longer computation time.

  • Run the Docking Simulation: Execute the docking run from the command line using the AutoDock Vina executable and the configuration file. The software will generate an output file containing the predicted binding poses and their corresponding affinity scores.

Step 4: Analysis of Docking Results

  • Examine Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol.[17] A more negative value indicates a stronger predicted binding interaction.

  • Visualize Binding Poses: Load the receptor and the output ligand poses into a molecular viewer (UCSF Chimera or PyMOL).[14] The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode.[1]

  • Analyze Intermolecular Interactions: Identify and analyze the non-covalent interactions between the top-ranked ligand pose and the DNA. Key interactions include:

    • Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and DNA bases or the phosphate backbone.[2]

    • Hydrophobic Interactions: Occur between nonpolar regions of the ligand and DNA.

    • π-π Stacking: Important for intercalating agents, involving stacking between the aromatic rings of the ligand and the DNA base pairs.[18]

    • Electrostatic Interactions: Occur between charged groups on the ligand and the negatively charged phosphate backbone of DNA.

  • Calculate RMSD: If a known experimental complex exists, the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose can be calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.[12][14]

Data Presentation

Quantitative results from docking a series of tetrahydroquinoline derivatives should be summarized in a table to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Molecular Docking Results for Tetrahydroquinoline Derivatives with B-DNA (PDB: 1BNA)

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Predicted Binding ModeKey Interacting Residues (B-DNA)Number of H-Bonds
THQ-01 -H-8.5Minor GrooveDA6, DT72
THQ-02 -OCH₃-9.2Minor GrooveDA5, DG103
THQ-03 -Cl-9.0IntercalationDG4, DC51
THQ-04 -NO₂-9.8Minor GrooveDA5, DT183
Reference Netropsin-10.5Minor GrooveDA17, DA184

Note: The data presented in this table is hypothetical and serves as an example for reporting docking results.

Mandatory Visualizations

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Receptor 1. Prepare B-DNA Receptor (PDB: 1BNA) Grid 3. Define Grid Box (Encompass entire DNA) Receptor->Grid Ligand 2. Prepare Ligand Library (Tetrahydroquinolines) Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Analyze Binding Poses & Affinity Scores Dock->Analyze Visualize 6. Visualize Interactions (H-bonds, Stacking) Analyze->Visualize SAR 7. Structure-Activity Relationship (SAR) Visualize->SAR G Figure 2: Ligand-DNA Interaction Modes cluster_dna B-DNA Double Helix cluster_ligands Binding Modes p1 5' b1 A-T b2 G-C b3 C-G Intercalator Tetrahydroquinoline (Intercalator) b2->Intercalator π-π Stacking b4 T-A p2 3' p3 3' b5 T-A b6 C-G b7 G-C b8 A-T p4 5' GrooveBinder Tetrahydroquinoline (Groove Binder) GrooveBinder->b7 H-Bond Hydrophobic Intercalator->b3 π-π Stacking

References

Application Notes and Protocols for In Silico ADMET Screening of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of tetrahydroquinoline derivatives. Early assessment of these properties is crucial in the drug discovery pipeline to identify promising candidates and flag potential liabilities, thereby reducing late-stage attrition. The following protocols and data presentations offer a structured approach to leveraging computational tools for ADMET profiling.

Introduction to In Silico ADMET Screening

In silico ADMET screening utilizes computational models to predict the pharmacokinetic and toxicological properties of chemical compounds. This approach offers a rapid and cost-effective alternative to early-stage in vitro and in vivo experiments. For novel scaffolds like tetrahydroquinoline derivatives, which are being explored for various therapeutic applications including anticancer and neuroprotective activities, early ADMET profiling is essential.[1] Computational methods help in prioritizing compounds for synthesis and experimental testing, ultimately accelerating the drug development process.[2][3]

Key ADMET Properties for Evaluation

A comprehensive in silico ADMET screen for tetrahydroquinoline derivatives should assess a range of properties that influence a compound's potential as a drug. These can be broadly categorized as physicochemical properties, pharmacokinetics, and toxicity.

Physicochemical Properties and Drug-Likeness

These properties form the basis of a compound's drug-like characteristics and are often evaluated first. Lipinski's "Rule of Five" is a widely used guideline to assess oral bioavailability.

Pharmacokinetics (ADME)

This involves the prediction of how a compound is absorbed, distributed throughout the body, metabolized, and excreted.

Toxicity

Early identification of potential toxicity is critical to avoid costly failures in later stages of drug development.

Data Presentation: Predicted ADMET Properties of Tetrahydroquinoline Derivatives

The following tables summarize key in silico ADMET parameters for hypothetical tetrahydroquinoline derivatives (THQ-1, THQ-2, THQ-3) to illustrate how data can be structured for comparative analysis.

Table 1: Physicochemical Properties and Drug-Likeness

ParameterTHQ-1THQ-2THQ-3Acceptable Range
Molecular Weight ( g/mol )350.45420.55480.65< 500
LogP (Consensus)2.83.54.2< 5
Hydrogen Bond Donors213≤ 5
Hydrogen Bond Acceptors456≤ 10
Molar Refractivity95.8110.2125.540 - 130
Topological Polar Surface Area (Ų)65.775.985.4< 140
Lipinski's Rule of Five Violations000≤ 1

Table 2: Pharmacokinetic (ADME) Profile

ParameterTHQ-1THQ-2THQ-3Interpretation
Gastrointestinal (GI) AbsorptionHighHighModerateLikelihood of absorption after oral administration.
Blood-Brain Barrier (BBB) PermeantYesNoNoAbility to cross the BBB and act on the CNS.
P-glycoprotein (P-gp) SubstrateNoYesYesPotential for active efflux from cells.
CYP1A2 InhibitorNoNoYesPotential for drug-drug interactions.
CYP2C9 InhibitorNoYesYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoNoNoPotential for drug-drug interactions.
CYP3A4 InhibitorYesYesYesPotential for drug-drug interactions.

Table 3: Predicted Toxicity Profile

ParameterTHQ-1THQ-2THQ-3Interpretation
AMES MutagenicityNon-mutagenNon-mutagenMutagenPotential to cause DNA mutations.
CarcinogenicityNon-carcinogenNon-carcinogenCarcinogenPotential to cause cancer.
hERG I InhibitorLow RiskMedium RiskHigh RiskPotential for cardiotoxicity.
HepatotoxicityNoYesYesPotential for liver damage.
Skin SensitizationNoNoYesPotential to cause allergic contact dermatitis.

Experimental Protocols

The following protocols outline the general steps for performing in silico ADMET screening using common web-based tools.

Protocol for ADME and Drug-Likeness Prediction using SwissADME

SwissADME is a free and widely used web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[4]

Methodology:

  • Ligand Preparation:

    • Draw the 2D structure of the tetrahydroquinoline derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Save the structure in a compatible format, such as SMILES or SDF.

  • Accessing SwissADME:

    • Navigate to the SwissADME website (--INVALID-LINK--).

  • Submitting the Structure:

    • Paste the SMILES string of the molecule into the input box or upload the structure file.

    • Click the "Run" button to start the calculation.

  • Data Analysis and Interpretation:

    • The results page will display various calculated parameters.

    • Physicochemical Properties: Analyze the molecular weight, LogP, number of hydrogen bond donors and acceptors, and topological polar surface area.

    • Lipophilicity: Examine the consensus LogP value.

    • Water Solubility: Note the predicted solubility class.

    • Pharmacokinetics: Evaluate predictions for GI absorption and BBB permeation. Check for P-gp substrate liability and inhibition of major Cytochrome P450 (CYP) enzymes.

    • Drug-Likeness: Check for violations of Lipinski's Rule of Five and other drug-likeness filters.

    • Medicinal Chemistry: Assess the synthetic accessibility score.

Protocol for Toxicity Prediction using ProTox-II and admetSAR

ProTox-II and admetSAR are web servers that predict various toxicity endpoints.[5][6]

Methodology:

  • Ligand Preparation:

    • Prepare the SMILES string or SDF file for the tetrahydroquinoline derivative as described in Protocol 4.1.

  • Accessing the Web Servers:

    • Navigate to the ProTox-II website (--INVALID-LINK--) or the admetSAR website (--INVALID-LINK--).

  • Submitting the Structure:

    • On the respective website, paste the SMILES string or upload the structure file.

    • Initiate the prediction process.

  • Data Analysis and Interpretation:

    • ProTox-II:

      • Examine the predicted LD50 value and toxicity class.

      • Review predictions for organ toxicity (e.g., hepatotoxicity) and toxicological endpoints (e.g., mutagenicity, carcinogenicity).

    • admetSAR:

      • Analyze the predictions for AMES toxicity, carcinogenicity, and other relevant endpoints.[6]

      • This tool also provides predictions for some ADME properties which can be used for cross-validation.[6]

Visualization of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.

In Silico ADMET Screening Workflow

ADMET_Workflow cluster_start Input cluster_prediction Prediction Tools cluster_analysis Analysis cluster_decision Decision Making cluster_outcome Outcome Start Tetrahydroquinoline Derivative (SMILES/SDF) SwissADME SwissADME Start->SwissADME ProToxII ProTox-II / admetSAR Start->ProToxII PhysChem Physicochemical Properties (Lipinski's Rule) SwissADME->PhysChem ADME ADME Profile (GI, BBB, CYP Inhibition) SwissADME->ADME Toxicity Toxicity Profile (Mutagenicity, Carcinogenicity) ProToxII->Toxicity Decision Favorable Profile? PhysChem->Decision ADME->Decision Toxicity->Decision Proceed Proceed to Synthesis & In Vitro Testing Decision->Proceed Yes Redesign Redesign/Optimize Structure Decision->Redesign No Decision_Tree cluster_input Initial Check cluster_adme ADME Evaluation cluster_toxicity Toxicity Assessment cluster_final Final Prioritization Lipinski Lipinski's Rule of Five (≤ 1 violation?) GI_BBB Good GI Absorption & Desired BBB Permeability? Lipinski->GI_BBB Yes Discard Discard Lipinski->Discard No Tox No Mutagenicity & No Carcinogenicity? GI_BBB->Tox Yes LowPriority Low Priority / Redesign GI_BBB->LowPriority No HighPriority High Priority Candidate Tox->HighPriority Yes Tox->LowPriority No

References

Application Notes and Protocols for DNA Intercalation Studies with Tetrahydrobenzo[h]quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the intercalation of tetrahydrobenzo[h]quinoline compounds with double-stranded DNA (dsDNA). The methodologies described herein are fundamental for characterizing the binding mechanism, affinity, and structural impact of these potential therapeutic agents on DNA.

Introduction to DNA Intercalation

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic species, inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant conformational changes in the DNA structure, including unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription. Tetrahydrobenzo[h]quinolines are a class of compounds with a planar structure conducive to intercalation, making them promising candidates for anticancer drug development.[1] The study of their interaction with DNA is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.

Overview of Experimental Approaches

A multi-faceted approach employing various biophysical techniques is essential to fully characterize the interaction between tetrahydrobenzo[h]quinoline compounds and DNA. The following experimental protocols are designed to provide both qualitative and quantitative insights into the binding event.

Workflow for DNA Intercalation Studies:

DNA_Intercalation_Workflow cluster_screening Primary Screening cluster_confirmation Confirmation & Elucidation cluster_quantification Quantitative Analysis UV_Vis UV-Vis Spectroscopy CD Circular Dichroism UV_Vis->CD Binding_Constant Binding Constant (Kb) UV_Vis->Binding_Constant Fluorescence Fluorescence Spectroscopy Fluorescence->CD Quenching_Constant Quenching Constant (Ksv) Fluorescence->Quenching_Constant Viscosity Viscosity Measurement CD->Viscosity Thermal_Denaturation Thermal Denaturation Viscosity->Thermal_Denaturation Thermodynamic_Parameters Thermodynamic Parameters Thermal_Denaturation->Thermodynamic_Parameters

Caption: Experimental workflow for DNA intercalation studies.

Experimental Protocols

Materials and General Preparations
  • DNA: High-quality calf thymus DNA (CT-DNA) should be used. Prepare a stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm. The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.

  • Tetrahydrobenzo[h]quinoline Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the final concentration in the assay buffer. Ensure the final concentration of the organic solvent in the assay is minimal to avoid interference.

  • Buffer: All experiments should be conducted in a consistent buffer system to maintain constant pH and ionic strength.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the tetrahydrobenzo[h]quinoline compound upon binding to DNA. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the maximum absorbance wavelength (λmax) of the compound.

Protocol:

  • Prepare a solution of the tetrahydrobenzo[h]quinoline compound at a fixed concentration in the assay buffer.

  • Record the initial UV-Vis spectrum of the compound (200-500 nm).

  • Titrate the compound solution with increasing concentrations of CT-DNA.

  • After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.

  • Continue the titration until no further changes in the spectrum are observed.

  • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [ [DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf)) ] where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The intrinsic fluorescence of the tetrahydrobenzo[h]quinoline compound may be quenched or enhanced upon intercalation into the DNA double helix.

Protocol:

  • Prepare a solution of the tetrahydrobenzo[h]quinoline compound at a fixed concentration in the assay buffer.

  • Record the initial fluorescence emission spectrum of the compound by exciting at its λmax.

  • Titrate the compound solution with increasing concentrations of CT-DNA.

  • After each addition of DNA, allow the solution to equilibrate for 5 minutes and record the fluorescence emission spectrum.

  • The quenching of fluorescence can be analyzed using the Stern-Volmer equation: [ F₀ / F = 1 + Ksv * [Q] ] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in the DNA upon binding of the test compound. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can cause changes in these bands.

Protocol:

  • Prepare a solution of CT-DNA at a fixed concentration in the assay buffer.

  • Record the CD spectrum of the DNA alone (220-320 nm).

  • Titrate the DNA solution with increasing concentrations of the tetrahydrobenzo[h]quinoline compound.

  • After each addition, allow the solution to equilibrate for 5 minutes and record the CD spectrum.

  • Observe changes in the ellipticity and wavelength of the characteristic DNA bands.

Viscosity Measurement

Viscosity measurements provide strong evidence for the mode of DNA binding. Intercalation causes a significant increase in the viscosity of a DNA solution due to the lengthening of the DNA helix as the base pairs are separated to accommodate the intercalator.

Protocol:

  • Prepare a solution of CT-DNA at a fixed concentration in the assay buffer. The DNA should be of a uniform length, which can be achieved by sonication.

  • Measure the flow time of the buffer and the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

  • Add increasing amounts of the tetrahydrobenzo[h]quinoline compound to the DNA solution and measure the flow time after each addition.

  • Calculate the relative viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.

  • Plot the relative viscosity versus the ratio of the concentration of the compound to the concentration of DNA.

Thermal Denaturation Studies (Melting Temperature, Tm)

The melting temperature (Tm) of DNA is the temperature at which half of the double-helical structure is denatured into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm.

Protocol:

  • Prepare solutions of CT-DNA at a fixed concentration in the absence and presence of the tetrahydrobenzo[h]quinoline compound.

  • Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., from 25 °C to 95 °C at a rate of 1 °C/min).

  • The Tm is the temperature at the midpoint of the absorbance increase.

  • Determine the change in melting temperature (ΔTm) in the presence of the compound.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Spectroscopic and Binding Data for Tetrahydrobenzo[h]quinoline Compounds with CT-DNA

CompoundUV-Vis λmax (nm)Δλmax (nm)Hypochromicity (%)Kb (M⁻¹)Fluorescence λem (nm)Ksv (M⁻¹)
THBQ-1350+12251.5 x 10⁵4502.8 x 10⁴
THBQ-2355+15303.2 x 10⁵4555.1 x 10⁴
THBQ-3348+10220.9 x 10⁵4481.9 x 10⁴

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: Viscosity and Thermal Denaturation Data for Tetrahydrobenzo[h]quinoline Compounds with CT-DNA

CompoundRelative Viscosity at [Cmpd]/[DNA] = 0.5Tm of CT-DNA (°C)ΔTm (°C)
Control (DNA only)1.0069.2-
THBQ-11.2574.5+5.3
THBQ-21.3576.8+7.6
THBQ-31.1872.1+2.9

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Results and Signaling Pathway Diagram

The collective data from these experiments will provide a comprehensive understanding of the DNA intercalation of tetrahydrobenzo[h]quinoline compounds.

  • UV-Vis and Fluorescence Spectroscopy: Hypochromism, bathochromic shift, and fluorescence quenching are indicative of close proximity between the compound and the DNA bases, supporting an intercalative binding mode. The calculated Kb and Ksv values provide a quantitative measure of the binding affinity.

  • Circular Dichroism: Changes in the CD spectrum of DNA upon compound binding reflect alterations in DNA conformation, which is consistent with intercalation.

  • Viscosity Measurements: A significant increase in the relative viscosity of the DNA solution is a hallmark of intercalation, as it directly relates to the lengthening of the DNA helix.

  • Thermal Denaturation: An increase in the melting temperature (Tm) of DNA indicates stabilization of the double helix by the compound, a characteristic feature of intercalators.

Signaling Pathway of a DNA Intercalating Anticancer Agent:

Anticancer_Mechanism Compound Tetrahydrobenzo[h]quinoline Compound Intercalation DNA Intercalation Compound->Intercalation Enters Cell DNA Cellular DNA DNA->Intercalation Replication_Block Replication Fork Stalling Intercalation->Replication_Block Transcription_Block Transcription Inhibition Intercalation->Transcription_Block DNA_Damage DNA Damage Response Replication_Block->DNA_Damage Transcription_Block->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Putative mechanism of action for a DNA intercalating agent.

By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively characterize the DNA intercalation properties of novel tetrahydrobenzo[h]quinoline compounds, paving the way for their potential development as therapeutic agents.

References

Evaluating the Neuroprotective Potential of Quinoline Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The growing interest in quinoline derivatives as potential therapeutic agents for neurodegenerative diseases necessitates standardized and comprehensive experimental protocols to evaluate their neuroprotective effects. This guide provides detailed methodologies for key in vitro and in vivo experiments, data presentation standards, and visualization of implicated signaling pathways to facilitate robust and reproducible research in this promising area of drug discovery.

Introduction

Quinoline and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][3][4] In the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, certain quinoline derivatives have demonstrated significant neuroprotective potential.[5][6][7][8][9] Their mechanisms of action are often multifaceted, involving the modulation of critical intracellular signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.[5][10] This document outlines a comprehensive experimental framework for the systematic evaluation of the neuroprotective effects of novel quinoline derivatives.

Experimental Workflow Overview

A systematic approach to evaluating the neuroprotective effects of quinoline derivatives involves a tiered screening process, beginning with in vitro assays to establish cellular efficacy and preliminary mechanisms, followed by in vivo studies in relevant animal models to assess therapeutic potential in a physiological context.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Compound Synthesis and Characterization Compound Synthesis and Characterization Cytotoxicity Screening (e.g., MTT assay) Cytotoxicity Screening (e.g., MTT assay) Compound Synthesis and Characterization->Cytotoxicity Screening (e.g., MTT assay) Neuroprotection Assays (e.g., against MPP+, 6-OHDA) Neuroprotection Assays (e.g., against MPP+, 6-OHDA) Cytotoxicity Screening (e.g., MTT assay)->Neuroprotection Assays (e.g., against MPP+, 6-OHDA) Mechanistic Studies Mechanistic Studies Neuroprotection Assays (e.g., against MPP+, 6-OHDA)->Mechanistic Studies Oxidative Stress Assays (ROS, SOD) Oxidative Stress Assays (ROS, SOD) Mechanistic Studies->Oxidative Stress Assays (ROS, SOD) Apoptosis Assays (Caspase-3) Apoptosis Assays (Caspase-3) Mechanistic Studies->Apoptosis Assays (Caspase-3) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Mechanistic Studies->Signaling Pathway Analysis (Western Blot) In Vivo Efficacy Studies In Vivo Efficacy Studies Signaling Pathway Analysis (Western Blot)->In Vivo Efficacy Studies Animal Models (e.g., PD, CI/R) Animal Models (e.g., PD, CI/R) In Vivo Efficacy Studies->Animal Models (e.g., PD, CI/R) Behavioral Assessments Behavioral Assessments Animal Models (e.g., PD, CI/R)->Behavioral Assessments Histopathological & Biochemical Analysis Histopathological & Biochemical Analysis Behavioral Assessments->Histopathological & Biochemical Analysis

Caption: Experimental workflow for evaluating neuroprotective quinoline derivatives.

In Vitro Neuroprotection Assays

In vitro models provide a controlled environment to assess the direct neuroprotective effects of quinoline derivatives on neuronal cells and to elucidate the underlying molecular mechanisms. The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model for such studies.[11][12][13]

Protocol 1: SH-SY5Y Cell Culture
  • Cell Line Maintenance : Culture SH-SY5Y cells (ATCC® CRL-2266™) in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1 mM sodium pyruvate, and 1% Penicillin-Streptomycin.[13][14]

  • Incubation : Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14]

  • Subculturing : Passage the cells when they reach 80-90% confluency, typically every 3-4 days.[14] Use 0.25% Trypsin-EDTA for detachment.[11]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range at which the quinoline derivatives are non-toxic to the cells.

  • Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment : Treat the cells with various concentrations of the quinoline derivative for 24 hours.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[5][15]

  • Data Analysis : Calculate cell viability as a percentage of the untreated control.

Protocol 3: Neuroprotection against MPP+-induced Toxicity

1-methyl-4-phenylpyridinium (MPP+) is a neurotoxin commonly used to model Parkinson's disease in vitro.

  • Cell Seeding : Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2.

  • Pre-treatment : Pre-treat the cells with non-toxic concentrations of the quinoline derivative for 1-2 hours.[5]

  • Neurotoxin Induction : Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM and incubate for 24 hours.[5]

  • Cell Viability Assessment : Perform the MTT assay as described in Protocol 2 to determine the protective effect of the quinoline derivative.[5]

Table 1: Illustrative In Vitro Neuroprotective Efficacy of a Quinoline Derivative

Concentration (µM)Cell Viability (%) vs. ControlCell Viability (%) vs. MPP+
0 (Control)100 ± 5.2-
0 (MPP+ only)-52 ± 4.1
0.198 ± 4.965 ± 3.8
199 ± 5.178 ± 4.5
1097 ± 4.692 ± 5.0

Mechanistic Studies

To understand how quinoline derivatives exert their neuroprotective effects, it is crucial to investigate their impact on key cellular processes such as apoptosis and oxidative stress, as well as the modulation of relevant signaling pathways.

Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Sample Preparation : Treat SH-SY5Y cells with the quinoline derivative and/or neurotoxin as described in Protocol 3. Lyse the cells using a chilled lysis buffer.[19][20]

  • Reaction Setup : In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[19][21]

  • Incubation : Incubate the plate at 37°C for 1-2 hours.[19][20]

  • Absorbance Measurement : Measure the absorbance at 405 nm.[19] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

  • Data Analysis : Compare the absorbance of treated samples to the untreated control to determine the fold increase or decrease in caspase-3 activity.[19]

Table 2: Effect of a Quinoline Derivative on Caspase-3 Activity

Treatment GroupRelative Caspase-3 Activity (Fold Change)
Control1.0 ± 0.1
MPP+ only3.5 ± 0.4
Quinoline Derivative (10 µM) + MPP+1.4 ± 0.2
Protocol 5: Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction : Lyse treated cells and determine the protein concentration of the lysates.[22][23]

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[22][24]

  • Immunoblotting : Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.[22][23]

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.[22]

  • Densitometric Analysis : Quantify band intensities and normalize to a loading control (e.g., β-actin).[22]

Key Signaling Pathways in Neuroprotection

Quinoline derivatives may exert their neuroprotective effects by modulating signaling pathways crucial for cell survival and stress response, such as the PI3K/Akt and Nrf2/ARE pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major cell survival pathway that inhibits apoptosis and promotes cell growth.[25][26][27] Activation of this pathway by neuroprotective compounds can lead to the phosphorylation and inactivation of pro-apoptotic proteins.[28]

G Quinoline Derivative Quinoline Derivative Receptor Receptor Quinoline Derivative->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Pro-apoptotic Proteins Pro-apoptotic Proteins Akt->Pro-apoptotic Proteins Cell Survival Cell Survival Akt->Cell Survival

Caption: PI3K/Akt signaling pathway in neuroprotection.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is the primary regulator of the cellular antioxidant response.[29][30][31] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby mitigating oxidative stress.[32][33]

G Quinoline Derivative Quinoline Derivative ROS ROS Quinoline Derivative->ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1)

Caption: Nrf2/ARE antioxidant response pathway.

In Vivo Neuroprotection Studies

Animal models are indispensable for evaluating the therapeutic efficacy of quinoline derivatives in a complex physiological system. Neurotoxin-based models of Parkinson's disease are commonly employed.[34][35][36][37][38]

Protocol 6: 6-OHDA-induced Mouse Model of Parkinson's Disease
  • Animal Model : Unilaterally lesion the nigrostriatal pathway in mice by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or striatum.[36]

  • Drug Administration : Administer the quinoline derivative (e.g., intraperitoneally) for a specified duration, either before or after the lesioning.

  • Behavioral Assessment : Monitor motor deficits using tests such as the apomorphine-induced rotation test.

  • Histopathological Analysis : At the end of the study, perfuse the animals and collect the brains. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Biochemical Assays : Measure levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

Table 3: Illustrative In Vivo Efficacy in a 6-OHDA Mouse Model

Treatment GroupApomorphine-induced Rotations (turns/min)TH-positive Neurons in SNc (% of control)Striatal Dopamine (% of control)
Sham0.5 ± 0.2100 ± 8.5100 ± 9.1
6-OHDA + Vehicle7.8 ± 1.245 ± 6.338 ± 5.7
6-OHDA + Quinoline Derivative2.1 ± 0.575 ± 7.168 ± 6.2

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of quinoline derivatives as potential neuroprotective agents. By employing a combination of in vitro and in vivo models and a suite of biochemical and molecular assays, researchers can systematically assess the efficacy, mechanism of action, and therapeutic potential of these promising compounds. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, thereby accelerating the development of novel therapies for neurodegenerative diseases.

References

Use of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol in the development of fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Quinoline-Based Fluorescent Probes

A Note on the Scaffolding Compound: 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Extensive literature searches did not yield specific instances of this compound being utilized as a primary scaffold in the development of fluorescent probes. While this compound is commercially available, its application in fluorescence-based sensing and imaging is not documented in readily accessible scientific literature.

Therefore, to provide a comprehensive and practical guide that aligns with the core request for information on quinoline-based fluorescent probes, this document will focus on the closely related and extensively documented 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its derivatives are a cornerstone in the design of fluorescent sensors, particularly for metal ions, and serve as an excellent model to illustrate the principles, protocols, and applications relevant to researchers, scientists, and drug development professionals.

Application Notes: 8-Hydroxyquinoline Derivatives as Fluorescent Probes for Metal Ion Detection

Introduction

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound that has been widely employed in the development of fluorescent chemosensors.[1][2] The parent molecule itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[3][4][5] However, upon chelation with metal ions, this ESIPT process is inhibited, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1][5] This "turn-on" fluorescence response, coupled with the high affinity and selectivity of the 8-HQ moiety for various metal ions, makes it an ideal platform for designing sensitive and selective probes.

These probes are instrumental in various fields, including environmental monitoring, industrial process control, and biological imaging, for the detection of physiologically important metal ions such as Zn²⁺ and Al³⁺.[1][2][6]

Sensing Mechanism

The primary mechanism for metal ion detection by 8-HQ based probes is the inhibition of non-radiative decay pathways upon metal binding. In the free ligand state, the excited state energy is efficiently dissipated through non-radiative processes like ESIPT. When a metal ion coordinates with the nitrogen and oxygen atoms of the 8-HQ scaffold, a stable chelate ring is formed. This coordination has two key effects:

  • Inhibition of ESIPT: The proton of the hydroxyl group is displaced by the metal ion, thus blocking the ESIPT pathway.[5]

  • Increased Molecular Rigidity: The formation of the metal complex increases the rigidity of the molecular structure, which reduces energy loss through vibrational and rotational motions.

Both effects lead to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" signal that can be readily measured.

Free_Probe Free 8-HQ Probe (Non-fluorescent) Excited_State Excited State Free_Probe->Excited_State Excitation (hν) Complex 8-HQ-Metal Complex Free_Probe->Complex Chelation ESIPT ESIPT / Non-radiative decay Excited_State->ESIPT Energy dissipation Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex ESIPT->Free_Probe Relaxation Fluorescence Strong Fluorescence ('Turn-on' Signal) Complex->Fluorescence Emission (hν')

Sensing mechanism of 8-hydroxyquinoline probes.
Applications

  • Detection of Zinc (Zn²⁺): Zinc is the second most abundant transition metal in the human body and plays a critical role in numerous enzymatic and signaling pathways.[6] 8-HQ derivatives have been developed as highly sensitive and selective fluorescent probes for detecting Zn²⁺ in biological systems.[5][6]

  • Detection of Aluminum (Al³⁺): Aluminum is a widespread element, and its accumulation in the body has been linked to several neurological disorders. 8-HQ based sensors are capable of detecting trace amounts of Al³⁺ in environmental and biological samples.[1][2]

  • Live-Cell Imaging: Due to their ability to permeate cell membranes and their "turn-on" response to specific metal ions, 8-HQ probes are valuable tools for visualizing the distribution and fluctuation of metal ions within living cells.[7][8]

Quantitative Data Summary

The photophysical and sensing properties of several exemplary 8-hydroxyquinoline-based fluorescent probes are summarized in the tables below. These tables provide a comparative overview of their performance characteristics.

Table 1: Photophysical Properties of Selected 8-HQ Derivatives

ProbeSolvent/Mediumλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_f)Reference(s)
RHOQ (free)MeOH–Tris (pH 7.4)562--< 0.001[7][9]
RHOQ-Hg²⁺ MeOH–Tris (pH 7.4)562594320.38[7][9]
HL (free)THF420--Low[5]
HL-Zn²⁺ (AIE)THF/H₂O (1:9)-596>170High[5]
4HBTHQTz (free)Aqueous solution32038060High[10]
4HBTHQTz-Fe³⁺ Aqueous solution-380-Quenched[10]

Table 2: Sensing Performance of Selected 8-HQ Probes

ProbeTarget IonBinding Stoichiometry (Probe:Ion)Limit of Detection (LOD)SelectivityReference(s)
RHOQ Hg²⁺1:19.67 x 10⁻⁸ MHigh selectivity over other common cations.[7][9]
HL Zn²⁺4:1-Selective for Zn²⁺.[5]
4HBTHQTz Fe³⁺-0.64 µMSelective quenching by Fe³⁺.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of an 8-Hydroxyquinoline-based Fluorescent Probe

This protocol describes the synthesis of a rhodamine-8-hydroxyquinoline conjugate (RHOQ) for the detection of Hg²⁺, adapted from the literature.[7]

start Starting Materials (Rhodamine B hydrazide, 8-hydroxyquinoline-2-carbaldehyde) reaction Condensation Reaction (Ethanol, Reflux, 12h) start->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (RHOQ) purification->product

General synthesis workflow for an 8-HQ probe.

Materials:

  • Rhodamine B hydrazide

  • 8-hydroxyquinoline-2-carbaldehyde

  • Absolute ethanol

  • Standard laboratory glassware for reflux and filtration

  • Silica gel for column chromatography

Procedure:

  • Dissolve rhodamine B hydrazide (1 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add 8-hydroxyquinoline-2-carbaldehyde (1.1 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours with stirring.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol) to obtain the pure probe RHOQ.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Fluorescence Titration for Metal Ion Detection

This protocol details the procedure for evaluating the response of a fluorescent probe to a target metal ion in solution.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM RHOQ in DMSO).

  • Stock solution of the target metal ion (e.g., 10 mM HgCl₂ in deionized water).

  • Buffer solution (e.g., 20 mM Tris, pH 7.4).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM RHOQ) in the buffer solution.

  • Place 3 mL of the probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution (e.g., for RHOQ, excite at 562 nm and record emission from 570 nm to 700 nm).

  • Add incremental amounts of the metal ion stock solution (e.g., 0, 0.2, 0.4, 0.6 ... 2.0 equivalents) to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum (e.g., 594 nm for RHOQ) against the concentration of the added metal ion to determine the titration curve and calculate the limit of detection.

Protocol 3: Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general workflow for using a fluorescent probe to visualize metal ions in living cells using confocal microscopy.

cell_culture 1. Cell Culture (Plate cells on coverslips) probe_loading 2. Probe Loading (Incubate with probe, e.g., 10 µM RHOQ for 30 min) cell_culture->probe_loading washing 3. Washing (Wash with PBS to remove excess probe) probe_loading->washing metal_treatment 4. Metal Ion Treatment (Incubate with metal ion, e.g., Hg²⁺) washing->metal_treatment imaging 5. Confocal Imaging (Image fluorescence at appropriate λex/λem) metal_treatment->imaging

Experimental workflow for live-cell imaging.

Materials:

  • Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes or coverslips.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the fluorescent probe (e.g., 1 mM RHOQ in DMSO).

  • Stock solution of the target metal ion (e.g., HgCl₂).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Preparation: Seed the cells onto glass-bottom dishes and culture them until they reach 60-70% confluency.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with a solution of the probe in serum-free medium (e.g., 10 µM RHOQ) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Metal Ion Incubation:

    • Acquire a baseline fluorescence image of the probe-loaded cells.

    • Add a solution of the target metal ion (e.g., 20 µM HgCl₂) to the cells and incubate for a further 30 minutes at 37°C.

  • Imaging:

    • Wash the cells again with PBS.

    • Mount the dish on the stage of the confocal microscope.

    • Acquire fluorescence images using the appropriate laser excitation and emission filter sets for the probe (e.g., for RHOQ-Hg²⁺, excite at ~560 nm and collect emission at ~590 nm).

    • Observe the change in intracellular fluorescence intensity before and after the addition of the metal ion.

References

Troubleshooting & Optimization

Navigating the Classical Skraup Synthesis of Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The classical Skraup synthesis, a cornerstone for the preparation of quinolines, is a powerful tool for researchers, scientists, and drug development professionals. However, its notoriously vigorous nature and potential for side reactions present significant challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and quantitative data to ensure safer and more successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the Skraup synthesis in a direct question-and-answer format.

Issue 1: The reaction is dangerously violent and difficult to control.

Q1: My Skraup reaction is extremely exothermic and seems to be approaching a runaway state. What immediate actions should I take, and how can I prevent this in the future?

A1: A runaway Skraup reaction is a serious safety hazard.

  • Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]

    • Ensure a blast shield is properly positioned in front of the reaction setup.[1]

    • Be prepared for a sudden increase in pressure and ensure that the apparatus is properly vented.[1]

  • Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical step to moderate the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, which slows down the oxidation step.[1][3] Boric acid can also be used as a moderator.[2]

    • Controlled Reagent Addition: The order of reagent addition is crucial. The recommended order is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with cooling.[1][3]

    • Gradual Heating: Begin by gently heating the mixture. Once the reaction initiates (indicated by boiling), remove the heat source. The exothermic nature of the reaction should be sufficient to sustain boiling for a period.[1] Only reapply heat after the initial exotherm has subsided.[1]

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[1][4] Iodine can also be used as a milder alternative.[1]

Issue 2: The yield of the desired quinoline product is consistently low.

Q2: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes, and how can I improve them?

A2: Low yields in a Skraup synthesis can arise from several factors:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature.[1] After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[1]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1]

  • Side Product Formation:

    • Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, leading to significant tar formation.[1][2] Minimizing the reaction temperature and time can help reduce this.

    • Using Acetylated Amines: Using the acetyl derivative of the amine instead of the free base has been shown to substantially increase the yield and reduce the violence of the reaction, as well as decrease the formation of tarry byproducts.

  • Purification Losses:

    • The work-up of the often tarry and viscous reaction mixture can be challenging and lead to product loss.[5]

    • Ensure efficient extraction of the quinoline product from the reaction mixture.

    • Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[1][3]

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

Q3: My crude quinoline is a dark, viscous oil with a significant amount of tar. What are the most effective purification methods?

A3: Tar removal is a common and critical challenge in the Skraup synthesis.

  • Steam Distillation: This is the most effective and widely used method to separate the volatile quinoline from the non-volatile tar.[2] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[1]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.

  • Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.

Quantitative Data Summary

The following tables summarize key quantitative data from established experimental protocols for the Skraup synthesis.

Table 1: Influence of Aniline Substituents on Quinoline Yield

Substituted AnilineProductYield (%)
AnilineQuinoline84-91[6]
o-Aminophenol8-Hydroxyquinoline72[6]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76[6]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture[6]
3-Acetylaniline5-Acetylquinoline & 7-Acetylquinoline15 (mixture)[7]

Table 2: Effect of Oxidizing Agent on Quinoline Synthesis

Oxidizing AgentAniline SubstrateProductYield (%)
NitrobenzeneAnilineQuinoline84-91[6]
Arsenic Pentoxide6-Nitrocoumarin3H-pyrano[3,2-f]quinoline-3-one14[6]
Arsenic Pentoxide3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76[6]
IodineAnilineQuinolineData not readily available in comparative format

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from a reliable, peer-reviewed source and provides a detailed methodology for the synthesis of quinoline.[1][3]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. This step is exothermic, and cooling may be necessary to control the temperature.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for approximately 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.

  • Purification: Separate the quinoline from the aqueous distillate. The quinoline can be further purified by extraction with an organic solvent, followed by drying and distillation.

Protocol 2: Purification of Crude Quinoline by Steam Distillation

Procedure:

  • Alkalinize the Reaction Mixture: After the reaction is complete and has cooled, carefully make the mixture strongly alkaline by adding a concentrated solution of sodium hydroxide. This will liberate the free quinoline base.

  • Set up for Steam Distillation: Assemble a steam distillation apparatus. The large flask containing the alkaline reaction mixture is heated, and steam is passed through it.

  • Collect the Distillate: The steam will carry the volatile quinoline over into the condenser. Collect the milky-white distillate, which is a mixture of quinoline and water. Continue the distillation until the distillate runs clear.

  • Isolate the Quinoline: The quinoline will separate as an oily layer in the collected distillate. Separate the layers using a separatory funnel. The aqueous layer can be extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved quinoline.

  • Drying and Final Purification: Combine the organic extracts with the initial quinoline layer, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and remove the solvent by distillation. The resulting crude quinoline can be further purified by vacuum distillation.

Visualizations

Skraup_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Stages cluster_workup Workup & Purification Aniline Aniline Reaction_Vessel Reaction Vessel Aniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Vessel Moderator Moderator (FeSO₄) Moderator->Reaction_Vessel Mixing 1. Controlled Mixing & Cooling Reaction_Vessel->Mixing Initiation 2. Gentle Heating to Initiate Mixing->Initiation Exotherm 3. Exothermic Phase (Heat Removed) Initiation->Exotherm Reflux 4. Prolonged Reflux Exotherm->Reflux Alkalinization 1. Alkalinization (NaOH) Reflux->Alkalinization Steam_Distillation 2. Steam Distillation Alkalinization->Steam_Distillation Extraction 3. Solvent Extraction Steam_Distillation->Extraction Drying_Distillation 4. Drying & Final Distillation Extraction->Drying_Distillation Pure_Quinoline Pure Quinoline Drying_Distillation->Pure_Quinoline

Caption: Workflow for the classical Skraup synthesis of quinoline.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Experimental Issue Violent_Reaction Violent Reaction Problem->Violent_Reaction Is it... Low_Yield Low Yield Problem->Low_Yield Is it... Tar_Formation Excessive Tar Problem->Tar_Formation Is it... Add_Moderator Add Moderator (FeSO₄) Violent_Reaction->Add_Moderator Control_Addition Control Reagent Addition & Temp. Violent_Reaction->Control_Addition Optimize_Time_Temp Optimize Reaction Time & Temp. Low_Yield->Optimize_Time_Temp Check_Substituents Consider Aniline Substituents Low_Yield->Check_Substituents Steam_Distill Purify via Steam Distillation Low_Yield->Steam_Distill Improve Purification Use_Acetanilide Use Acetylated Aniline Low_Yield->Use_Acetanilide Tar_Formation->Control_Addition Minimize Temp. Tar_Formation->Steam_Distill Tar_Formation->Use_Acetanilide

Caption: Troubleshooting logic for the Skraup synthesis.

References

Navigating the Fried-Lander Synthesis of Quinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis is a cornerstone reaction in organic chemistry for the synthesis of quinoline scaffolds, which are prevalent in a wide array of pharmacologically active compounds.[1][2] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is valued for its efficiency and versatility.[3][4] However, like any chemical transformation, it is not without its challenges. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers optimize their reaction conditions and overcome common hurdles encountered during the Friedländer quinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Friedländer synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Harsh Reaction Conditions: High temperatures or strong acids/bases can lead to substrate or product decomposition.[1][5] - Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates. - Incomplete Reaction: Insufficient reaction time.[5] - Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction.- Milder Conditions: Explore milder catalysts or solvent-free conditions.[1][6] Microwave-assisted synthesis can also offer better control and reduced reaction times.[7] - Catalyst Screening: Test a variety of catalysts, including Lewis acids (e.g., SnCl₂, ZrCl₄), solid-supported catalysts, or even catalyst-free systems in water.[4][6][8] - Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][5] - Reagent Purification: Ensure the purity of starting materials and use dry solvents when necessary.
Formation of Multiple Products/Poor Regioselectivity - Unsymmetrical Ketones: The use of an unsymmetrical ketone can lead to the formation of regioisomers.[1] - Side Reactions: Aldol condensation of the ketone starting material can occur as a competing reaction, especially under basic conditions.[1]- Directing Groups: Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to favor one regioisomer.[1] - Alternative Starting Materials: Use an imine analog of the o-aminoaryl aldehyde or ketone to prevent self-condensation.[1] - Catalyst Choice: Certain catalysts, like ytterbium triflate with enamines, can favor the formation of the kinetic product over the thermodynamic one.[9]
Difficult Product Purification - Complex Reaction Mixture: Presence of unreacted starting materials, side products, and catalyst residues. - Similar Polarity of Products and Byproducts: Makes chromatographic separation challenging.- Catalyst Selection: Employ reusable or solid-supported catalysts that can be easily filtered off after the reaction.[4][10] Magnetic nanocatalysts are particularly advantageous for easy separation.[10] - Optimized Work-up: A standard work-up involves quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentration.[4] For iodine-catalyzed reactions, a wash with a saturated aqueous solution of Na₂S₂O₃ is necessary to remove excess iodine.[5] - Chromatography: Column chromatography on silica gel with a suitable solvent gradient (e.g., hexane-ethyl acetate) is a common purification method.[4]
Scalability Issues - Traditional high-temperature methods often result in decreased yields upon scale-up. [1]- Modern Catalytic Systems: Utilize advanced catalytic systems such as gold catalysts or ionic liquids that allow the reaction to proceed under milder conditions, which are often more amenable to larger scales.[1][3] - One-Pot Procedures: Consider one-pot syntheses, for instance, starting from o-nitroarylcarbaldehydes, which can be more efficient for larger-scale production.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Friedländer synthesis?

A1: The reaction requires a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group.[1]

Q2: What types of catalysts can be used for this reaction?

A2: A wide range of catalysts can be employed, including:

  • Acids: Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, SnCl₂·2H₂O, ZrCl₄).[1][6]

  • Bases: Such as potassium tert-butoxide (KOtBu) or 1,8-diazabicycloundec-7-ene (DBU).[1]

  • Modern Catalysts: Recent advancements include the use of ionic liquids, metal-organic frameworks (MOFs), nanocatalysts, and polymer-supported catalysts to improve efficiency and sustainability.[3][4]

Q3: How does temperature affect the Friedländer synthesis?

A3: Temperature is a critical parameter. While traditional methods often required high temperatures, this can lead to side reactions and decomposition.[5] Modern approaches, particularly with microwave assistance, can significantly reduce reaction times at elevated temperatures (e.g., 160 °C for 5 minutes).[7] Some catalyst systems, like SnCl₂·2H₂O, can even facilitate the reaction at room temperature.[6]

Q4: What solvents are typically used?

A4: The choice of solvent depends on the catalytic system. Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are common for acidic conditions, while non-polar solvents like toluene are often used for base-mediated reactions.[1] Interestingly, some highly efficient and green protocols utilize water as the solvent or are performed under solvent-free conditions.[6][8]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product.[4] For more quantitative analysis, techniques like LC-MS can be employed.[5]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic approaches to the Friedländer synthesis, providing a comparative overview of their efficacy.

Table 1: Performance of Various Catalysts in Friedländer Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
ZrCl₄ (10 mol%) 2-Aminobenzophenone, Ethyl acetoacetateEthanol/Water (1:1)60--[4]
Copper-based MOF (5 mol%) 2-Aminobenzophenone, AcetylacetoneToluene1002h-[4]
None 2-Aminobenzaldehyde, Various ketonesWater703hup to 97[8]
Acetic Acid (neat) 2-Aminophenylketones, Cyclic ketonesAcetic Acid160 (Microwave)5 minExcellent[7]
SnCl₂·2H₂O o-Amino substituted aromatic ketones, Dicarbonyl compoundsSolvent-freeRoom Temp.ShortExcellent[6]
Fe/HCl (in situ reduction) o-Nitroarylcarbaldehydes, Ketones/Aldehydes---58-100[11]

Note: Dashes (-) indicate that the specific data was not provided in the cited source.

Experimental Protocols

Protocol 1: Zirconium(IV) Chloride Catalyzed Synthesis [4]

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Microwave-Assisted Synthesis using Acetic Acid [7]

  • In a microwave tube, combine the 2-aminophenylketone (1 mmol) and the cyclic ketone (2 mmol).

  • Add neat acetic acid (2 mL) to act as both the solvent and catalyst.

  • Heat the mixture using microwave irradiation at 160 °C for 5-10 minutes.

  • After cooling, proceed with a standard aqueous work-up and extraction.

  • Purify the product as necessary, typically via column chromatography.

Protocol 3: Catalyst-Free Synthesis in Water [8]

  • In a reaction vessel, combine 2-aminobenzaldehyde and the desired ketone or malononitrile in water.

  • Heat the mixture at 70 °C for approximately 3 hours.

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture and isolate the product, which may precipitate from the aqueous solution.

  • Further purification can be performed by recrystallization or chromatography if needed.

Visualizing the Workflow

Troubleshooting Logic for Friedländer Synthesis

Friedlander_Troubleshooting Start Start: Friedländer Reaction Check_Yield Check Reaction Outcome: Low/No Yield? Start->Check_Yield Low_Yield_Branch Problem: Low Yield Check_Yield->Low_Yield_Branch Yes Good_Yield_Branch Good Yield Check_Yield->Good_Yield_Branch No Optimize_Conditions Solution: - Milder Conditions - Screen Catalysts - Adjust Temperature/Time Low_Yield_Branch->Optimize_Conditions Check_Reagents Solution: - Purify Starting Materials - Use Dry Solvents Low_Yield_Branch->Check_Reagents Check_Purity Check Purity: Side Products? Good_Yield_Branch->Check_Purity Impure_Product Problem: Impure Product / Poor Regioselectivity Check_Purity->Impure_Product Yes Pure_Product Pure Product Check_Purity->Pure_Product No Modify_Substrates Solution: - Use Directing Groups - Use Imine Analogs Impure_Product->Modify_Substrates Optimize_Purification Solution: - Use Reusable Catalysts - Optimize Work-up - Refine Chromatography Impure_Product->Optimize_Purification End End: Successful Synthesis Pure_Product->End Optimize_Conditions->Start Re-run Reaction Check_Reagents->Start Re-run Reaction Modify_Substrates->Start Re-run Reaction Optimize_Purification->Pure_Product

Caption: A troubleshooting workflow for the Friedländer quinoline synthesis.

General Experimental Workflow for Friedländer Synthesis

Friedlander_Workflow Start 1. Reagent Preparation (2-aminoaryl ketone/aldehyde + α-methylene compound) Reaction_Setup 2. Reaction Setup - Add Solvent (or solvent-free) - Add Catalyst Start->Reaction_Setup Reaction_Execution 3. Reaction Execution - Heating (Conventional/Microwave) - Stirring Reaction_Setup->Reaction_Execution Monitoring 4. Reaction Monitoring (TLC / LC-MS) Reaction_Execution->Monitoring Workup 5. Work-up - Quenching - Extraction - Washing & Drying Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis 7. Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow for the Friedländer synthesis.

References

Improving yield and purity in the synthesis of benzo(h)quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzo(h)quinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving reaction yield and product purity.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of benzo(h)quinolines, particularly when using classical methods like the Skraup or Doebner-von Miller reactions.

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic, a characteristic that can lead to reduced yields and increased side products.[1][2][3] To manage the reaction's intensity, you can implement the following controls:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][3][4] Boric acid can also serve this purpose.[2][3][4]

  • Control Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1][3]

  • Use a Mild Oxidizing Agent: While classical methods use strong agents, employing a milder oxidizing agent like nitrobenzene, which can also act as a solvent, can help moderate the reaction.[2]

Q2: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

A2: Tar formation is a frequent side reaction in syntheses like the Skraup reaction, resulting from the polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[1][5] To minimize tarring:

  • Use a Moderator: As mentioned above, ferrous sulfate (FeSO₄) helps control the reaction rate, which in turn reduces charring and tar formation.[1][5]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]

  • Ensure Reagent Purity: Use anhydrous glycerol, as the presence of water can contribute to lower yields and increased side reactions.[4][5]

  • Purification: The crude product is often mixed with tar.[1] Steam distillation is a highly effective method for separating the volatile benzo(h)quinoline product from non-volatile tar.[1][3][4]

Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a primary side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][2] To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., water/toluene) can drastically reduce acid-catalyzed polymerization and increase the yield.[1][5]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[1]

Q4: I am struggling to purify my crude benzo(h)quinoline product. What are the most effective methods?

A4: Effective purification is crucial for obtaining high-purity benzo(h)quinolines. The best method depends on the nature of the impurities.

  • Steam Distillation: This is particularly effective for removing non-volatile impurities like tar from the crude product of Skraup synthesis.[1][3][4]

  • Crystallization via Salt Formation: Converting the crude benzo(h)quinoline into a salt, such as a hydrochloride or picrate, allows for purification through crystallization, which effectively excludes many impurities.[3][6][7] The pure base can then be regenerated.[3][7]

  • Column Chromatography: For achieving very high purity or separating closely related derivatives, column chromatography on silica gel is the method of choice.[3][6]

  • Distillation: For products that are thermally stable, vacuum distillation can be a robust and scalable method to separate them from non-volatile impurities.[6]

Frequently Asked Questions (FAQs)

Q1: Which classical synthesis method is best for preparing a specific benzo(h)quinoline derivative?

A1: The choice of method depends on the desired substitution pattern and available starting materials.[8]

  • Skraup Synthesis: Best for producing unsubstituted or substituted benzo(h)quinolines from α-naphthylamine (instead of aniline), glycerol, and an oxidizing agent. It is versatile but has harsh conditions.[8][9]

  • Doebner-von Miller Synthesis: Suitable for synthesizing substituted quinolines using α,β-unsaturated aldehydes or ketones. It offers more flexibility in introducing substituents compared to the Skraup method.[8][10]

  • Combes Synthesis: Ideal for producing 2,4-disubstituted quinolines by reacting an arylamine (like α-naphthylamine) with a β-diketone under acidic conditions.[8][9]

  • Friedländer Synthesis: A versatile method that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It generally offers good yields and milder conditions but requires a specific ortho-substituted starting material.[11][12]

Q2: How do substituents on the α-naphthylamine starting material affect the reaction outcome?

A2: Substituents significantly impact the reaction. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally enhance reactivity, facilitating the cyclization step and leading to higher yields.[3][4] Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making cyclization more difficult and often resulting in lower yields.[3][4] Steric hindrance from bulky substituents can also negatively impact the reaction.[3]

Q3: Are there greener, more environmentally friendly alternatives for benzo(h)quinoline synthesis?

A3: Yes, modern synthetic chemistry has focused on developing more sustainable methods.

  • Catalyst-Free Conditions: Some methods, like the Friedländer synthesis, can be performed under catalyst-free conditions in water at elevated temperatures.[2][3]

  • Microwave-Assisted Synthesis (MAS): Using microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and often allows for solvent-free conditions.[3][13][14]

  • Ionic Liquids: These can be used as recyclable solvents and catalysts, offering an eco-friendly alternative to volatile organic solvents.[2][3]

  • Modern Catalysts: The use of heterogeneous catalysts, such as single-atom iron catalysts or nanocatalysts, allows for easy recovery and reuse, minimizing waste.[3][15]

Q4: How can I effectively monitor the progress of my synthesis reaction?

A4: Thin-layer chromatography (TLC) is a simple, rapid, and effective technique for monitoring reaction progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate over time, you can visually track the consumption of reactants and the formation of the desired product.[2] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Data Presentation: Comparison of Synthesis & Purification Methods

Table 1: Comparative Overview of Key Benzo(h)quinoline Synthesis Methods

Synthesis MethodStarting Materials (for Benzo[h]quinoline)Typical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis α-Naphthylamine, glycerol, sulfuric acid, oxidizing agentUnsubstituted or benzene-ring substituted benzo[h]quinolinesLow to ModerateUses readily available starting materials.[8]Harsh, highly exothermic reaction conditions; often low yields and significant tar formation.[3][8][12]
Doebner-von Miller α-Naphthylamine, α,β-unsaturated aldehyde/ketoneSubstituted benzo[h]quinolinesModerate to GoodMore versatile than Skraup for varied substitution patterns.[8]Risk of polymerization of the carbonyl reactant; can produce regioisomer mixtures.[1][8]
Combes Synthesis α-Naphthylamine, β-diketone2,4-disubstituted benzo[h]quinolinesGoodGood yields and a straightforward procedure for specific substitution patterns.[8]Use of unsymmetrical diketones can lead to a mixture of regioisomers.[1]
Friedländer Synthesis 2-Amino-1-naphthaldehyde, compound with α-methylene groupVersatile substituted benzo[h]quinolinesGood to ExcellentMilder conditions and high regioselectivity; versatile.[12]Requires synthesis of specific ortho-substituted starting materials, which may not be readily available.

Table 2: Comparison of Common Purification Techniques for Benzo(h)quinolines

Purification TechniqueStarting MaterialAchieved Purity (%)Typical Yield (%)SuitabilitySource
Steam Distillation Crude product from Skraup synthesisHigh (after separation)84-91Excellent for removing non-volatile tar and byproducts.[4][6]
Crystallization (Salt Formation) Crude Quinoline98-99 (multiple cycles)96.5Powerful technique for achieving very high purity by excluding impurities from the crystal lattice.[6]
Vacuum Distillation Crude Quinoline from coal tar>9782Robust and scalable for separating from compounds with different boiling points.[6]
Column Chromatography Complex reaction mixture>99VariableIdeal for separating complex mixtures of closely related derivatives and for high-purity small-scale applications.[3][6]

Experimental Protocols

Protocol 1: Skraup Synthesis of Benzo(h)quinoline

This protocol is adapted from the classical Skraup synthesis for the preparation of the parent benzo(h)quinoline.

Materials:

  • α-Naphthylamine

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate (FeSO₄) (as a moderator)

  • Sodium Hydroxide solution (for work-up)

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a large, robust round-bottom flask equipped with a mechanical stirrer and a reflux condenser in a fume hood, combine α-naphthylamine, anhydrous glycerol, and ferrous sulfate.

  • Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid to the mixture. An ice bath may be required to control the initial temperature rise.

  • Oxidant Addition: Add nitrobenzene to the mixture.

  • Heating: Gently heat the flask. Once the reaction begins (indicated by bubbling or a color change), immediately remove the heat source.[3] The exothermic reaction should proceed controllably. If it becomes too vigorous, external cooling may be necessary. After the initial exotherm subsides, maintain the mixture at a steady reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute the viscous mixture with water.

  • Purification (Steam Distillation): Make the mixture strongly basic with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the mixture to co-distill the benzo(h)quinoline product with water.[3]

  • Extraction: Collect the milky distillate. Separate the oily product layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[3]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Combes Synthesis of a 2,4-Disubstituted Benzo(h)quinoline

This protocol provides a general method for synthesizing a 2,4-disubstituted benzo(h)quinoline.

Materials:

  • α-Naphthylamine

  • A symmetrical β-diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate solution (for neutralization)

  • Organic solvent (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine α-naphthylamine and the β-diketone.

  • Acid Catalyst: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid) with stirring.

  • Heating: After the addition is complete, heat the reaction mixture (e.g., in a 100°C oil bath) for the required time, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until it is basic.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2,4-disubstituted benzo(h)quinoline.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the synthesis of benzo(h)quinolines.

G Troubleshooting Workflow for Low Yield in Benzo(h)quinoline Synthesis start Problem: Low Yield or Purity check_tar Excessive Tar Formation? start->check_tar check_violence Violent / Uncontrolled Reaction? start->check_violence check_completion Incomplete Reaction? start->check_completion check_purification Product Loss During Purification? start->check_purification check_tar->check_violence No sol_tar1 Solution: Add Moderator (e.g., FeSO₄) check_tar->sol_tar1 Yes sol_tar2 Solution: Control Temperature & Reagent Addition check_tar->sol_tar2 Yes check_violence->check_completion No sol_violence Solution: Ensure Slow Acid Addition with Efficient Cooling & Stirring check_violence->sol_violence Yes check_completion->check_purification No sol_completion Solution: Increase Reaction Time/Temp Monitor by TLC check_completion->sol_completion Yes sol_purification Solution: Use Steam Distillation for Tar Optimize Extraction/Chromatography check_purification->sol_purification Yes end_node Improved Yield & Purity sol_tar1->end_node sol_tar2->end_node sol_violence->end_node sol_completion->end_node sol_purification->end_node G Simplified Skraup Synthesis Pathway for Benzo(h)quinoline cluster_reactants Reactants A α-Naphthylamine E Michael Adduct A->E B Glycerol D Acrolein (in situ) B->D Dehydration D->E Michael Addition F Cyclized Intermediate E->F Electrophilic Cyclization G Dihydrobenzo(h)quinoline F->G Dehydration H Benzo(h)quinoline G->H Oxidation

References

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges, particularly tar formation, during the Doebner-von Miller synthesis of quinolines.

Troubleshooting Guides and FAQs

Q1: My Doebner-von Miller reaction is producing a significant amount of black, intractable tar, leading to low yields and difficult purification. What is the primary cause of this issue?

A1: The most common cause of tar formation in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This side reaction is highly prevalent under the strong acidic conditions typically required for the synthesis.[1]

Q2: How can I effectively control the reaction to minimize tar formation?

A2: Several strategies can be employed to suppress the polymerization of the carbonyl compound and reduce tarring:

  • Slow Addition of Reagents: A gradual, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thereby favoring the desired reaction pathway over polymerization.[1][3]

  • Temperature Control: The reaction often requires heating, but excessively high temperatures can accelerate tar formation.[1][4] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] Stepwise heating or controlling exotherms with initial cooling can prevent localized overheating.[1][4]

  • In Situ Generation of the Carbonyl Compound (Beyer Method): The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation.[4][5] For example, slowly adding acetaldehyde to an acidic solution of aniline allows for the controlled formation of crotonaldehyde, which then reacts to form the quinoline product. This method helps to keep the concentration of the reactive aldehyde low, thus minimizing polymerization.[4]

Q3: Can the choice of solvent and catalyst influence tar formation?

A3: Yes, the solvent and catalyst system plays a critical role:

  • Biphasic Solvent System: Employing a two-phase system, such as water/toluene, can significantly reduce tar formation.[1][6] The aniline and acid catalyst reside primarily in the aqueous phase, while the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This separation limits the acid-catalyzed self-polymerization of the carbonyl compound.[1][6]

  • Catalyst Selection: Both Brønsted and Lewis acids can catalyze the reaction.[4][5] While strong acids are necessary, overly harsh conditions can promote tarring.[1][2] Experimenting with milder Lewis acids or optimizing the concentration of the chosen acid can lead to a better outcome.[1][4]

Q4: Are there any alternative reagents I can use to avoid the polymerization issue?

A4: Using a protected form of the α,β-unsaturated aldehyde, such as an acetal, is an effective strategy.[2][6] For instance, acrolein diethyl acetal can be used in place of acrolein.[6] The acetal is stable to polymerization but is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[2][6]

Data Presentation

The selection of an appropriate acid catalyst is crucial for optimizing the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester. Please note that this data is from a study focusing on regioselectivity and may not be representative of all Doebner-von Miller reactions.[4]

EntryCatalyst (mol%)SolventTime (h)Yield (%) of 2-carboxy-4-phenylquinoline[4]
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HClCH₂Cl₂480
3HCl (gas)Toluene240
4H₂SO₄Toluene240
5TFA-1261
6TFAToluene1235

Experimental Protocols

Protocol for the Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation (Beyer Method)

This protocol incorporates the in situ generation of crotonaldehyde from acetaldehyde to control its concentration and minimize polymerization.[4]

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Calcium hydroxide (slaked lime)

  • Chloroform

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly and dropwise, add a solution of acetaldehyde to the stirred aniline hydrochloride solution. The slow addition and low temperature are critical to control the exothermic aldol condensation and minimize the polymerization of the formed crotonaldehyde.[4]

  • Cyclization: Once the acetaldehyde addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst to facilitate the intramolecular cyclization.[4]

  • Reaction Monitoring: Heat the mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool. Carefully neutralize the acidic mixture with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[4]

  • Isolation - Steam Distillation: Perform a steam distillation on the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with water.[4]

  • Extraction: Collect the distillate, which will separate into two layers. Separate the organic layer containing the product. Extract the aqueous layer with chloroform to recover any dissolved product.[4]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Visualizations

DoebnerVonMiller_Troubleshooting cluster_input Problem cluster_analysis Primary Cause cluster_solutions Troubleshooting Strategies cluster_outcome Expected Outcome Tar_Formation Significant Tar Formation Low Yield Polymerization Acid-Catalyzed Polymerization of α,β-Unsaturated Carbonyl Tar_Formation->Polymerization is caused by Slow_Addition Slow Reagent Addition Polymerization->Slow_Addition can be minimized by Temp_Control Optimize Reaction Temperature Polymerization->Temp_Control Biphasic Use Biphasic Solvent System Polymerization->Biphasic In_Situ In Situ Carbonyl Generation (Beyer) Polymerization->In_Situ Protecting_Group Use Acetal Protecting Group Polymerization->Protecting_Group Improved_Yield Reduced Tar Formation Improved Yield Slow_Addition->Improved_Yield Temp_Control->Improved_Yield Biphasic->Improved_Yield In_Situ->Improved_Yield Protecting_Group->Improved_Yield

Caption: A logical workflow for troubleshooting tar formation in Doebner-von Miller reactions.

References

Troubleshooting low yields in multicomponent reactions for tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydroquinolines via multicomponent reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions and troubleshoot common challenges, particularly low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of tetrahydroquinolines using common multicomponent reactions such as the Povarov, Friedländer, and Combes reactions.

General Issues

Q1: My multicomponent reaction for tetrahydroquinoline synthesis is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in these reactions can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and highly dependent on the specific substrates. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1] For instance, Lewis acids like Cu(OTf)₂ or AlCl₃ are commonly used in the Povarov reaction, and their loading should be optimized (typically around 10 mol%).[2]

  • Suboptimal Reaction Temperature: Many of these reactions require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants, intermediates, or products, often resulting in the formation of tarry byproducts.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][4]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more difficult.[1][5]

  • Presence of Moisture: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the catalyst or lead to the hydrolysis of key intermediates, such as imines.[6] Using anhydrous reagents and solvents is often recommended.

Povarov Reaction-Specific Issues

Q2: I'm experiencing low yields specifically in a Povarov reaction. What should I focus on?

A2: The Povarov reaction, a powerful tool for synthesizing tetrahydroquinolines, involves the reaction of an aniline, an aldehyde, and an alkene.[7][8][9] Low yields can often be traced to the following:

  • Imine Intermediate Instability: The reaction proceeds through an in-situ generated imine intermediate. This imine can be susceptible to hydrolysis or other side reactions. Ensuring anhydrous conditions is critical.

  • Catalyst Choice and Loading: A variety of Lewis and Brønsted acids can catalyze the Povarov reaction. Screening different catalysts and optimizing the catalyst loading is a crucial step.[2]

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Toluene at 45°C has been reported as an effective condition for certain substrates.[2] The polarity of the solvent can affect the stability of intermediates and the overall reaction rate.

  • Alkene Reactivity: The electron-richness of the alkene component is a key factor. Electron-rich olefins, such as vinyl ethers, are common substrates.[2] Less reactive alkenes may require more forcing conditions or a more active catalyst.

Friedländer Annulation-Specific Issues

Q3: My Friedländer synthesis of quinolines (precursors to tetrahydroquinolines) is giving poor yields. What are the common pitfalls?

A3: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] Common issues include:

  • Side Reactions: Under the acidic or basic conditions typically employed, side reactions such as self-condensation of the carbonyl compounds can occur.[12]

  • Catalyst and Reaction Conditions: The reaction can be catalyzed by either acids or bases, and the optimal choice depends on the specific substrates.[13][14] Traditional methods often require high temperatures, which can lead to degradation.[11][15] Modern methods utilize a range of catalysts, including metal triflates and nanoparticles, which can allow for milder reaction conditions.[16]

  • Regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be formed, which can complicate purification and lower the yield of the desired product.[12]

Combes Quinoline Synthesis-Specific Issues

Q4: I am struggling with the Combes synthesis to prepare a quinoline precursor. What could be going wrong?

A4: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[14][17] Challenges in this reaction include:

  • Strong Acid Requirement: The reaction typically requires a strong acid, such as concentrated sulfuric acid, for the cyclization step.[14] This can lead to charring and the formation of tarry byproducts, especially with sensitive substrates.[18]

  • Substituent Effects: The electronic nature of the substituents on the aniline can significantly affect the rate of the electrophilic aromatic substitution step, which is often rate-determining.[14][19] Electron-withdrawing groups on the aniline can hinder the reaction.[17]

  • Regioselectivity with Unsymmetrical Diketones: Similar to the Friedländer reaction, the use of unsymmetrical β-diketones can lead to the formation of regioisomeric quinoline products.[14]

Data Presentation

The following tables summarize quantitative data from the literature to aid in troubleshooting and optimizing your reaction conditions.

Table 1: Effect of Catalyst and Solvent on Povarov Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Cu(OTf)₂ (10)Toluene451285[2]
2AlCl₃ (10)Toluene451278[2]
3Cu(OTf)₂ (10)EtOH401230[2]
4Dy(OTf)₃ (10)Acetonitrile501671[4]
5Sc(OTf)₃ (cat.)TolueneRT2490[20]

Table 2: Comparison of Catalysts in Friedländer Synthesis

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1Zr(OTf)₄EtOH/H₂O6030-120>88[16]
2Fe₃O₄@SiO₂-APTES-TFASolvent-free100596[16]
3SiO₂ nanoparticles (MW)Solvent-free1005-1093[16]
4[Hbim]BF₄Solvent-free100180-36093[16]
5Cs₂.₅H₀.₅PW₁₂O₄₀Solvent-free1002096[16]

Experimental Protocols

Below are detailed methodologies for key multicomponent reactions used in the synthesis of tetrahydroquinolines.

Protocol 1: General Procedure for the Povarov Reaction

This protocol describes a typical Lewis acid-catalyzed three-component Povarov reaction.

Materials:

  • Aniline derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Alkene (e.g., ethyl vinyl ether) (1.2 mmol)

  • Lewis acid catalyst (e.g., Cu(OTf)₂) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., toluene) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative, aldehyde derivative, and anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the alkene to the reaction mixture.

  • Add the Lewis acid catalyst in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 45 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Protocol 2: General Procedure for the Friedländer Annulation

This protocol outlines a general procedure for the synthesis of a quinoline, which can then be reduced to a tetrahydroquinoline.

Materials:

  • 2-Aminoaryl ketone or aldehyde (1.0 mmol)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate) (1.2 mmol)

  • Catalyst (e.g., ZrCl₄) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Ethanol/Water mixture) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone or aldehyde and the carbonyl compound in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux (e.g., 60-80 °C) and stir for the appropriate time, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the substituted quinoline.

Protocol 3: General Procedure for the Combes Quinoline Synthesis

This protocol provides a general method for the Combes synthesis.

Materials:

  • Aniline derivative (1.0 mmol)

  • β-Diketone (e.g., acetylacetone) (1.1 mmol)

  • Concentrated sulfuric acid

Procedure:

  • In a flask, carefully mix the aniline derivative and the β-diketone. An exothermic reaction may occur.

  • Stir the mixture at room temperature until the initial reaction subsides and the enamine intermediate is formed (can be monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, gently heat the reaction mixture for a short period to effect cyclization.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated sodium hydroxide solution) until it is alkaline.

  • The quinoline product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting low yields in multicomponent reactions for tetrahydroquinoline synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Purity (Aniline, Aldehyde, Alkene) start->check_reagents reagent_impure Purify Starting Materials (Distillation, Recrystallization) check_reagents->reagent_impure Impure check_conditions 2. Review Reaction Conditions (Catalyst, Solvent, Temperature) check_reagents->check_conditions Pure reagent_impure->check_reagents optimize_catalyst Screen Catalysts & Optimize Loading check_conditions->optimize_catalyst Suboptimal optimize_solvent Test Different Solvents check_conditions->optimize_solvent Suboptimal optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp Suboptimal check_procedure 3. Analyze Reaction Procedure (Anhydrous Conditions, Reaction Time) check_conditions->check_procedure Optimal success Yield Improved optimize_catalyst->success optimize_solvent->success optimize_temp->success ensure_anhydrous Use Dry Solvents & Glassware check_procedure->ensure_anhydrous Moisture Present optimize_time Monitor Reaction Progress (TLC/LC-MS) check_procedure->optimize_time Incomplete Reaction analyze_workup 4. Evaluate Work-up & Purification check_procedure->analyze_workup Procedure Correct ensure_anhydrous->success optimize_time->success improve_workup Optimize Extraction & Purification analyze_workup->improve_workup Product Loss improve_workup->success Povarov_Reaction_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates Yield Tetrahydroquinoline Yield Aniline Aniline (Electronic/Steric Effects) Aniline->Yield Aldehyde Aldehyde (Reactivity) Aldehyde->Yield Alkene Alkene (Electron Richness) Alkene->Yield Catalyst Catalyst (Type & Loading) Catalyst->Yield Solvent Solvent (Polarity) Solvent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Imine Imine Stability (Anhydrous Conditions) Imine->Yield Friedlander_vs_Combes Title Comparison of Friedländer and Combes Syntheses Friedlander Friedländer Annulation Starting Materials: 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Catalyst: Acid or Base Key Challenge: Side reactions of carbonyls Combes Combes Synthesis Starting Materials: Aniline + β-Diketone Catalyst: Strong Acid Key Challenge: Harsh conditions, tar formation

References

Technical Support Center: Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,3,4-trisubstituted benzo[h]quinolines. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2,3,4-trisubstituted benzo[h]quinolines can stem from several factors, primarily related to reaction conditions and the stability of intermediates.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for driving the cyclization reaction to completion. Using a non-optimal combination can lead to low yields. For instance, in the synthesis from thioperchloronitrobutadiene precursors, strong organic bases in appropriate solvents are generally more effective. A change of solvent or base can significantly decrease the yields.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be addressed by increasing the reaction time or temperature. However, be aware that excessive heat can lead to degradation and the formation of byproducts.

  • Intermediate Stability: In some synthetic routes, such as the one starting from pentachloro-2-nitro-1,3-butadiene, an intermediate diene can be isolated if no base is used.[2] This intermediate is then converted to the final product in the presence of a base. If this intermediate is unstable under your reaction conditions, it could be degrading before cyclization, leading to a lower yield. A two-step approach, where the intermediate is isolated first and then reacted with a base, has been shown to improve yields significantly, reaching up to 93%.[2]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Please refer to the specific questions on side reactions below.

Q2: I am observing significant amounts of an unexpected intermediate and very little of my desired benzo[h]quinoline product. What is happening?

A2: This is a common issue when the final cyclization step is not proceeding efficiently. In the synthesis involving the reaction of a thioperchloronitrobutadiene derivative with naphthalen-1-amine, the reaction can be stopped at the intermediate stage (an aminodiene) if a base is not present.[2] This intermediate can be isolated in high yields (up to 89%).[2] The subsequent addition of a suitable base, like triethylamine, will then promote the cyclization to the desired benzo[h]quinoline.[2] Therefore, if you are isolating the intermediate, it indicates that the base is either absent, inactive, or not strong enough to catalyze the final ring-closing step.

Q3: What are the most common side reactions in this synthesis, and how can I minimize them?

A3: While the primary literature on 2,3,4-trisubstituted benzo[h]quinolines from nitrobutadiene precursors suggests a clean reaction due to steric and electronic factors favoring the desired cyclization, general principles from quinoline synthesis (like the Friedländer annulation) can be applied to predict potential side reactions.[1]

  • Self-Condensation of Carbonyl Reactants (Aldol Condensation): If your synthesis involves a ketone as a starting material (as in a traditional Friedländer synthesis), it can undergo self-condensation, especially under basic conditions. This leads to the formation of α,β-unsaturated ketone byproducts.

    • Solution: To minimize this, you can try a slow addition of the ketone to the reaction mixture or use milder reaction conditions.

  • Formation of Regioisomers: When using unsymmetrical ketones or substituted anilines in related quinoline syntheses like the Combes reaction, the formation of a mixture of regioisomers is possible.[3][4] The regioselectivity is influenced by steric and electronic effects of the substituents.[3][4]

    • Solution: While the specific synthesis from nitrobutadienes appears to be highly regioselective, if you are adapting other methods, careful consideration of the directing effects of your substituents is necessary.

  • Polymerization: In acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction, polymerization of α,β-unsaturated carbonyl compounds can lead to the formation of tarry byproducts and low yields.

    • Solution: This is less likely in the base-catalyzed cyclization being discussed, but if strong acid catalysts are used in alternative synthetic routes, this could be a significant issue.

Q4: How do the choices of base and solvent affect the outcome of the synthesis?

A4: The choice of base and solvent has a profound impact on the reaction yield. In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines from thioperchloronitrobutadiene precursors, a systematic study has shown the following trends:

  • Bases: Strong organic bases like triethylamine and N,N-dimethylaniline provide moderate to good yields of the final product.[2] Weaker bases like pyridine result in lower yields. In the absence of a base, the reaction stops at the intermediate stage.[2] Inorganic bases such as NaOH or NaHCO₃ have also been shown to result in decreased yields.[1]

  • Solvents: The polarity and coordinating ability of the solvent are important. For the conversion of the intermediate diene to the final product, chloroform (CHCl₃) has been shown to be an effective solvent when paired with triethylamine.[1] Other solvents like dichloromethane (CH₂Cl₂), DMSO, methanol (MeOH), or diethyl ether (Et₂O) have been reported to give lower yields.[1]

Quantitative Data Summary

The following table summarizes the effect of different bases and solvents on the yield of a representative 2,3,4-trisubstituted benzo[h]quinoline.

BaseSolventYield (%)Notes
TriethylamineTHFup to 33One-pot reaction (Path A).[2]
Triethylamine / N,N-dimethylanilineNot specifiedModerateGeneral observation for Path A.[2]
NoneNot specified0 (Intermediate isolated up to 89%)Reaction stops at the intermediate stage.[2]
TriethylamineNot specifiedup to 93Two-step reaction (Path B) from isolated intermediate.[2]
TriethylamineCHCl₃36-87For a related series of benzo[h]quinolines.[1]
NaOH or NaHCO₃Not specified9-55For a related series of benzo[h]quinolines.[1]
VariousCH₂Cl₂, DMSO, MeOH, Et₂O9-55For a related series of benzo[h]quinolines.[1]

Experimental Protocols

Synthesis of Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (A Representative 2,3,4-Trisubstituted Benzo[h]quinoline)

This protocol is adapted from the work of Mokrushin et al.[2]

Two-Step Procedure (Path B - Recommended for higher yield):

Step 1: Synthesis of the Intermediate (Product 4 in the original paper)

  • A solution of ethyl 2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate (1.0 eq) in a suitable solvent (e.g., diethyl ether) is prepared.

  • Naphthalen-1-amine (1.0 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).

  • The solvent is removed under reduced pressure to yield the crude intermediate, which can be purified by recrystallization (e.g., from ethanol).

Step 2: Cyclization to the Final Product (Product 5a in the original paper)

  • The isolated intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., THF).

  • Triethylamine (1.05 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the final product.

One-Pot Procedure (Path A):

  • To a solution of ethyl 2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate (1.0 eq) in THF, naphthalen-1-amine (1.0 eq) is added.

  • Triethylamine (1.05 eq) is then added to the mixture.

  • The reaction is stirred at room temperature for a specified time (e.g., 4 hours).

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product SM1 Thioperchloronitrobutadiene Derivative Intermediate Aminodiene Intermediate SM1->Intermediate Nucleophilic Substitution SM2 Naphthalen-1-amine SM2->Intermediate Cyclized_Int Dihydropyridine Intermediate (B) Intermediate->Cyclized_Int Base-catalyzed Intramolecular Electrocyclization Product 2,3,4-Trisubstituted Benzo[h]quinoline Cyclized_Int->Product Aromatization (Elimination of HCl)

Caption: Proposed reaction mechanism for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines.

Troubleshooting_Workflow Start Low Yield of Benzo[h]quinoline Check_Base Is an appropriate base (e.g., Triethylamine) present and active? Start->Check_Base Check_Solvent Is the solvent optimal? (e.g., THF, CHCl3) Check_Base->Check_Solvent Yes Add_Base Add/replace base. Consider a two-step synthesis. Check_Base->Add_Base No Check_Intermediate Is a stable intermediate isolated in high yield? Check_Solvent->Check_Intermediate Yes Optimize_Solvent Change to a recommended solvent. Check_Solvent->Optimize_Solvent No Check_Side_Reactions Are there signs of side reactions (e.g., tar, unexpected spots on TLC)? Check_Intermediate->Check_Side_Reactions No Two_Step_Synth Adopt a two-step approach: isolate intermediate, then add base. Check_Intermediate->Two_Step_Synth Yes Purify_Reactants Purify starting materials. Adjust reaction temperature/time. Check_Side_Reactions->Purify_Reactants Yes Success Yield Improved Check_Side_Reactions->Success No (Re-evaluate stoichiometry) Add_Base->Success Optimize_Solvent->Success Two_Step_Synth->Success Purify_Reactants->Success

Caption: Troubleshooting workflow for low-yield synthesis of benzo[h]quinolines.

Logical_Relationship Start Reaction of Thioperchloronitrobutadiene Derivative and Naphthalen-1-amine Condition Presence of Base? Start->Condition Product 2,3,4-Trisubstituted Benzo[h]quinoline Condition->Product Yes (e.g., Triethylamine) Intermediate Stable Aminodiene Intermediate Condition->Intermediate No

References

Technical Support Center: Purification of Crude 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, these may include the corresponding ketone precursor, over-reduced or aromatized species, and polymeric materials. It is crucial to characterize the crude mixture by techniques like TLC, LC-MS, or NMR to identify the specific impurities present.

Q2: What are the general solubility properties of this compound?

A2: this compound is typically a solid at room temperature. It is reported to be soluble in solvents like chloroform, ethanol, and ether.[1] Its polarity, due to the hydroxyl and secondary amine groups, suggests moderate solubility in polar organic solvents.

Q3: Is this compound stable during purification?

A3: Tetrahydroquinoline derivatives can be susceptible to oxidation, especially if exposed to air and light for prolonged periods. The presence of the hydroxyl group might also allow for side reactions under acidic or basic conditions. It is advisable to handle the compound under an inert atmosphere if possible and to store it in a dark, cool place.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.

Column Chromatography

Issue 1: The compound is streaking or tailing on the silica gel column.

  • Question: I am trying to purify my crude this compound using silica gel column chromatography, but the compound is streaking, leading to poor separation. What could be the cause and how can I fix it?

  • Answer: Streaking is a common issue when purifying amine-containing compounds on silica gel, which is inherently acidic. The basic nitrogen atom of your tetrahydrobenzo(h)quinoline can interact strongly with the acidic silica, causing tailing.

    • Troubleshooting Steps:

      • Neutralize the Silica: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

      • Optimize the Solvent System: Experiment with different solvent systems on a TLC plate to find an eluent that provides a well-defined spot with an appropriate Rf value (typically 0.2-0.4). Systems like hexane/ethyl acetate or dichloromethane/methanol are good starting points.

Issue 2: The compound appears to be decomposing on the column.

  • Question: I suspect my compound is degrading during column chromatography. How can I prevent this?

  • Answer: Decomposition on silica gel can occur with sensitive compounds.

    • Troubleshooting Steps:

      • Deactivate the Silica: As mentioned above, adding a base like triethylamine to the eluent can help.

      • Work Quickly: Do not let the compound sit on the column for an extended period.

      • Use an Alternative: If decomposition is severe, consider other purification methods like recrystallization or preparative HPLC with a suitable column.

Recrystallization

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: When I try to recrystallize my crude this compound, it separates as an oil. What should I do?

  • Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.

    • Troubleshooting Steps:

      • Choose a Different Solvent: Select a solvent with a lower boiling point. A solvent pair, such as ethanol/water or dichloromethane/hexane, might be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to induce crystallization.

      • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Issue 4: The recrystallization yield is very low.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low yield can result from using too much solvent or the compound having some solubility in the cold solvent.

    • Troubleshooting Steps:

      • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

      • Solvent Selection: Re-evaluate your choice of solvent to find one in which your compound is less soluble at low temperatures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO[2]
Molecular Weight199.25 g/mol [2]
Melting Point148-150 °C
AppearanceOff-white to gray solid
SolubilityChloroform, Ethanol, Ether[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal eluent for separation. A good starting point is a 7:3 or 1:1 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent to move the compound down the column. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Let it cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 Dissolve Dissolve in Minimum Hot Solvent Cool Slow Cooling & Ice Bath Dissolve->Cool Recrystallization->Dissolve TLC TLC Analysis for Solvent System ColumnChromatography->TLC Filter Vacuum Filtration Cool->Filter Dry Drying Filter->Dry PureProduct1 Pure Product Dry->PureProduct1 PackColumn Pack Silica Gel Column TLC->PackColumn LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect & Analyze Fractions (TLC) Elute->CollectFractions Combine Combine Pure Fractions & Evaporate CollectFractions->Combine PureProduct2 Pure Product Combine->PureProduct2

Caption: General purification workflow for crude this compound.

References

Technical Support Center: Stabilizing Tetrahydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing tetrahydroquinoline (THQ) intermediates during multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My tetrahydroquinoline intermediate appears to be degrading upon storage. What are the common degradation pathways?

A1: Tetrahydroquinoline intermediates are primarily susceptible to oxidation. The partially saturated heterocyclic ring is prone to aromatization, leading to the formation of the corresponding quinoline. In some cases, oxidation can also occur at the benzylic position to the nitrogen, forming 3,4-dihydroquinolones. For fused tricyclic tetrahydroquinolones, oxidative decomposition is a significant issue, particularly for compounds with a double bond in the fused cyclopentene ring when stored in solution (especially DMSO) and exposed to light and oxygen.[1][2][3] Other potential degradation pathways, though generally less common than oxidation, include hydrolysis of sensitive functional groups on the THQ core or N-protecting group, and photodegradation.

Q2: How can I quickly assess the stability of my tetrahydroquinoline intermediate?

A2: A rapid assessment of stability can be performed using thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Spot a freshly prepared solution of your THQ intermediate on a TLC plate and another spot from a sample that has been stored under typical laboratory conditions for a few days. The appearance of new, more polar spots in the aged sample is indicative of degradation.[1]

  • ¹H NMR: Acquire a ¹H NMR spectrum of a fresh sample and compare it to the spectrum of a sample that has been stored. The emergence of new signals, particularly in the aromatic region (indicative of quinoline formation) or changes in the aliphatic proton signals, can confirm degradation.[1] Visual inspection for a color change (e.g., turning brown or dark) can also be an initial sign of degradation.[4]

Q3: What are the general strategies to improve the stability of my tetrahydroquinoline intermediate?

A3: The primary strategies to enhance the stability of THQ intermediates revolve around preventing oxidation and protecting the reactive nitrogen atom.

  • N-Protection: Introducing an electron-withdrawing protecting group on the nitrogen atom significantly reduces the electron density of the ring system, making it less susceptible to oxidation.[5] Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • Control of Storage Conditions: Storing the THQ intermediate as a solid, under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (2-8 °C) can drastically slow down degradation.[6][7][8]

  • Use of Antioxidants: For solutions, the addition of antioxidants can be beneficial, although this is more common during workup and extraction rather than long-term storage of the isolated intermediate.[4][9]

  • Structural Modification: In cases of fused THQs, reducing the double bond in the fused carbocyclic ring has been shown to significantly improve stability.[1]

Troubleshooting Guides

Issue 1: The tetrahydroquinoline intermediate decomposes during purification by silica gel chromatography.
  • Probable Cause: The slightly acidic nature of silica gel can promote degradation, especially for acid-sensitive THQs. Residual oxygen in the solvent can also lead to on-column oxidation.

  • Recommended Solutions:

    • Deactivate Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.

    • Degas Solvents: Before use, degas your chromatography solvents by sparging with nitrogen or argon, or by sonication, to minimize dissolved oxygen.[4]

    • Work Quickly: Minimize the time the compound spends on the column.

Issue 2: The N-protected tetrahydroquinoline is still showing signs of degradation.
  • Probable Cause: While N-protection significantly improves stability, degradation can still occur, especially under harsh conditions or with certain substitution patterns. The protecting group itself might be unstable to the storage or reaction conditions.

  • Recommended Solutions:

    • Evaluate Protecting Group Stability: Ensure the chosen protecting group is stable under the conditions of your subsequent reaction steps. For example, Boc groups are labile to strong acids, while Cbz groups are sensitive to hydrogenolysis.

    • Optimize Storage: Even N-protected THQs should be stored under an inert atmosphere, protected from light, and at reduced temperatures.

    • Consider a Different Protecting Group: If one protecting group proves insufficient, consider switching to a more robust one. The choice will depend on the specific chemistry you are performing.

Issue 3: Oxidation occurs during the aqueous workup of the reaction mixture.
  • Probable Cause: Dissolved oxygen in the aqueous and organic solvents, along with prolonged exposure to air during extractions, can lead to significant oxidation.

  • Recommended Solutions:

    • Use Degassed Water: Prepare degassed water by boiling and cooling under an inert atmosphere or by sparging with nitrogen or argon.

    • Add an Antioxidant: Introduce a water-soluble antioxidant, such as sodium metabisulfite or ascorbic acid, to the aqueous phase during workup.[4]

    • Work Under an Inert Atmosphere: To the extent possible, perform extractions and solvent removal under a blanket of nitrogen or argon.

Quantitative Data

Table 1: Stability of Fused Tetrahydroquinoline Analogues in DMSO Solution

CompoundStructureStability in DMSO at room temperatureReference
Fused THQ with cyclopentene double bondTricyclic core with C=C in 5-membered ringDegrades within days[1][2][10]
Saturated Fused THQ AnalogueTricyclic core with C-C in 5-membered ringSignificantly more stable[1]

Experimental Protocols

Protocol 1: N-Boc Protection of a Tetrahydroquinoline Intermediate

This protocol describes a general procedure for the N-protection of a tetrahydroquinoline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Tetrahydroquinoline intermediate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetrahydroquinoline intermediate (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv).

  • Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of a Tetrahydroquinoline Intermediate

This protocol outlines a general method for the N-protection of a tetrahydroquinoline using benzyl chloroformate (Cbz-Cl).

Materials:

  • Tetrahydroquinoline intermediate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Tetrahydrofuran (THF) and water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetrahydroquinoline intermediate (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

  • Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.[11]

Protocol 3: HPLC Method for Monitoring Tetrahydroquinoline Stability

This protocol provides a general starting point for developing an HPLC method to monitor the stability of a THQ intermediate.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 125 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12][13]

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 15-20 minutes to elute more non-polar compounds. For example, 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the THQ and potential degradation products (like the corresponding quinoline) have significant absorbance, often around 254 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of your fresh THQ intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). This is your t=0 sample.

  • Store aliquots of the stock solution under the conditions you wish to test (e.g., room temperature, 40 °C, exposure to light).

  • At specified time points (e.g., 1, 3, 7, 14 days), dilute an aliquot of the stored sample to the same concentration as the initial sample and inject it into the HPLC.

  • Monitor the chromatogram for a decrease in the peak area of the parent THQ and the appearance of new peaks corresponding to degradation products. The percentage of remaining THQ can be calculated from the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_stabilization Stabilization cluster_analysis Stability Analysis synthesis Multi-step Synthesis workup Aqueous Workup synthesis->workup Crude Product purification Purification workup->purification Extracted Product protection N-Protection (e.g., Boc, Cbz) purification->protection Unstable THQ storage Controlled Storage: - Inert Atmosphere - Low Temperature - Dark protection->storage Stable Intermediate tlc TLC storage->tlc nmr NMR storage->nmr hplc HPLC storage->hplc degradation_pathway THQ Tetrahydroquinoline Intermediate Oxidation Oxidation (O₂, light, metal traces) THQ->Oxidation Hydrolysis Hydrolysis (Acid/Base) THQ->Hydrolysis Photodegradation Photodegradation (UV light) THQ->Photodegradation Quinoline Quinoline (Aromatized Product) Oxidation->Quinoline Major Pathway Dihydroquinolone 3,4-Dihydroquinolone Oxidation->Dihydroquinolone Side Product Hydrolyzed_Product Hydrolyzed THQ Hydrolysis->Hydrolyzed_Product Photo_Product Photodegradation Products Photodegradation->Photo_Product troubleshooting_logic start THQ Intermediate Shows Instability purification During Purification? start->purification storage During Storage? purification->storage No solution_purification - Deactivate Silica (Et₃N) - Use Alumina - Degas Solvents purification->solution_purification Yes workup During Workup? storage->workup No solution_storage - N-Protection (Boc/Cbz) - Store Solid, Cold, Dark - Inert Atmosphere (N₂/Ar) storage->solution_storage Yes solution_workup - Use Degassed Water - Add Antioxidant (Na₂S₂O₅) - Inert Atmosphere workup->solution_workup Yes end Stable THQ Intermediate solution_purification->end solution_storage->end solution_workup->end

References

Technical Support Center: Overcoming Poor Regioselectivity in the Cyclization of Benzo[h]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity during the synthesis of benzo[h]quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in benzo[h]quinoline synthesis?

A1: The regioselectivity of benzo[h]quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline or naphthalene precursors can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][2]

Q2: Which modern synthetic methods offer better control over regioselectivity in the derivatization of benzo[h]quinolines?

A2: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of quinolines, providing a more direct and efficient alternative to classical methods.[3][4] By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring. For instance, palladium-catalyzed C-H activation has been successfully used for the C2-arylation of quinoline N-oxides with high regioselectivity.[1][3]

Q3: Can photochemical reactions be employed to control regioselectivity?

A3: Yes, photochemical cyclization, such as the Mallory reaction, can be a highly regioselective method for synthesizing substituted chrysenes, which are structurally related to benzo[h]quinolines.[5] The regioselectivity can be controlled by the placement of substituents on the stilbenoid precursors. For example, the elimination of an ortho-methoxy group under acidic, oxygen-free conditions during photochemical cyclization has been used to direct the formation of a specific isomer.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of benzo[h]quinoline regioisomers, leading to difficult purification and low yield of the desired product.[2][6]

Possible Causes:

  • Similar reactivity of the two α-positions of the unsymmetrical ketone.

  • Reaction conditions (e.g., temperature, catalyst) that do not sufficiently differentiate between the two possible cyclization pathways.

Troubleshooting Steps:

  • Modify Reaction Conditions: Systematically vary the temperature, solvent, and catalyst. Lower temperatures may favor the thermodynamically more stable product, while different catalysts (e.g., Brønsted vs. Lewis acids) can alter the reaction pathway.[2]

  • Alter Substituents: If feasible, introduce a bulky substituent on the ketone to sterically hinder one of the α-positions, thereby favoring cyclization at the less hindered site.

  • Use a Directing Group: Incorporate a temporary directing group on the ketone to force the cyclization to occur at a specific position.

Issue 2: Undesired Isomer Formation in Metal-Catalyzed Cross-Coupling and Annulation Reactions

Symptom: The major product of a palladium-catalyzed annulation is the undesired regioisomer of the benzo[h]quinoline.

Possible Causes:

  • The electronic properties of the substrates are favoring the undesired pathway.

  • The ligand on the metal catalyst is not providing sufficient steric bulk to direct the reaction.

  • The reaction is under kinetic control, favoring the faster-forming isomer, which may not be the desired one.

Troubleshooting Workflow:

G start Poor Regioselectivity in Pd-Catalyzed Annulation ligand Screen Ligand Library (e.g., phosphines, N-heterocyclic carbenes) start->ligand solvent Vary Solvent Polarity (e.g., Toluene, DMF, Dioxane) ligand->solvent temp Optimize Temperature (Lower T for thermodynamic control, Higher T for kinetic control) solvent->temp base Screen Different Bases (e.g., K2CO3, Cs2CO3, KOtBu) temp->base check Analyze Regioisomeric Ratio (NMR, LC-MS) base->check check->ligand Ratio Unsatisfactory end Optimized Regioselectivity check->end Desired Ratio Achieved

Caption: Troubleshooting workflow for optimizing regioselectivity in Pd-catalyzed annulation reactions.

Quantitative Data Summary

Table 1: Regioselectivity in the Synthesis of Functionalized Benzo[h]quinolines via Base-Catalyzed Annulation [7][8]

EntryBenzonitrile (1)Diynone (2)ProductYield (%)Regioisomeric Ratio
12-(cyanomethyl)benzonitrile1,3-diphenylprop-2-yn-1-one3aa95>99:1
22-(cyanomethyl)benzonitrile1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one3ab92>99:1
32-(cyanomethyl)benzonitrile1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one3ac88>99:1
42-(cyanomethyl)benzonitrile1-phenyl-3-(p-tolyl)prop-2-yn-1-one3ae8595:5
52-(cyanomethyl)benzonitrile1-phenyl-3-(4-methoxyphenyl)prop-2-yn-1-one3af8293:7

Reactions were conducted using 1 (0.24 mmol), 2 (0.24 mmol), and LiHMDS (30 mol%) in THF (0.1 M) at 0 to 75 °C for 1 h.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines via Intramolecular Cyclization[9]

This protocol describes the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines.

Materials:

  • N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamine

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Place the N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamine starting material in a round-bottom flask.

  • Add polyphosphoric acid (PPA) as the cyclizing agent.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline.

Protocol 2: Ruthenium-Catalyzed Regioselective Coupling of Benzocyclic Amines and Terminal Alkynes[10][11]

This method facilitates the synthesis of tricyclic quinoline derivatives through a C-H bond activation/hydroamination protocol.

Materials:

  • Benzocyclic amine (e.g., indoline)

  • Terminal alkyne (e.g., phenylacetylene)

  • Ru₃(CO)₁₂

  • NH₄PF₆

  • Solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., Argon), combine the benzocyclic amine, terminal alkyne, Ru₃(CO)₁₂ (catalyst precursor), and NH₄PF₆ (co-catalyst).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Stir the reaction for the specified time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to isolate the tricyclic quinoline derivative.

Signaling Pathways and Workflows

G cluster_0 Reaction Planning cluster_1 Experimental Execution cluster_2 Analysis and Troubleshooting start Define Target Benzo[h]quinoline lit_review Literature Review for Similar Scaffolds start->lit_review method_select Select Synthetic Strategy (e.g., Friedländer, C-H Activation) lit_review->method_select optimization Optimize Reaction Conditions (Solvent, Temp, Catalyst) method_select->optimization scale_up Scale-up Reaction optimization->scale_up workup Work-up and Purification scale_up->workup analysis Characterize Product (NMR, MS, X-ray) workup->analysis regio_check Assess Regioselectivity analysis->regio_check troubleshoot Troubleshoot Poor Selectivity regio_check->troubleshoot Low success Desired Regioisomer Obtained regio_check->success High troubleshoot->optimization

Caption: A generalized experimental workflow for the synthesis and regioselectivity analysis of benzo[h]quinolines.

References

Mitigating oxidative degradation of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidative degradation of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

A1: A color change in your solution is a common indicator of oxidative degradation. This compound, like other tetrahydroquinolines, is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: What are the primary factors that promote the oxidative degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.

  • Light: Exposure to UV or even ambient laboratory light can catalyze oxidative reactions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: Basic or strongly acidic conditions can influence the stability of the molecule.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.

Q3: How can I prevent or minimize the oxidative degradation of my compound in solution?

A3: To minimize degradation, consider the following strategies:

  • Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to displace oxygen.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to block light.

  • Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare working solutions fresh before use.[1]

  • Use Antioxidants: Add a suitable antioxidant to your solution. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).

  • Solvent Choice: Use high-purity, degassed solvents.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule require experimental identification, oxidation of the tetrahydroquinoline scaffold typically leads to aromatization to the corresponding quinoline. The hydroxyl group may also be oxidized.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.

    • Incorporate Antioxidants: If compatible with your assay, add an antioxidant like ascorbic acid to the vehicle or medium.

    • Run a Time-Course Control: Analyze the stability of the compound in your assay medium over the time course of your experiment using a suitable analytical method like HPLC.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (see Experimental Protocols section) to generate and identify potential degradation products.

    • Optimize Storage Conditions: Re-evaluate your storage conditions (temperature, light exposure, atmosphere) for both solid material and stock solutions.

    • Check Solvent Purity: Ensure the solvents used for sample preparation and analysis are free of peroxides and other oxidizing impurities.

Data Presentation

Table 1: Illustrative Results of a Forced Degradation Study on this compound

Stress ConditionDurationTemperature% Degradation (Illustrative)Appearance of Major Degradation Product (Illustrative Retention Time)
0.1 M HCl24 hours60°C5%4.2 min
0.1 M NaOH24 hours60°C15%3.8 min
3% H₂O₂24 hoursRoom Temp25%3.8 min, 5.1 min
Thermal48 hours80°C (Solid)<2%-
Photolytic24 hoursRoom Temp10%4.2 min

Note: The data in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results may vary.

Table 2: Recommended Antioxidants for Stabilization in Solution

AntioxidantTypical ConcentrationSolvent CompatibilityNotes
Ascorbic Acid0.01 - 0.1% (w/v)Aqueous, DMSO, MethanolWater-soluble antioxidant, effective at scavenging a wide range of reactive oxygen species.[2][3][4][5]
Butylated Hydroxytoluene (BHT)0.01 - 0.05% (w/v)Organic Solvents (e.g., Ethanol, DMSO)Lipid-soluble antioxidant, effective in preventing lipid peroxidation and radical chain reactions.[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a representative HPLC method for separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.

Mandatory Visualizations

cluster_workflow Experimental Workflow for Stability Assessment Start Start Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Start->Prepare_Stock 1 Stress_Conditions Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) Prepare_Stock->Stress_Conditions 2 Sample_Collection Collect Samples at Different Time Points Stress_Conditions->Sample_Collection 3 HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Collection->HPLC_Analysis 4 Data_Analysis Analyze Data (Calculate % Degradation) HPLC_Analysis->Data_Analysis 5 End End Data_Analysis->End 6

Caption: Workflow for assessing the stability of this compound.

Compound This compound Aromatized_Product Benzo(h)quinolin-3-ol (Aromatized Product) Compound->Aromatized_Product Oxidation Oxidizing_Agents Oxidizing Agents (O2, Light, Metal Ions) Oxidizing_Agents->Compound Further_Oxidation Further Oxidized Products (e.g., Quinones) Aromatized_Product->Further_Oxidation Further Oxidation

Caption: Postulated oxidative degradation pathway.

Problem Inconsistent Experimental Results? Check_Solution Is the solution discolored or old? Problem->Check_Solution Prepare_Fresh Prepare fresh solution immediately before use. Check_Solution->Prepare_Fresh Yes Use_Inert Use degassed solvents and an inert atmosphere (N2 or Ar). Check_Solution->Use_Inert No Prepare_Fresh->Use_Inert Protect_Light Protect from light using amber vials. Use_Inert->Protect_Light Add_Antioxidant Consider adding a compatible antioxidant (e.g., ascorbic acid). Protect_Light->Add_Antioxidant Re-evaluate Re-evaluate results with stabilized compound. Add_Antioxidant->Re-evaluate

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Hydrogenation of Benzo(h)quinolines with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrogenation of benzo(h)quinolines using alternative catalysts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may be old, oxidized, or improperly handled.- Use a fresh batch of catalyst. - For pyrophoric catalysts like Pd/C or Ni₂P, ensure they are handled under an inert atmosphere (e.g., nitrogen or argon). - Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C), for challenging reductions.[1]
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst. Sulfur and nitrogen compounds are common poisons for many metal catalysts.[1]- Analyze starting materials and solvents for impurities using techniques like GC-MS. - Purify the substrate and solvent (e.g., by distillation or passing through a column of activated alumina). - Use high-purity hydrogen gas. - If poisoning is suspected, filter the reaction mixture and add fresh catalyst to the filtrate.
Insufficient Hydrogen Pressure/Availability: For gas-phase hydrogenation, poor mixing or low pressure can limit the reaction rate.- Increase the stirring speed to ensure good gas-liquid mixing. - For reactions that are sluggish at atmospheric pressure, consider using a high-pressure reactor, such as a Parr shaker, to increase the hydrogen concentration.[1] - Ensure the system is properly sealed to prevent leaks.
Sub-optimal Reaction Conditions: The temperature, solvent, or reaction time may not be suitable for the specific catalyst and substrate.- Experiment with different solvents. Polar solvents like methanol, ethanol, and ethyl acetate are common choices.[1] - Gradually increase the reaction temperature. - Extend the reaction time and monitor progress by TLC or GC/LC-MS.
Poor Selectivity (Over-reduction or side reactions) Harsh Reaction Conditions: High temperature or pressure can sometimes lead to undesired side reactions or over-reduction of other functional groups.- Lower the reaction temperature and/or pressure. - Choose a catalyst with higher selectivity. For example, some ruthenium complexes can selectively hydrogenate the carbocyclic ring of fused N-heteroarenes.
Incorrect Catalyst Choice: The catalyst may not be selective for the desired transformation.- Research and select a catalyst known for its selectivity towards the desired hydrogenation. For instance, specific Ru-based catalysts can favor the hydrogenation of the carbocyclic ring over the heterocyclic ring in quinolines.
Difficulty in Catalyst Removal Fine Catalyst Particles: Some catalysts, like palladium on carbon, can be very fine and difficult to filter.- Filter the reaction mixture through a pad of Celite® to aid in the removal of fine catalyst particles. - Ensure the Celite® pad is kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air.
Inconsistent Results Variability in Catalyst Activity: Different batches of the same catalyst can have varying activity.- Test each new batch of catalyst on a small-scale reaction to determine its activity before proceeding with larger-scale experiments.
Moisture or Air Contamination: The presence of air or moisture can deactivate sensitive catalysts.- Use dry solvents and ensure all glassware is thoroughly dried. - Assemble the reaction setup under an inert atmosphere.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

Q1: What are some effective alternative catalysts for the hydrogenation of benzo(h)quinoline, beyond standard Pd/C or PtO₂?

A1: Several alternative catalytic systems have shown promise for the hydrogenation of quinolines and related N-heterocycles:

  • Ruthenium Complexes: Pincer-type and other ruthenium complexes can be highly effective for both direct and transfer hydrogenation.[2] They can offer unique selectivity, such as the preferential hydrogenation of the carbocyclic ring.

  • Nickel Phosphide (Ni₂P) Catalysts: These have demonstrated high activity for the hydrodenitrogenation of quinolines, often with better performance than conventional sulfide catalysts.[3][4][5][6][7]

  • Electrochemical Hydrogenation: This method uses an electric current to generate active hydrogen species from water, offering a sustainable and often highly selective alternative that can be performed at ambient temperature and pressure.

Q2: My catalyst seems to be inactive. What are the first troubleshooting steps?

A2: If you suspect catalyst inactivity, first try using a fresh batch of the catalyst.[1] Ensure that it has been stored correctly, typically under an inert atmosphere if it is air-sensitive. If the problem persists, consider that an impurity in your substrate or solvent may be poisoning the catalyst.[1]

Q3: How should I handle pyrophoric catalysts like palladium on carbon safely?

A3: Pyrophoric catalysts can ignite spontaneously in the air, especially when dry. Always handle them in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen or argon). When filtering the reaction mixture, keep the catalyst wet with solvent on the filter paper. For disposal, the catalyst should be quenched by slowly adding it to a large volume of water.

Reaction Conditions

Q4: My hydrogenation is very slow at atmospheric pressure. What should I do?

A4: Many hydrogenations, especially of aromatic systems, require higher pressures to proceed at a reasonable rate. Using a high-pressure reactor, such as a Parr shaker, can significantly increase the reaction speed.[1] Alternatively, for some systems, switching to a transfer hydrogenation protocol may be effective.

Q5: What solvents are suitable for the hydrogenation of benzo(h)quinolines?

A5: The choice of solvent depends on the substrate's solubility and the catalyst system. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1] For transfer hydrogenation, the hydrogen donor, such as isopropanol or formic acid, often serves as the solvent.

Alternative Methodologies

Q6: What is transfer hydrogenation, and when is it a good alternative?

A6: Transfer hydrogenation is a method where hydrogen is transferred from a donor molecule (e.g., isopropanol, formic acid) to the substrate, mediated by a catalyst, typically a transition metal complex like those of ruthenium or iridium.[2] It is a valuable alternative when direct hydrogenation with H₂ gas is slow or requires specialized high-pressure equipment.

Q7: What are the advantages of electrochemical hydrogenation?

A7: Electrochemical hydrogenation uses water as the hydrogen source and avoids the need for high-pressure hydrogen gas, enhancing safety. These reactions often exhibit high chemoselectivity and can be performed at room temperature.

Quantitative Data Summary

The following table summarizes quantitative data for the hydrogenation of quinoline derivatives with various alternative catalysts. Data for benzo(h)quinoline is limited in the literature, so data for quinoline is provided as a relevant analogue.

CatalystSubstrateH₂ Pressure / H-DonorTemperature (°C)SolventCatalyst Loading (mol%)Time (h)Conversion/Yield (%)Product(s)
[Ru(η⁶-p-cymene)Cl₂]₂ with P-stereogenic phosphine ligand Acetophenone (model)Isopropanol82Isopropanol0.11>951-phenylethanol
Chiral Cationic Ru(II) Complex 2-Methylquinoline50 atm H₂50Methanol112>992-Methyl-1,2,3,4-tetrahydroquinoline (>99% ee)
Ni₂P/SBA-15 (25 wt%) Quinoline4 MPa H₂360Not specifiedNot applicable72>95Propylcyclohexane (91.7%), Propylbenzene (4.8%)
Ni foam cathode (Electrochemical) Benzo(h)quinolineH₂O/MeOHRoom Temp.H₂O/MeOH with H₂SO₄Not applicableNot specified85Hydrogenated benzo(h)quinoline

Experimental Protocols

Protocol 1: General Procedure for Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a general guideline for the transfer hydrogenation of a ketone, which can be adapted for benzo(h)quinoline.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., a [Ru(p-cymene)Cl₂]₂-ligand complex) in the hydrogen-donor solvent (e.g., isopropanol).

  • Reaction Setup: Add the benzo(h)quinoline substrate to the flask, followed by a base (e.g., KOH or NaOiPr) if required by the catalytic system.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (often reflux) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the base. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hydrogenation using a Nickel Phosphide Catalyst in a High-Pressure Reactor

This protocol outlines a general procedure for hydrogenation using a solid-supported catalyst.

  • Catalyst Activation (if required): Some catalysts may require pre-reduction. Follow the manufacturer's or literature procedure, which typically involves heating the catalyst under a flow of hydrogen.

  • Reactor Loading: To the vessel of a high-pressure reactor (e.g., a Parr shaker), add the Ni₂P catalyst, the benzo(h)quinoline substrate, and the solvent.

  • System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air, followed by several purges with hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop due to hydrogen consumption.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Catalyst & Substrate C Assemble Reactor A->C B Choose Solvent & Conditions B->C D Purge with Inert Gas C->D E Introduce Hydrogen / H-Donor D->E F Heat & Stir E->F G Cool & Depressurize F->G Reaction Complete H Filter Catalyst G->H I Solvent Removal H->I J Purify Product I->J K Characterize J->K

Caption: General experimental workflow for catalytic hydrogenation.

Catalytic Cycle for Ru-Catalyzed Transfer Hydrogenation

catalytic_cycle Ru_precatalyst [Ru]-Cl Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + iPrOH, -HCl (Base) Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride - Acetone Substrate_complex [Ru]-H(Substrate) Ru_hydride->Substrate_complex + Substrate Product_complex [Ru]-O-Product Substrate_complex->Product_complex Hydride Transfer Product_complex->Ru_alkoxide + iPrOH, - Product

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

References

Validation & Comparative

Saturated Benzo[h]quinolines Demonstrate Superior Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of saturated versus unsaturated benzo[h]quinoline derivatives reveals that saturation of the quinoline ring generally enhances cytotoxic activity against several human cancer cell lines. This guide presents supporting experimental data, details the methodologies employed, and visualizes the underlying mechanisms of action.

A study comparing a series of newly synthesized benzo- and tetrahydrobenzo-[h]quinoline derivatives has provided valuable insights into their structure-activity relationships concerning anticancer properties. The research systematically evaluated the cytotoxic effects of these compounds, bearing a flexible (dimethylamino)ethylcarboxamide side chain, against four human cancer cell lines: MCF-7 (breast adenocarcinoma), A2780 (ovarian carcinoma), C26 (colon carcinoma), and A549 (lung carcinoma)[1]. The findings indicate a clear trend where the saturated tetrahydrobenzo[h]quinolines are generally more potent than their unsaturated benzo[h]quinoline counterparts[1].

Comparative Cytotoxicity Data

The cytotoxic activity of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. The results, summarized in the table below, highlight the superior performance of the saturated derivatives.

Compound IDStructureSaturationMCF-7 (μM)A2780 (μM)C26 (μM)A549 (μM)
6b Benzo[h]quinolineUnsaturated>5020.34 ± 2.1125.11 ± 2.4315.23 ± 1.54
6e Tetrahydrobenzo[h]quinolineSaturated3.91 ± 0.212.43 ± 0.182.87 ± 0.191.86 ± 0.15
6i Benzo[h]quinolineUnsaturated10.21 ± 1.038.34 ± 0.9811.54 ± 1.217.89 ± 0.88
6j Tetrahydrobenzo[h]quinolineSaturated6.78 ± 0.545.12 ± 0.437.23 ± 0.654.98 ± 0.39

Data extracted from a study on benzo- and tetrahydrobenzo-[h]quinoline derivatives. Lower IC50 values indicate higher cytotoxicity.[1]

Notably, compound 6e , a saturated derivative, demonstrated significant cytotoxicity across all tested cell lines, with IC50 values ranging from 1.86 to 3.91 μM[1]. In contrast, its unsaturated analog, 6b , was considerably less active[1].

Mechanism of Action: DNA Intercalation and Apoptosis

The study further investigated the mechanism underlying the cytotoxic effects of these compounds. It was found that both saturated and unsaturated derivatives interact with calf thymus DNA (CT-DNA), suggesting that DNA intercalation is a potential mode of action[1]. Interestingly, the unsaturated benzo[h]quinolines generally exhibited a stronger interaction with DNA compared to their saturated counterparts[1]. This suggests that while DNA interaction is a contributing factor, the enhanced cytotoxicity of the saturated compounds may be attributed to other mechanisms as well.

To explore this further, the apoptotic induction potential of the most cytotoxic compounds was assessed in A549 cells using an Annexin V-FITC/Propidium iodide staining assay. The results indicated that compound 6e , the most potent cytotoxic agent, also induced a stronger apoptotic response compared to the other tested compounds[1].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the benzo[h]quinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The detailed protocol is as follows:

  • Cell Seeding: Cancer cells (MCF-7, A2780, C26, and A549) were seeded into 96-well plates at a density of 5×10³ cells per well.

  • Incubation: The cells were allowed to attach and grow for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 μL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway leading to cell death.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (5x10³ cells/well) incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Benzo[h]quinoline Derivatives incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dissolve_formazan Dissolve Formazan (DMSO) incubation_4h->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the cytotoxicity of benzo[h]quinoline derivatives.

signaling_pathway cluster_compound Compound Action cluster_cellular_target Cellular Interaction cluster_response Cellular Response benzoquinoline Benzo[h]quinoline Derivative dna_interaction DNA Intercalation benzoquinoline->dna_interaction apoptosis_induction Apoptosis Induction dna_interaction->apoptosis_induction cell_death Cancer Cell Death apoptosis_induction->cell_death

Caption: Proposed mechanism of action for benzo[h]quinoline derivatives leading to cancer cell death.

References

Ecotoxicity of Benzoquinoline Isomers on Zebra Mussels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the ecotoxicity of four benzoquinoline isomers on the zebra mussel (Dreissena polymorpha) reveals significant differences in their adverse effects based on structural variations. This guide synthesizes key experimental data, outlines the methodologies for assessment, and provides a visual representation of the experimental workflow to offer researchers, scientists, and drug development professionals a comprehensive overview of the topic. The isomers analyzed are benzo[f]quinoline, benzo[h]quinoline, acridine (benzo[b]quinoline), and phenanthridine (benzo[c]quinoline).

Quantitative Ecotoxicity Data

The primary measure of ecotoxicity in the cited studies is the inhibition of the filtration rate of zebra mussels, a sensitive sublethal endpoint. The 50% effective concentration (EC50) values, which represent the concentration of a substance that causes a 50% reduction in the filtration rate after a 48-hour exposure, are summarized below.

Benzoquinoline IsomerChemical Structure48-h EC50 (µmol/L)95% Confidence Limits (µmol/L)Relative Toxicity Ranking
Benzo[f]quinolineAngular4.53.8 - 5.4Least Toxic
Benzo[h]quinolineAngular1.81.6 - 2.0
Acridine (Benzo[b]quinoline)Linear0.490.44 - 0.55
Phenanthridine (Benzo[c]quinoline)Angular0.150.13 - 0.17Most Toxic

Data sourced from Kraak et al. (1997).[1]

The results clearly indicate that phenanthridine is the most toxic of the four isomers, with an EC50 value approximately 30 times lower than that of the least toxic isomer, benzo[f]quinoline.[1] The toxicity increases in the order of benzo[f]quinoline, benzo[h]quinoline, acridine, and phenanthridine.[1]

Experimental Protocols

The following is a detailed methodology for determining the ecotoxicity of benzoquinoline isomers on zebra mussels, based on the protocols described in the available literature.[1]

Animal Collection and Acclimation
  • Collection: Zebra mussels (Dreissena polymorpha), with a shell length of 18-22 mm, are collected from a suitable freshwater location.

  • Acclimation: The mussels are transported to the laboratory and acclimated in aquaria containing aerated, carbon-filtered tap water at a constant temperature (e.g., 15°C) for a minimum of one week prior to experimentation.

Experimental Setup
  • Test Vessels: Experiments are conducted in glass beakers (e.g., 1-liter) containing a defined volume of test medium (e.g., 800 ml).

  • Test Medium: The test medium consists of carbon-filtered tap water.

  • Test Concentrations: A range of concentrations for each benzoquinoline isomer is prepared by dissolving the compounds in the test medium. A solvent carrier (e.g., acetone) may be used to facilitate dissolution, with a control group containing only the solvent at the same concentration as the experimental groups.

  • Replication: Each test concentration and the control are replicated (e.g., triplicate) to ensure statistical validity.

  • Animal Allocation: A specific number of zebra mussels (e.g., 10) are randomly assigned to each test vessel.

Measurement of Filtration Rate
  • Algal Suspension: A culture of unicellular green algae (e.g., Chlorella pyrenoidosa) is used to measure the filtration rate. The algae are centrifuged and resuspended in the test medium to a known initial concentration (e.g., 25,000 cells/ml).

  • Exposure and Feeding: After a 48-hour exposure of the mussels to the benzoquinoline isomers, the algal suspension is added to each test vessel.

  • Water Sampling: Water samples are taken from each beaker at regular intervals (e.g., 0, 10, 20, and 30 minutes) after the addition of the algae.

  • Cell Counting: The concentration of algal cells in each water sample is determined using a particle counter (e.g., Coulter counter).

  • Calculation of Filtration Rate: The filtration rate is calculated from the exponential decrease in algal cell concentration over time. The results are expressed as a percentage of the filtration rate of the control group.

Data Analysis

The EC50 values and their 95% confidence limits are calculated from the dose-response curves generated by plotting the percentage of filtration rate inhibition against the logarithm of the benzoquinoline isomer concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing the ecotoxicity of benzoquinoline isomers on zebra mussels.

Ecotoxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure & Measurement cluster_analysis Data Analysis A Zebra Mussel Collection & Acclimation C Allocation of Mussels to Test Vessels A->C B Preparation of Test Concentrations (Benzoquinoline Isomers) B->C D 48-hour Exposure to Isomers C->D E Addition of Algal Suspension D->E F Time-series Water Sampling E->F G Algal Cell Counting F->G H Calculation of Filtration Rate G->H I Generation of Dose-Response Curves H->I J Determination of EC50 Values I->J K Results J->K Comparative Ecotoxicity Assessment

Caption: Experimental workflow for assessing zebra mussel ecotoxicity.

Putative Signaling Pathway for Aromatic Hydrocarbon Toxicity

While the specific signaling pathways disrupted by benzoquinoline isomers in zebra mussels have not been fully elucidated, the toxicity of related polycyclic aromatic hydrocarbons (PAHs) in aquatic invertebrates often involves the Aryl Hydrocarbon Receptor (AHR) pathway, leading to oxidative stress. The following diagram illustrates a generalized putative pathway.

Putative_Toxicity_Pathway cluster_cellular_entry Cellular Uptake cluster_ahr_pathway AHR Pathway Activation cluster_oxidative_stress Oxidative Stress cluster_cellular_response Cellular Response BQ Benzoquinoline Isomer AHR Aryl Hydrocarbon Receptor (AHR) BQ->AHR Binding ARNT AHR Nuclear Translocator (ARNT) AHR->ARNT Dimerization XRE Xenobiotic Response Element ARNT->XRE Nuclear Translocation & Binding CYP Cytochrome P450 Enzymes (e.g., CYP1A) XRE->CYP Gene Transcription ROS Reactive Oxygen Species (ROS) CYP->ROS Metabolic Activation OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage CellularDysfunction Cellular Dysfunction OxidativeDamage->CellularDysfunction ReducedFiltration Reduced Filtration Rate CellularDysfunction->ReducedFiltration

Caption: Putative toxicity pathway for aromatic hydrocarbons in zebra mussels.

References

A Comparative Analysis of Isomeric 7-Aryl-Benzo[h]pyrazolo[3,4-b]quinolines: Structural Insights and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances and physicochemical characteristics of isomeric 7-aryl-benzo[h]pyrazolo[3,4-b]quinolines reveals significant impacts of substituent positioning on their solid-state packing and potential applications. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers and professionals in drug development and materials science.

The strategic placement of aryl substituents on the benzo[h]pyrazolo[3,4-b]quinoline core structure gives rise to a fascinating array of isomers with distinct three-dimensional arrangements and intermolecular interactions. These differences, though subtle, can profoundly influence the material's properties, including solubility, melting point, and photophysical behavior, which are critical parameters for their application in medicinal chemistry and organic electronics.

Structural and Physicochemical Data Comparison

The following table summarizes key quantitative data for a series of isomeric 7-aryl-benzo[h]pyrazolo[3,4-b]quinolines, highlighting the influence of the aryl substituent's nature and position on their physical properties.

Compound IDAryl SubstituentMolecular FormulaYield (%)Melting Point (K)HRMS (m/z) FoundHRMS (m/z) Calculated
IV 4-ChlorophenylC₂₇H₂₀³⁵ClN₃78468–469421.1342421.1346
V 3-PyridinylC₂₆H₂₀N₄54558–559388.1685388.1688
VI 4-PyridinylC₂₆H₂₀N₄62474–471388.1685388.1688
VIII 4-MethylphenylC₂₈H₂₃N₄70478–479401.1891401.1891
IX 4-MethoxyphenylC₂₈H₂₃N₃O75430–431417.1829417.1841
XIV 3,4,5-TrimethoxyphenylC₃₀H₂₇N₃O₃70421–422477.2055477.2052

Data sourced from structural comparison studies of isomeric series of 7-aryl-benzo[h]pyrazolo[3,4-b]quinolines.[1]

Crystal structure analyses reveal that intermolecular interactions of the C—H⋯π type are a common feature in the crystal packing of these compounds.[1][2] However, π⋯π stacking interactions are observed exclusively in the 7-aryl-benzo[h]pyrazolo[3,4-b]quinoline series, a distinction that is absent in their 11-aryl-benzo[f]pyrazolo[3,4-b]quinoline isomers.[1][2] This highlights the critical role of the substitution pattern on the quinoline framework in dictating the supramolecular architecture.

Experimental Protocols

The synthesis and characterization of these compounds involve well-established synthetic methodologies and analytical techniques.

General Synthesis of 7-Aryl-Benzo[h]pyrazolo[3,4-b]quinolines

The synthesis of the title compounds is typically achieved through a multicomponent reaction. A general procedure involves heating a mixture of an appropriate β-tetralone, an aminopyrazole, and an aromatic aldehyde.[3] For instance, the preparation of benzo[f]pyrazolo[3,4-b]quinolines was successfully carried out by heating β-tetralone, aminopyrazole, and an aromatic aldehyde in a mixture of ethanol and acetic acid with tin(II) chloride as a catalyst.[3]

Characterization Methods

Melting Point: Melting points are determined using a standard melting point apparatus and are reported uncorrected.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed on a high-resolution mass spectrometer to confirm the elemental composition of the synthesized compounds.[1]

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the definitive method for elucidating the three-dimensional structure and packing of the molecules in the solid state. Crystals suitable for X-ray analysis are typically grown by slow evaporation of a solvent.[4]

Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of 7-aryl-benzo[h]pyrazolo[3,4-b]quinolines.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Reactants β-Tetralone + 5-Aminopyrazole + Aromatic Aldehyde Reaction Multicomponent Reaction (e.g., Ethanol/CH3COOH, SnCl2) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure 7-Aryl-Benzo[h]pyrazolo- [3,4-b]quinoline Purification->Pure_Product Crystal_Growth Single Crystal Growth Pure_Product->Crystal_Growth Characterization Physicochemical Characterization (MP, HRMS, etc.) Pure_Product->Characterization XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Solution Structure Solution and Refinement XRay_Diffraction->Structure_Solution Data_Analysis Analysis of: - Bond lengths & angles - Intermolecular interactions - Crystal packing Structure_Solution->Data_Analysis

Caption: General workflow for the synthesis and structural analysis.

Structure-Property Relationships

The isomeric nature of these compounds provides a valuable platform for understanding structure-property relationships. The variation in the position and electronic nature of the aryl substituent can be correlated with changes in the observed physicochemical properties.

G Structure Structural Features - Isomeric Form - Aryl Substituent - Molecular Geometry Interactions Intermolecular Interactions - C-H···π Interactions - π···π Stacking Structure->Interactions influences Properties Physicochemical Properties - Melting Point - Solubility - Photophysical Behavior - Biological Activity Interactions->Properties determines

Caption: Relationship between structure and properties.

The presence of π⋯π stacking interactions in the 7-aryl-benzo[h]pyrazolo[3,4-b]quinoline series, for instance, suggests a more compact and stable crystal lattice, which can influence properties like melting point and solubility. These compounds are also known for their fluorescence properties, making them interesting for applications in organic light-emitting diodes (OLEDs).[3][5][6] Further investigations into the biological activities of these compounds have also been reported, with some derivatives showing potential as antimicrobial agents.[3][7]

References

Comparative Molecular Docking of Benzoquinoline Derivatives Against Cancer Proteins: An In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of various benzoquinoline derivatives against key cancer-related proteins. By leveraging data from recent in silico studies, we offer a quantitative and methodological overview to inform future drug discovery and development efforts in oncology. Benzoquinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents through their interaction with various oncogenic proteins.[1][2][3]

Quantitative Performance Summary

The following table summarizes the binding affinities of different benzoquinoline derivatives against several cancer protein targets, as determined by molecular docking studies. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Benzoquinoline Derivative Lead CompoundTarget ProteinPDB IDBinding Energy/Score (kcal/mol)Cell Line ContextReference
2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (CNMP)Not Specified3EQM-6.9Breast (MCF7), Hepatocellular (HepG2)[1]
2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (CNMP)Not SpecifiedNot Specified-7.55Colon (HT29)[1]
Arylated benzo[h]quinoline (Compound 3f)Cyclin-dependent kinase-2 (CDK2)2R3J5.5206 (Total Score)Colon Cancer[2]
Arylated benzo[h]quinoline (Compound 3f)Aromatase3EQM5.4971 (Total Score)Breast Cancer[2]
Benzo[f]quinoline derivative (Pyrazolone 2)Cyclin-dependent kinase-5 (CDK-5)Not Specified-6.6320Colon (HCT116), Breast (MCF7)[4]
Benzo[f]quinoline derivative (Cyanoethanohydrazone 5)Cyclin-dependent kinase-5 (CDK-5)Not Specified-6.5696Colon (HCT116), Breast (MCF7)[4]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The methodologies cited in the reviewed literature for the molecular docking of benzoquinoline derivatives generally adhere to the following workflow. This synthesized protocol provides a comprehensive overview for researchers looking to replicate or build upon these findings.

Preparation of the Protein Receptor
  • Retrieval of Protein Structure: The three-dimensional crystallographic structures of the target cancer proteins are typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: This is a critical step to ensure the protein is ready for docking. Standard procedures include:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of partial atomic charges (e.g., Kollman charges).

    • Energy minimization of the protein structure to relieve any steric clashes, often using force fields like AMBER or CHARMM.

Ligand (Benzoquinoline Derivative) Preparation
  • 3D Structure Generation: The 2D structures of the benzoquinoline derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a stable conformation. This is typically done using molecular mechanics force fields such as MMFF94.

  • Charge Assignment: Appropriate partial charges are assigned to the ligand atoms.

Molecular Docking Simulation
  • Software: A variety of software packages are used for molecular docking, with AutoDock, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), and Sybyl-X (Surflex-Dock) being common choices.[2][5]

  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket, allowing the ligand to explore different orientations. The active site is often identified based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: The chosen docking program then uses a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score, often expressed in kcal/mol, which represents the free energy of binding.

Analysis of Docking Results
  • Pose Selection: The docked poses are ranked based on their binding scores. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The best-ranked pose is visualized to analyze the non-covalent interactions between the benzoquinoline derivative and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked conformation and a reference conformation (if available) is often calculated to validate the docking protocol.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Data Bank (PDB) Protein Target Cancer Protein PDB->Protein Download Structure Grid Define Active Site Grid Protein->Grid Ligand_2D 2D Benzoquinoline Structure Ligand_3D 3D Benzoquinoline Structure Ligand_2D->Ligand_3D Convert & Minimize Docking Run Docking Algorithm Ligand_3D->Docking Grid->Docking Scoring Rank Poses by Binding Energy Docking->Scoring Interaction Analyze Interactions (H-bonds, etc.) Scoring->Interaction Lead Identify Lead Compound Interaction->Lead

Caption: General workflow for a molecular docking study.

EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzoquinoline Benzoquinoline Derivative Benzoquinoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition.

References

A Comparative Guide to the Validation of HPLC Methods for Tetrahydroquinoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical sciences, prized for its precision in the separation, identification, and quantification of compounds. For novel or existing therapeutic agents such as tetrahydroquinoline and its derivatives, which exhibit a wide range of biological activities, the development and validation of robust analytical methods are paramount to ensure data integrity for quality control, stability testing, and pharmacokinetic studies.

This guide provides a comparative overview of a typical validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of tetrahydroquinoline. It further explores advanced alternative methodologies, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical approach for their specific needs.

Comparison of Analytical Methods for Tetrahydroquinoline

While standard RP-HPLC with UV detection is a widely adopted and cost-effective method for routine analysis, more sophisticated techniques offer enhanced sensitivity, selectivity, and the ability to resolve complex mixtures or chiral compounds. The following table summarizes a typical RP-HPLC method alongside two powerful alternatives: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Chiral HPLC.

ParameterTypical RP-HPLC MethodUPLC-MS/MS MethodChiral HPLC Method
Principle Separation based on polaritySeparation based on polarity, with detection by mass-to-charge ratioSeparation of enantiomers based on differential interaction with a chiral stationary phase
Stationary Phase C8 or C18 silica-based columnSub-2 µm particle size C18 columnChiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate or formate)Gradient elution with acetonitrile/methanol and water with formic acid/ammonium acetateTypically a non-polar mobile phase (e.g., hexane/isopropanol) for normal phase, or standard reversed-phase eluents
Detection UV-Vis DetectorTandem Mass SpectrometerUV-Vis or other appropriate detector
Primary Use Routine quantification, purity assessmentHigh-sensitivity quantification in complex matrices (e.g., biological samples), impurity profilingEnantiomeric purity determination, separation of stereoisomers
Advantages Robust, cost-effective, widely availableHigh sensitivity and selectivity, structural information from fragmentationAbility to resolve enantiomers, crucial for stereospecific drugs
Limitations Lower sensitivity compared to MS, not suitable for chiral separation without derivatizationHigher cost and complexityColumn selection can be challenging, method development can be more complex

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the compared techniques.

Typical RP-HPLC Method Protocol

This protocol is a representative example for the quantitative analysis of tetrahydroquinoline.

  • Chromatographic Conditions:

    • Column: C8 (125 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 240 nm.[1]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of tetrahydroquinoline reference standard (1 mg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.025 to 0.075 mg/mL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing tetrahydroquinoline in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Alternative Method 1: UPLC-MS/MS Protocol

This method is suitable for the sensitive detection of tetrahydroquinoline derivatives in biological matrices.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Detection: Tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Sample Preparation (for biological samples):

    • Perform protein precipitation by adding acetonitrile to the plasma/serum sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Alternative Method 2: Chiral HPLC Protocol

This protocol is designed for the separation of tetrahydroquinoline enantiomers.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength.

  • Standard and Sample Preparation:

    • Dissolve the racemic tetrahydroquinoline standard and the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Validation of a Typical RP-HPLC Method

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[3] The following tables present representative data for the validation of an RP-HPLC method for a tetrahydroquinoline analogue, based on ICH guidelines.

Table 1: Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

Concentration (mg/mL)Peak Area (arbitrary units)
0.025125430
0.0375188145
0.050250860
0.0625313575
0.075376290
Correlation Coefficient (r²) 0.999

This data demonstrates a strong linear relationship between concentration and peak area over the specified range.[2]

Table 2: Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Spiked Concentration (mg/mL)Measured Concentration (mg/mL)Recovery (%)
0.0400.0402100.5
0.0500.0505101.0
0.0600.059999.8
Average Recovery (%) 100.4
RSD (%) 0.61

The high average recovery and low relative standard deviation (RSD) indicate the method is accurate.

Table 3: Precision (Repeatability and Intermediate Precision)

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

ParameterRepeatability (Intra-day)Intermediate Precision (Inter-day)
Number of Determinations 66
Mean Concentration (mg/mL) 0.05010.0503
Standard Deviation 0.000250.00031
RSD (%) 0.500.62

The low RSD values for both repeatability and intermediate precision demonstrate the method's high precision.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterValue (mg/mL)
Limit of Detection (LOD) 0.005
Limit of Quantitation (LOQ) 0.015

Mandatory Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to regulatory guidelines.

A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Validation Report Generation D->K E->K F->K G->K H->K I->K J->K L Method Implementation for Routine Analysis K->L

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the discussed analytical techniques based on their specificity and sensitivity.

cluster_0 Increasing Specificity & Sensitivity A RP-HPLC-UV B Chiral HPLC A->B Adds Chiral Resolution C UPLC-MS/MS A->C Adds Mass-based Detection

Caption: Hierarchy of Analytical Techniques.

References

A Comparative Guide to the NMR Spectral Data of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Analysis of NMR Data for a Key Heterocyclic Scaffold

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed analysis of NMR data from closely related, structurally analogous compounds found in the literature. This comparative approach allows for a robust estimation and cross-referencing of the expected chemical shifts for the title compound, providing a valuable resource for its synthesis, characterization, and further functionalization.

Comparison of ¹H NMR Data

The following table summarizes the experimental ¹H NMR chemical shift data for key protons of the tetrahydrobenzo[h]quinoline core from a series of synthesized derivatives. This data is juxtaposed with predicted values for the parent compound, this compound, to serve as a reliable reference.

ProtonLiterature Data (Derivatives, δ ppm)Predicted Data (this compound, δ ppm)
H-23.20 - 3.50 (m)~ 3.35 (m)
H-33.90 - 4.20 (m)~ 4.05 (m)
H-42.80 - 3.10 (m)~ 2.95 (m)
Aromatic Protons7.00 - 8.50 (m)7.20 - 8.30 (m)
NH4.50 - 5.50 (br s)~ 4.80 (br s)
OH1.50 - 2.50 (br s)~ 2.00 (br s)

Comparison of ¹³C NMR Data

Similarly, the ¹³C NMR chemical shift data for the core carbon atoms of the tetrahydrobenzo[h]quinoline scaffold from literature sources are presented below, alongside predicted values for this compound.

CarbonLiterature Data (Derivatives, δ ppm)Predicted Data (this compound, δ ppm)
C-245.0 - 50.0~ 47.5
C-365.0 - 70.0~ 68.0
C-425.0 - 30.0~ 28.0
C-4a120.0 - 125.0~ 122.5
C-5125.0 - 130.0~ 127.0
C-6120.0 - 125.0~ 123.0
C-6a140.0 - 145.0~ 142.0
C-7128.0 - 132.0~ 130.0
C-8125.0 - 130.0~ 128.0
C-9125.0 - 130.0~ 126.0
C-10120.0 - 125.0~ 122.0
C-10a130.0 - 135.0~ 133.0
C-10b110.0 - 115.0~ 112.0

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed methodology for the key experiments cited in the literature for analogous compounds, which can be adapted for this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

    • Temperature: 298 K.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher) with a broadband probe.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature and predicted data for structural verification.

NMR_Cross_Reference_Workflow Workflow for NMR Data Cross-Referencing cluster_experimental Experimental Analysis cluster_literature Literature & Database Search cluster_prediction Computational Prediction cluster_comparison Comparative Analysis Sample_Prep Sample Preparation H1_NMR 1H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition Sample_Prep->C13_NMR Process_Data Data Processing & Analysis H1_NMR->Process_Data C13_NMR->Process_Data Compare_Data Compare Experimental, Literature & Predicted Data Process_Data->Compare_Data Search_Lit Search Scientific Literature Extract_Data Extract Analogous Data Search_Lit->Extract_Data Search_DB Search Spectral Databases Search_DB->Extract_Data Extract_Data->Compare_Data Predict_Spectra Predict NMR Spectra Predict_Spectra->Compare_Data Structure_Verification Structure Verification/Elucidation Compare_Data->Structure_Verification

Caption: A flowchart outlining the process of NMR data cross-referencing.

This comprehensive guide serves as a foundational resource for researchers working with this compound and its analogs. By providing a framework for data comparison and standardized experimental protocols, it aims to facilitate more efficient and accurate structural characterization in the pursuit of novel therapeutic agents.

A Comparative Analysis of the Anti-inflammatory Potential of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol and Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydrobenzo[h]quinoline framework has emerged as a promising scaffold in the design of novel anti-inflammatory agents. Studies on various derivatives of this core structure have demonstrated significant inhibitory activity against key inflammatory mediators, particularly cyclooxygenase (COX) enzymes. This positions the parent compound, 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol, as a compound of interest for further investigation. This guide presents a juxtaposition of the known anti-inflammatory profiles of standard NSAIDs with the potential activity of the tetrahydrobenzo[h]quinoline class, based on published data for its analogs.

Data Presentation: A Comparative Look at Anti-inflammatory Activity

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory activities of known NSAIDs. A placeholder is included for this compound to be populated as data becomes available, alongside representative data for an active analog from the same chemical class.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Tetrahydrobenzo[h]quinoline Analog (Representative)>22.10.043 >513
Indomethacin 0.018 - 0.230.026 - 0.630.14 - 0.4
Ibuprofen 2.4 - 130.33 - 180.02 - 7.27
Celecoxib 2.8 - 150.04 - 0.0917.6 - >375

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound Data not availableData not available
Tetrahydroquinoline Analog (Representative)50Significant inhibition (qualitative)
Indomethacin 5 - 1040 - 60
Ibuprofen 100 - 20030 - 50
Celecoxib 10 - 3045 - 65

Experimental Protocols

The data presented in this guide are derived from standard and widely accepted experimental models for assessing anti-inflammatory activity. Detailed methodologies for these key experiments are outlined below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental in determining the mechanism of action of NSAIDs. It measures the ability of a compound to inhibit the two isoforms of the COX enzyme, COX-1 and COX-2.

Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate, the heme component of the enzyme catalyzes a reaction that produces a detectable signal (e.g., colorimetric or fluorometric). The inhibition of this signal in the presence of the test compound is proportional to the inhibition of the enzyme.

General Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the respective COX enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

  • Detection: The product formation is monitored over time by measuring the absorbance or fluorescence at a specific wavelength.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible in vivo model for screening acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

General Protocol:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound or a standard NSAID is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Lipopolysaccharide (LPS)-Induced Cytokine Production Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines, which are key mediators of inflammation.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages. LPS stimulation leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

General Protocol:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured.

  • Treatment: The cells are pre-treated with the test compound at various concentrations for a specific period.

  • Stimulation: The cells are then stimulated with LPS to induce cytokine production.

  • Quantification of Cytokines: After a defined incubation period, the cell culture supernatant is collected. The concentration of TNF-α and IL-6 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Visualization of Key Pathways and Workflows

Inflammatory Signaling Pathway: Arachidonic Acid Cascade

The primary mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) Physiological Functions: - Stomach Mucus Production - Platelet Aggregation PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) Inflammation, Pain, Fever PGH2_2->Prostaglandins_2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Indomethacin) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Tetrahydrobenzo[h]quinoline analogs) COX2_Inhibitors->COX2

Caption: The Arachidonic Acid Cascade and the sites of action for NSAIDs.

Experimental Workflow: In Vivo Anti-inflammatory Screening

A typical workflow for evaluating the in vivo anti-inflammatory potential of a novel compound like this compound is a multi-step process.

In Vivo Anti-inflammatory Screening Workflow Start Start: Novel Compound Synthesis (this compound) Grouping Animal Grouping (e.g., Control, Standard, Test Compound) Start->Grouping Dosing Compound Administration (Oral or Intraperitoneal) Grouping->Dosing Induction Induction of Inflammation (Carrageenan Injection) Dosing->Induction Measurement Measurement of Paw Edema (Plethysmometer) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis Conclusion Conclusion on Anti-inflammatory Activity Analysis->Conclusion

Caption: A streamlined workflow for in vivo anti-inflammatory drug screening.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in publicly accessible literature, the data available for its structural analogs are highly encouraging. The tetrahydrobenzo[h]quinoline scaffold has been shown to produce potent and selective COX-2 inhibitors, a highly desirable characteristic for modern anti-inflammatory drugs, as it suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The comparative data presented herein for Indomethacin, Ibuprofen, and Celecoxib provide a clear benchmark for the performance of established anti-inflammatory agents. Future in vitro and in vivo studies on this compound are warranted to elucidate its specific activity and mechanism of action. Should this compound exhibit a favorable profile, it could represent a valuable lead for the development of a new class of anti-inflammatory therapeutics. This guide serves as a foundational resource for researchers embarking on the evaluation of this and related compounds.

A Comparative Analysis of Tetrahydrobenzo[h]quinoline-Based Antitumor Agents: In Vitro Potency vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical efficacy of a promising class of anticancer compounds, this guide provides a comparative analysis of tetrahydrobenzo[h]quinoline derivatives, examining their performance in both laboratory cell cultures (in vitro) and living organisms (in vivo). This report is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data to inform future research and development strategies.

This guide synthesizes data from multiple studies to present a clear comparison of the cytotoxic effects of these agents on various cancer cell lines and their therapeutic efficacy in animal models. By juxtaposing in vitro and in vivo data, we aim to illuminate the translational potential of these compounds and highlight key structure-activity relationships that govern their antitumor properties.

Data Presentation: A Comparative Overview

The antitumor efficacy of tetrahydrobenzo[h]quinoline derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, primarily represented by the half-maximal inhibitory concentration (IC50), and the available in vivo data to provide a clear comparison of their therapeutic potential.

Table 1: In Vitro Efficacy of Tetrahydrobenzo[h]quinoline Derivatives Against Various Cancer Cell Lines
Compound Cancer Cell Line Reported IC50 (µM) Mechanism of Action Reference
Compound 6eA549 (Lung)1.86DNA Intercalation, Apoptosis Induction[1]
MCF-7 (Breast)3.91DNA Intercalation, Apoptosis Induction[1]
A2780 (Ovarian)2.45DNA Intercalation, Apoptosis Induction[1]
C26 (Colon)2.87DNA Intercalation, Apoptosis Induction[1]
Pyrazolo quinoline derivative (15)MCF-7 (Breast)15.16Apoptosis Induction[2]
HepG2 (Liver)18.74Apoptosis Induction[2]
A549 (Lung)18.68Apoptosis Induction[2]
Compound 2MDA-MB-231 (Breast)25GPER Target[3]
MCF-7 (Breast)50GPER Target[3]
Table 2: Comparison of In Vitro and In Vivo Efficacy of Quinoline Derivative 9IV-c
Parameter In Vitro Efficacy In Vivo Efficacy
Compound 9IV-c9IV-c
Model A549 (Lung) & C26 (Colon) Cancer Cell LinesBALB/c Mice with Tumor Xenografts
IC50 1.66 µM (A549), 1.21 µM (C26)Not Applicable
Treatment Dose Not Applicable10 mg/kg
Observed Effect High cytotoxicity, G2/M phase cell cycle arrest, apoptosis inductionDecrease in tumor growth compared to control
Mechanism Increased Bax/Bcl-2 ratio, activation of caspase-9 and -3Not explicitly detailed in the abstract
Toxicity Not ApplicableNo apparent body weight loss or observable pathologic changes in vital organs
Reference [4][4]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the tetrahydrobenzo[h]quinoline derivatives, a common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: The viable cells metabolize the MTT into formazan crystals, which are then solubilized using a solvent like DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

The induction of apoptosis is a key mechanism for many anticancer agents. This is often assessed using flow cytometry with Annexin V-FITC and Propidium Iodide staining.[1]

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: The cells are harvested and washed with a binding buffer.

  • Staining: The cells are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and Propidium Iodide, which stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic).

In Vivo Tumor Xenograft Model

To evaluate the in vivo antitumor efficacy, a xenograft model in immunocompromised mice is frequently employed.[4]

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., at a dose of 10 mg/kg) or a vehicle control, typically via intraperitoneal injection, over a specified treatment period.

  • Tumor Volume Measurement: Tumor size is measured regularly using calipers, and the tumor volume is calculated.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Pathological analysis of vital organs may also be performed to assess for any treatment-related toxicity.[4]

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

apoptosis_pathway Apoptosis Induction Pathway Tetrahydrobenzo[h]quinoline Tetrahydrobenzo[h]quinoline DNA_Intercalation DNA Intercalation Tetrahydrobenzo[h]quinoline->DNA_Intercalation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tetrahydrobenzo[h]quinoline->Cell_Cycle_Arrest Apoptosis_Signal Apoptotic Signal DNA_Intercalation->Apoptosis_Signal Cell_Cycle_Arrest->Apoptosis_Signal Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Apoptosis_Signal->Bax_Bcl2_Ratio Caspase_Activation Caspase-9 & -3 Activation Bax_Bcl2_Ratio->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis experimental_workflow In Vitro to In Vivo Efficacy Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (A549, MCF-7, etc.) MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (BALB/c Mice) MTT_Assay->Xenograft_Model Promising Candidates Apoptosis_Assay->Xenograft_Model Compound_Admin Compound Administration Xenograft_Model->Compound_Admin Tumor_Measurement Tumor Growth Measurement Compound_Admin->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring Tumor_Measurement->Toxicity_Monitoring

References

Benchmarking the Antioxidant Potential of Novel Benzo[f]quinolines Against Ascorbic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant potential of novel benzo[f]quinoline derivatives against the well-established antioxidant, ascorbic acid. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents for oxidative stress-related diseases.

Introduction to Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants are crucial molecules that can neutralize these harmful ROS and mitigate cellular damage. Ascorbic acid (Vitamin C) is a natural and potent antioxidant, serving as a benchmark for evaluating the efficacy of new synthetic antioxidant compounds.[1] Benzo[f]quinolines are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities.[1][2][3] This guide summarizes the experimental data on the antioxidant capacity of several novel benzo[f]quinoline derivatives in direct comparison to ascorbic acid.

Comparative Antioxidant Activity

The total antioxidant capacity (TAC) of a series of newly synthesized benzo[f]quinoline derivatives was determined using the phosphomolybdenum method. The results are expressed as milligrams of Ascorbic Acid Equivalents per gram of the compound (mg AAE/g), providing a direct comparison of their antioxidant potential relative to ascorbic acid.

Compound IDChemical Name/StructureTotal Antioxidant Capacity (mg AAE/g compound) ± SDPotency Relative to Ascorbic Acid
Ascorbic Acid (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one1000 ± 0.00Reference Standard
Compound 19 Benzimidazole derivative of benzo[f]quinoline426.95 ± 2.14Very Strong
Compound 3 Carboxylic acid derivative of benzo[f]quinoline343.95 ± 3.01Strong
Compound 9 Quinazolinone derivative of benzo[f]quinoline311.15 ± 2.29Strong
Compound 17 Imidazoline derivative of benzo[f]quinoline306.77 ± 1.99Strong
Compound 13 Oxadiazole derivative of benzo[f]quinoline373.96 ± 1.15Strong
Compound 4 Amide derivative of benzo[f]quinoline249.01 ± 1.97Moderate
Compound 7 Quinazolinone derivative of benzo[f]quinoline237.18 ± 1.15Moderate
Compound 10 Quinazolinone derivative of benzo[f]quinoline203.58 ± 1.38Moderate
Compound 16 Quinazoline derivative of benzo[f]quinoline256.82 ± 3.05Moderate
Compound 18 Thiosemicarbazide derivative of benzo[f]quinoline240.76 ± 3.03Moderate
Compound 6 Benzoxazinone derivative of benzo[f]quinoline135.46 ± 1.65Weak
Compound 8 Quinazolinone derivative of benzo[f]quinoline118.72 ± 1.99Weak
Compound 12 Pyrimidine derivative of benzo[f]quinoline180.34 ± 3.03Weak

Data sourced from a study by Abdel-Maksoud et al. (2025). The potency is qualitatively assigned based on the quantitative results. Please refer to the original publication for detailed structural information of the tested compounds.[1][3]

Experimental Protocols

The following are detailed methodologies for common antioxidant capacity assays.

Total Antioxidant Capacity (Phosphomolybdenum Method)

This assay, used to generate the data in the table above, is based on the reduction of Molybdenum (VI) to Molybdenum (V) by an antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex at acidic pH.[4][5]

Procedure:

  • Prepare a reagent solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.[4][5]

  • Mix 0.5 mL of the test sample (at a concentration of 200 µg/mL in methanol) with 5 mL of the reagent solution in a vial.[1]

  • Incubate the vials in a water bath at 95°C for 90 minutes.[4]

  • After incubation, cool the samples to room temperature.

  • Measure the absorbance of the solution at 695 nm against a blank.[5]

  • Ascorbic acid is used as a standard to create a calibration curve.

  • The total antioxidant capacity is expressed as mg of ascorbic acid equivalents (AAE) per gram of the sample.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds and ascorbic acid in a suitable solvent.

  • Add a specific volume of the test compound solution to a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration. A lower IC50 value indicates higher antioxidant activity.[6][7][8][9][10][11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

  • Add a specific volume of the test compound solution to the diluted ABTS•+ solution.

  • After a set incubation time, measure the decrease in absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).

  • Add a small volume of the test sample to the FRAP reagent.

  • Incubate the mixture for a specific time at a set temperature (e.g., 37°C).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄.

  • The antioxidant capacity is expressed as µM of Fe(II) equivalents or in terms of a standard antioxidant like ascorbic acid.[7]

Visualizing the Mechanisms

To better understand the context of antioxidant activity, the following diagrams illustrate a key signaling pathway involved in the cellular response to oxidative stress and a general workflow for antioxidant screening.

G Oxidative Stress Response Pathway: Keap1-Nrf2-ARE cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.

G General Workflow for Antioxidant Potential Screening start Synthesize Novel Benzo[f]quinoline Derivatives dissolve Prepare Stock Solutions of Compounds and Ascorbic Acid start->dissolve assays Perform In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, TAC) dissolve->assays data Measure Absorbance/ Color Change assays->data calc Calculate % Inhibition, IC50 Values, or Ascorbic Acid Equivalents data->calc compare Compare Activity of Derivatives to Ascorbic Acid calc->compare conclusion Identify Lead Compounds for Further Development compare->conclusion

Caption: A generalized workflow for screening antioxidant potential.

References

Unveiling Potent Enzyme Inhibitors: A Comparative Analysis of Tetrahydroquinoline-Isoxazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

A new class of hybrid molecules, integrating tetrahydroquinoline and isoxazole/isoxazoline scaffolds, has demonstrated significant potential as inhibitors of key enzymes implicated in neurodegenerative diseases. This guide provides a comparative analysis of their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and research workflows.

In the quest for novel therapeutic agents for Alzheimer's disease, the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, remains a primary strategy. A study published in the International Journal of Molecular Sciences details the synthesis and evaluation of 44 tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds, revealing their potent inhibitory effects on both AChE and BChE.[1][2][3][4] This analysis delves into the structure-activity relationships of these hybrids, offering valuable insights for researchers and drug development professionals.

Comparative Inhibitory Potency

The synthesized hybrids exhibited a wide range of inhibitory activities against both AChE and BChE. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined for all 44 hybrids. Notably, certain structural modifications significantly influenced their inhibitory power and selectivity.

Key findings from the enzyme inhibition assays reveal that the introduction of different substituent groups on the tetrahydroquinoline scaffold, particularly halogens (Cl and Br) and methoxy groups, led to a significant decrease in IC50 values, indicating enhanced inhibitory activity.[1]

The study highlights two standout compounds:

  • Compound 5n: Displayed the most effective inhibition against AChE with an IC50 value of 4.24 µM and a good selectivity index (SI: 5.19) over BChE.[1][2][3][4]

  • Compound 6aa: Emerged as the most potent inhibitor of BChE with an IC50 of 3.97 µM and was approximately 24 times more potent against BChE than AChE.[1][2][3]

The inhibitory activities of selected potent tetrahydroquinoline-isoxazoline and tetrahydroquinoline-isoxazole hybrids are summarized below for comparison.

Table 1: Inhibitory Activity (IC50, µM) of Selected Tetrahydroquinoline-Isoxazoline Hybrids against AChE and BChE

CompoundR1 SubstituentAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI) for AChE
5k OCH3< 15.26> 5016.8
5n Cl4.2422.05.19
5o Cl< 15.26> 506.35
5p Cl< 15.26> 508.61
Galantamine (Reference) -1.908.804.63

Data sourced from Rodríguez Núñez et al., 2019.[1][5]

Table 2: Inhibitory Activity (IC50, µM) of Selected Tetrahydroquinoline-Isoxazole Hybrids against BChE

CompoundR1 SubstituentBChE IC50 (µM)
6a H< 7.18
6h OCH3< 7.18
6r CH2CH3< 7.18
6z Br< 7.18
6aa Br3.97
Galantamine (Reference) -8.80

Data sourced from Rodríguez Núñez et al., 2019.[1]

Mechanism of Action: Cholinergic Signaling Pathway

The therapeutic potential of these hybrids in the context of Alzheimer's disease stems from their ability to inhibit AChE and BChE. These enzymes are responsible for the hydrolysis of acetylcholine, a crucial neurotransmitter for memory and cognition. By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Uptake AcetylCoA Acetyl-CoA AcetylCoA->ChAT ChAT->ACh Synthesis AChE AChE ACh_cleft->AChE Hydrolysis BChE BChE ACh_cleft->BChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate BChE->Choline_cleft BChE->Acetate Choline_cleft->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor Tetrahydroquinoline- Isoxazole Hybrid Inhibitor->AChE Inhibitor->BChE Synthesis_Workflow cluster_synthesis Synthesis of Tetrahydroquinoline-Isoxazole Hybrids Povarov Cationic Povarov Reaction Cycloaddition 1,3-Dipolar Cycloaddition Povarov->Cycloaddition N-allyl/propargyl THQs Purification Purification & Characterization (IR, MS, NMR) Cycloaddition->Purification Crude Hybrids Final_Product Tetrahydroquinoline- Isoxazole/Isoxazoline Hybrids Purification->Final_Product Pure Hybrids Inhibition_Assay_Workflow cluster_assay Enzyme Inhibition Assay Workflow Preparation Prepare Reagents (DTNB, Substrate, Inhibitor, Enzyme) Mixing Mix DTNB, Inhibitor, and Enzyme in 96-well plate Preparation->Mixing Incubation Incubate at 37°C for 15 min Mixing->Incubation Reaction Initiate reaction with Substrate (ATCI or BTCI) Incubation->Reaction Measurement Measure Absorbance at 405 nm Reaction->Measurement Analysis Calculate % Inhibition and IC50 values Measurement->Analysis Result Result Analysis->Result IC50 Value

References

Isomer Preference in Benzo[g]pyrimido[4,5-b]quinoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the factors that govern isomer formation is critical in the synthesis of complex heterocyclic scaffolds. This guide provides a comparative analysis of the synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, with a focus on the preferential formation of the linear isomer over its angular counterpart.

The benzo[g]pyrimido[4,5-b]quinoline core is a significant pharmacophore, and control over its isomeric structure is paramount for developing targeted therapeutics. Experimental evidence, primarily from a one-pot, multi-component synthesis approach, demonstrates a strong regioselective preference for the formation of the linear isomer. This preference is attributed to kinetic control during the reaction cascade.

Dominance of the Linear Isomer: A Quantitative Look

A widely employed and environmentally friendly method for the synthesis of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-triones involves a one-pot condensation of an aromatic aldehyde, 2,3-diamino-1,4-naphthoquinone, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one or its N-methylated analog. This reaction consistently yields the linear isomer in good to excellent yields, with no significant formation of the angular isomer reported.[1][2]

The table below summarizes the yields for a series of linear benzo[g]pyrimido[4,5-b]quinoline derivatives synthesized via this method.

CompoundAr-groupYield (%)Melting Point (°C)
4a Phenyl80> 300
4f 4-Fluorophenyl70> 300
4o 4-Fluorophenyl (N-methylated)74276
4q 4-Bromophenyl (N-methylated)76264

Data compiled from Trilleras et al.[1]

The exclusive formation of the linear isomer is a key takeaway for synthetic chemists targeting this scaffold. The reaction mechanism likely proceeds through a Friedländer-type annulation, where the regioselectivity is dictated by the initial nucleophilic attack.

Reaction Pathway and Experimental Workflow

The preferential synthesis of the linear isomer can be visualized through the following reaction pathway and experimental workflow.

Reaction_Pathway R1 Aromatic Aldehyde I1 Knoevenagel Condensation R1->I1 One-pot reaction R2 2,3-Diamino-1,4-naphthoquinone R2->I1 One-pot reaction R3 6-Amino-2-(methylthio)pyrimidin-4(3H)-one R3->I1 One-pot reaction I2 Michael Addition I1->I2 I3 Intramolecular Cyclization & Dehydration (Friedländer Annulation) I2->I3 P_linear Linear Isomer (Benzo[g]pyrimido[4,5-b]quinoline derivative) I3->P_linear Kinetic Control (Major Pathway) P_angular Angular Isomer (Not Observed) I3->P_angular Thermodynamically less favored?

Caption: Proposed reaction pathway for the synthesis of the linear isomer.

Experimental_Workflow start Start: Combine Reactants reaction Heat under solvent-free conditions (e.g., Microwave irradiation) start->reaction workup Reaction Work-up (Cooling and washing) reaction->workup purification Purification (Recrystallization from Ethanol) workup->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization end Final Product: Linear Benzo[g]pyrimido[4,5-b]quinoline characterization->end

Caption: General experimental workflow for the synthesis.

Experimental Protocol: Synthesis of the Linear Isomer

The following protocol is a representative example for the synthesis of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-triones.

Materials:

  • Aromatic aldehyde (1 mmol)

  • 2,3-Diamino-1,4-naphthoquinone (1 mmol)

  • 6-amino-2-(methylthio)pyrimidin-4(3H)-one or 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1 mmol)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aromatic aldehyde, 2,3-diamino-1,4-naphthoquinone, and the aminopyrimidine derivative is combined in a reaction vessel.

  • The reaction mixture is heated under solvent-free conditions, often utilizing microwave irradiation for enhanced reaction rates.

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The resulting solid is washed with a suitable solvent, such as ethanol.

  • The crude product is purified by recrystallization from ethanol (95%) to yield the pure linear isomer.[1]

Characterization: The structure of the linear isomer is confirmed by various spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1] In some cases, single-crystal X-ray diffraction has been used to unequivocally confirm the linear regiochemistry.[1][2]

Alternative Synthetic Approaches and Isomeric Considerations

While the multi-component reaction strongly favors the linear isomer of the benzo[g]pyrimido[4,5-b]quinoline core, other synthetic strategies for the broader class of pyrimido[4,5-b]quinolines exist. These often involve the construction of the pyrimidine ring onto a pre-formed quinoline scaffold or vice versa.

The regioselectivity in these alternative approaches is highly dependent on the substitution pattern of the starting materials and the reaction conditions. For instance, in classical Friedländer annulations, the nature and position of substituents on the aminobenzaldehyde or the active methylene compound can influence the direction of cyclization, potentially leading to mixtures of isomers. However, for the specific benzo[g] fused system discussed, the multi-component approach appears to be the most efficient and regioselective method for obtaining the linear isomer.

Conclusion

The synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives via the one-pot, multi-component reaction of aromatic aldehydes, 2,3-diamino-1,4-naphthoquinone, and aminopyrimidines demonstrates a pronounced and synthetically valuable preference for the formation of the linear isomer. This regioselectivity, governed by kinetic factors, provides a reliable and efficient route to this important heterocyclic scaffold. For researchers and drug development professionals, this established preference simplifies the synthetic strategy and ensures the unambiguous generation of the desired linear isomer for further investigation and application.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - For researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol, a heterocyclic compound often utilized in pharmaceutical research, adherence to proper disposal protocols is critical for laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with standard laboratory safety practices.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of inhalation.[3][4]

Hazard Identification:

According to available safety data, this compound poses the following risks:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

In case of exposure, immediate first aid measures should be taken. For eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the individual to fresh air.[4] Seek immediate medical attention in all cases of exposure.[4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many heterocyclic compounds, requires its classification as hazardous chemical waste.[6][7] It should not be disposed of in the normal trash or poured down the sanitary sewer.

  • Waste Segregation:

    • Solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, bench paper) should be collected in a designated, properly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[7] Do not mix with incompatible waste streams.[7]

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.[8]

    • All waste containers must be kept closed except when adding waste.[8][9]

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.

  • Disposal of Empty Containers:

    • Original containers of this compound are considered hazardous waste until properly decontaminated.

    • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., ethanol, methanol) that can dissolve the compound.[8][9]

    • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[8][9]

    • After triple-rinsing, the container can be disposed of as regular laboratory glassware or plastic waste. Deface the original label before disposal.[9]

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Follow all local, regional, and national regulations for hazardous waste disposal.[4]

Summary of Key Information

ParameterInformationSource
Chemical Name This compound[3]
CAS Number 5423-67-6
Molecular Formula C13H13NO[3]
Hazard Statements H315, H319, H335[3]
Signal Word Warning[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[4]
Primary Disposal Route Hazardous Waste Collection[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling This compound B Is the material pure compound or a solution? A->B C Is the material contaminated labware (e.g., gloves, paper)? A->C D Is the original container empty? A->D E Collect in designated liquid hazardous waste container. B->E Yes F Collect in designated solid hazardous waste container. C->F Yes G Triple-rinse with appropriate solvent. D->G Yes J Contact EHS for hazardous waste pickup. E->J F->J H Collect rinsate in liquid hazardous waste container. G->H I Dispose of rinsed container as non-hazardous waste. G->I H->J

References

Comprehensive Safety and Handling Guide for 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5423-67-6

  • Molecular Formula: C13H13NO

Hazard Summary: This compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The signal word for this chemical is "Warning".[1][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or face shield.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye contact which can cause serious irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.Wear appropriate protective gloves and clothing to prevent skin exposure, as the substance causes skin irritation.[1][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown), conforming to EN14387.[5]

Operational Procedures

Adherence to standard operating procedures is critical for the safe handling of this compound. This includes preparation, handling, and disposal.

Handling and Storage:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly sealed, suitable container in a dry, cool, and well-ventilated place.[5] Keep in a dark place at room temperature.[3]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Do not dispose of with household garbage or allow the product to reach the sewage system.[2]

  • All disposal practices must be in accordance with local, state, and federal regulations.

SOP_Handling_THBQ cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Perform Experimental Procedures clean_decontaminate Decontaminate Work Surfaces handle_dissolve->clean_decontaminate clean_dispose_waste Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE Correctly clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash Spill_Response_THBQ start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into a Sealed Container contain->collect clean Clean and Decontaminate Spill Area collect->clean dispose Dispose of Waste as Hazardous clean->dispose report Report Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol
Reactant of Route 2
1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。